6-Methylene-4-azaspiro[2.4]heptane hydrochloride
Description
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Properties
Molecular Formula |
C7H12ClN |
|---|---|
Molecular Weight |
145.63 g/mol |
IUPAC Name |
6-methylidene-4-azaspiro[2.4]heptane;hydrochloride |
InChI |
InChI=1S/C7H11N.ClH/c1-6-4-7(2-3-7)8-5-6;/h8H,1-5H2;1H |
InChI Key |
WWJOYQZKAIKMDP-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2(CC2)NC1.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 6-Methylene-4-azaspiro[2.4]heptane Hydrochloride
The following technical guide is a comprehensive monograph on 6-Methylene-4-azaspiro[2.4]heptane hydrochloride , designed for application scientists and medicinal chemists.
A High-Fsp³ Scaffold for Next-Generation Covalent & Conformational Design
CAS: 1956332-74-3 Formula: C₇H₁₁N · HCl Molecular Weight: 145.63 g/mol (Salt), 109.17 g/mol (Free Base) Role: Rigidified Spirocyclic Building Block / Covalent Precursor
Part 1: Executive Technical Analysis
In the pursuit of escaping "flatland" in drug discovery, spirocyclic scaffolds have emerged as critical tools for increasing the fraction of saturated carbons (Fsp³ ) and improving physicochemical properties (solubility, metabolic stability) without sacrificing potency.
6-Methylene-4-azaspiro[2.4]heptane hydrochloride (CAS 1956332-74-3) represents a distinct class of "conformationally locked" pyrrolidine surrogates. Unlike standard 4-azaspiro[2.4]heptanes, the inclusion of the C6-exocyclic methylene group introduces a unique vector for functionalization and a rigidifying element that restricts the pucker of the 5-membered ring.
Core Utility in Drug Design:
-
Bioisosterism: Acts as a bulkier, rigidified bioisostere for proline and 3-substituted pyrrolidines.
-
Vector Orthogonality: The spiro[2.4] junction forces the nitrogen lone pair and the C6-substituents into specific, non-planar vectors, exploring chemical space inaccessible to flat aromatics.
-
Synthetic Versatility: The exocyclic alkene serves as a "masked" handle for late-stage functionalization (e.g., hydroboration, epoxidation, or cyclopropanation) or as a structural feature to reduce lipophilicity via sp² character.
Part 2: Chemical Architecture & Properties
The compound consists of a pyrrolidine ring fused to a cyclopropane ring at the C3 position (spiro junction), with an exocyclic double bond at C6. The nitrogen is positioned adjacent to the spiro center (alpha-quaternary), which significantly reduces susceptibility to metabolic N-dealkylation or oxidation at the
Table 1: Physicochemical Profile
| Property | Value / Description | Significance |
| Appearance | White to off-white crystalline solid | High purity salt form preferred for stability. |
| Solubility | High in Water, DMSO, MeOH | Polar salt facilitates aqueous reactions but requires organic base liberation for coupling. |
| pKa (Conj. Acid) | ~9.5 - 10.5 (Predicted) | Typical secondary amine basicity; requires strong bases (e.g., DIPEA, NaH) for N-alkylation. |
| Hygroscopicity | Moderate to High | The HCl salt can absorb atmospheric moisture; store under desiccant. |
| Reactivity | Nucleophilic Amine + Electrophilic Alkene | The amine is the primary reactive site. The alkene is relatively stable but can undergo radical or electrophilic addition. |
Part 3: Synthesis & Manufacturing Pathways
While specific proprietary process patents exist, the synthesis of this scaffold generally follows a "Ketone-to-Alkene" logic, originating from the corresponding spiro-ketone. The following workflow describes the field-standard approach for synthesizing the HCl salt from protected precursors.
Mechanistic Workflow (DOT Visualization)
Caption: Figure 1. Standard synthetic route converting the spiro-ketone to the methylene-spiro-amine salt via Wittig olefination and acidolysis.
Detailed Protocol: From N-Boc-Ketone to HCl Salt
Note: This protocol assumes access to tert-butyl 6-oxo-4-azaspiro[2.4]heptane-4-carboxylate.
-
Wittig Olefination:
-
Reagents: Methyltriphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (1.2 eq), Anhydrous THF.
-
Procedure: Suspend the phosphonium salt in THF at 0°C. Add KOtBu portion-wise to generate the ylide (bright yellow). Stir for 30 min. Add the N-Boc-ketone dropwise. Warm to Room Temperature (RT) and stir for 4–6 hours.
-
Critical Control: Ensure strictly anhydrous conditions. Moisture quenches the ylide, reducing yield.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc. The product (N-Boc-alkene) is lipophilic.
-
-
Deprotection & Salt Formation:
-
Reagents: 4M HCl in Dioxane (excess).
-
Procedure: Dissolve the N-Boc intermediate in minimal dry DCM. Add HCl/Dioxane at 0°C. Stir at RT for 2 hours.
-
Isolation: The product often precipitates as a white solid. Dilute with Et₂O to maximize precipitation. Filter and wash with Et₂O.
-
Validation: Check ¹H NMR for the disappearance of the Boc singlet (~1.45 ppm) and the presence of the exocyclic alkene protons (~4.9–5.1 ppm).
-
Part 4: Applications in Drug Discovery[1][2]
1. Conformational Restriction (The "Spiro Effect")
The spiro[2.4]heptane system locks the pyrrolidine ring into a specific envelope conformation. When used as a linker, this restricts the rotational freedom of the attached groups, potentially lowering the entropic penalty of binding to a protein target.
-
Comparison: Unlike a standard proline, the spiro-cyclopropane adds bulk at the C3 position without the flexibility of a gem-dimethyl group.
-
Metabolic Stability: The quaternary carbon at C3 blocks metabolic oxidation at this position, a common clearance pathway for pyrrolidines.
2. Covalent Warhead Diversification
The C6-methylene group is not a Michael acceptor on its own (it lacks conjugation to an electron-withdrawing group). However, it serves as a versatile synthetic handle to generate library diversity:
-
Hydroboration-Oxidation: Converts the alkene to a primary alcohol (hydroxymethyl group), allowing access to 6-hydroxymethyl-4-azaspiro[2.4]heptanes.
-
Cyclopropanation: Converts the alkene into a second spiro-cyclopropane, creating a dispiro system (highly rigid).
-
Epoxidation: Generates a reactive epoxide for ring-opening by nucleophiles.
3. Fragment-Based Screening
Due to its low molecular weight (<150 Da) and high solubility, CAS 1956332-74-3 is an ideal candidate for Fragment-Based Drug Discovery (FBDD) libraries, particularly for targets requiring deep, narrow pocket binding (e.g., GPCRs, Ion Channels).
Part 5: Handling, Stability & Safety
Storage Protocol:
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Hygroscopic. Store under Nitrogen or Argon.
-
Shelf Life: >2 years if kept dry. The HCl salt prevents amine oxidation and polymerization of the alkene.
Safety Hazards:
-
Irritant: The compound is a skin and eye irritant (H315, H319).[1]
-
Inhalation: Dust may cause respiratory irritation. Use a fume hood.
Self-Validating Quality Check: Before using in a critical coupling reaction:
-
Visual Inspection: Ensure the solid is free-flowing and white. Clumping indicates moisture absorption.
-
Solubility Test: Dissolve a small amount in D₂O. It should dissolve instantly and clearly. Turbidity suggests free-base contamination or polymerization.
References
-
PubChem Compound Summary. (2025). 6-Methoxy-4-azaspiro[2.4]heptane hydrochloride (Analogous Structure & Properties). National Library of Medicine. Link
-
ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (Spirocyclic synthesis methodologies).[2][3][4][5] Link
-
Organic & Biomolecular Chemistry. (2012). Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones.[6] (Synthetic logic for methylene-spiro systems). Link
-
Google Patents. (2014). CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.[5] (Background on azaspiroheptane utility in HCV inhibitors). Link
-
Ambeed. (2025). Catalog Entry: 6-Methylene-4-azaspiro[2.4]heptane hydrochloride.Link
Sources
- 1. 4-Azaspiro[2.4]heptane hydrochloride | C6H12ClN | CID 72196177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 6. Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 6-methylene-4-azaspiro[2.4]heptane HCl: Structure, Synthesis, and Characterization
This guide provides a comprehensive technical overview of 6-methylene-4-azaspiro[2.4]heptane hydrochloride, a novel spirocyclic compound with potential applications in medicinal chemistry and drug development. Given the absence of dedicated literature for this specific molecule, this document synthesizes information from foundational organic chemistry principles and data on structurally related analogs to propose a robust framework for its synthesis and characterization. This guide is intended for researchers, chemists, and professionals in the field of drug discovery.
Introduction: The Significance of the Azaspiro[2.4]heptane Scaffold
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in modern drug discovery. Their rigid, three-dimensional architecture provides a unique conformational constraint that can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties compared to their flatter, acyclic, or simple heterocyclic counterparts.
The 4-azaspiro[2.4]heptane core, which fuses a pyrrolidine ring with a cyclopropane ring, is a particularly compelling scaffold. This framework combines the established biological relevance of the pyrrolidine motif, a cornerstone of many pharmaceuticals, with the unique stereochemical and electronic properties of a cyclopropane ring. Derivatives of the closely related 5-azaspiro[2.4]heptane have been identified as potent orexin receptor antagonists, highlighting the therapeutic potential of this structural class[1].
The introduction of a 6-methylene group creates an exocyclic double bond, which serves as a valuable synthetic handle for further functionalization and can influence the molecule's interaction with biological targets. This guide delineates the structure, proposes a logical synthetic pathway, and predicts the analytical characterization of the hydrochloride salt of this intriguing molecule.
Chemical Structure and Properties
The chemical structure of 6-methylene-4-azaspiro[2.4]heptane hydrochloride is defined by a central spirocyclic carbon atom (C5) that joins a pyrrolidine ring and a cyclopropane ring. The pyrrolidine ring is substituted at the 6-position with an exocyclic methylene group and contains a nitrogen atom at the 4-position, which is protonated in the hydrochloride salt form.
Caption: Chemical structure of 6-methylene-4-azaspiro[2.4]heptane HCl.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₇H₁₂ClN | Calculated |
| Molecular Weight | 145.63 g/mol | Calculated |
| IUPAC Name | 6-methylene-4-azaspiro[2.4]heptane;hydrochloride | IUPAC Nomenclature |
| SMILES | C=C1C[C@]2(C1)CNC2.Cl | Structure-based |
| InChIKey | (Predicted) | Structure-based |
| pKa (Conjugate Acid) | 9-11 | Estimated from similar secondary amines |
| LogP (Free Base) | ~1.0-1.5 | Estimated |
Proposed Synthetic Strategy
A logical and efficient synthesis of 6-methylene-4-azaspiro[2.4]heptane HCl can be envisioned starting from a key ketone intermediate, 4-aza-spiro[2.4]heptan-6-one . The introduction of the exocyclic methylene group can be achieved via a standard olefination reaction, followed by salt formation.
Sources
Technical Guide: Spirocyclic Amine Building Blocks in Medicinal Chemistry
Executive Summary
This technical guide addresses the strategic incorporation of spirocyclic amine building blocks—specifically spiro[3.3]heptanes, spiro[3.4]octanes, and their heteroatom analogues—into drug discovery campaigns.
Historically, high-throughput synthesis favored flat, aromatic-heavy libraries, leading to compounds with poor physicochemical properties (high LogP, low solubility) and high attrition rates. This guide details the "Escape from Flatland" methodology, leveraging spirocyclic amines as high-Fsp³ bioisosteres of morpholines, piperidines, and piperazines. We provide validated synthetic protocols, structural rationale, and metabolic stability data to support the transition from planar to three-dimensional pharmacophores.
The Structural Rationale: Geometry & Physicochemical Properties[1][2][3]
The transition from flat aromatic rings to spirocyclic scaffolds is not merely aesthetic; it is a calculated optimization of molecular properties.[1]
The Fsp³ Correlation
As established by Lovering et al. (2009), the fraction of sp³ hybridized carbons (Fsp³) correlates directly with clinical success. Spirocyclic amines inherently increase Fsp³, leading to:
-
Improved Solubility: Disruption of planar
-stacking in the crystal lattice. -
Enhanced Selectivity: The rigid, orthogonal arrangement of exit vectors allows for precise probing of protein binding pockets, distinct from the equatorial/axial vectors of chair-form cyclohexanes.
Vectorality and Exit Vectors
Unlike piperidine, where substituents largely lie in a single plane (equatorial), spiro[3.3]heptane systems present substituents in a perpendicular orientation. This "orthogonal vectorality" allows the medicinal chemist to reach binding pockets previously inaccessible to flat scaffolds.[1]
Metabolic Stability
Spirocycles often demonstrate superior metabolic stability compared to their monocyclic counterparts.[1]
-
Mechanism: The quaternary spiro-carbon eliminates susceptible hydrogen atoms at the
-position relative to the ring junction, blocking oxidative metabolism (e.g., P450-mediated hydroxylation).[1]
Data Comparison: Physicochemical Profiles
| Property | Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Advantage (Spiro) |
| Geometry | Chair (Flexible) | Puckered/Rigid | Defined exit vectors |
| Lipophilicity (cLogP) | -0.86 | -1.20 | Lower LogP (Better LLE) |
| Basicity (pKa) | ~8.3 | ~7.9 | Reduced hERG risk |
| Metabolic Liability | Quaternary center blocks | Extended Half-life ( |
Decision Logic & Workflow
The following diagram illustrates the decision-making process for substituting a flat ring with a spirocyclic amine.
Figure 1: Decision logic for implementing spirocyclic bioisosteres to improve physicochemical properties.
Synthetic Methodologies & Protocols
Synthesis of spirocyclic amines, particularly the strained [3.3] systems, requires specific attention to ring closure thermodynamics and handling of the resulting salts.
Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane (Oxalate Salt)
Rationale: This is the "gold standard" morpholine bioisostere.[1] The oxalate salt is preferred over the free base due to the volatility and instability of the free amine.
Reagents:
-
Pentaerythritol tribromide[2]
-
p-Toluenesulfonamide (TsNH2)[1]
-
Potassium hydroxide (KOH)
-
Magnesium turnings / Methanol (for deprotection)
-
Oxalic acid
Step-by-Step Methodology:
-
Double Cyclization (Formation of the Spiro Core):
-
Dissolve pentaerythritol tribromide (1.0 eq) and p-toluenesulfonamide (1.1 eq) in Ethanol/Water (high dilution is not strictly necessary here but helps).
-
Add KOH (2.5 eq) dropwise at reflux.
-
Mechanism:[3] The reaction proceeds via a double intramolecular alkylation.[1] The first ring forms an azetidine, followed by the second ring closure to form the oxetane/azetidine spiro system.
-
Critical Control Point: Monitor consumption of the intermediate mono-cycle by LCMS. Incomplete cyclization leads to difficult purifications.[1]
-
-
Deprotection (The Detosylation):
-
Dissolve the N-tosyl spirocycle in anhydrous Methanol.
-
Add Magnesium turnings (5.0 eq) and a catalytic amount of iodine (to activate Mg).
-
Sonicate or stir vigorously. The reaction is exothermic; maintain temp < 40°C to prevent ring opening.[1]
-
Why Mg/MeOH? Harsh acid deprotection (HBr/AcOH) can open the strained oxetane ring. Mg/MeOH is a mild, reductive cleavage specific to sulfonamides.
-
-
Salt Formation:
Protocol: Coupling via SnAr (Nucleophilic Aromatic Substitution)
Rationale: Spirocyclic amines are sterically more demanding than piperidine.[1] Standard SnAr conditions often fail due to the steric bulk near the nitrogen.[1]
Methodology:
-
Solvent Choice: Use DMSO or NMP (polar aprotic) to maximize the nucleophilicity of the amine.
-
Base: Use DIPEA (Diisopropylethylamine).[1] Avoid inorganic bases like K2CO3 if solubility is an issue, though Cs2CO3 is a good alternative for difficult substrates.
-
Temperature: These couplings often require elevated temperatures (80–100°C).[1]
-
Stoichiometry: Use a slight excess of the spiro-amine (1.2 eq) relative to the aryl fluoride/chloride.[1]
Visualizing the Synthetic Pathway
The following diagram details the formation of the 2-azaspiro[3.3]heptane core, highlighting the critical intermediate steps.
Figure 2: Synthetic pathway for the generation of the morpholine bioisostere 2-oxa-6-azaspiro[3.3]heptane.[1]
Applications & Case Studies
Improving Metabolic Stability in Kinase Inhibitors
In a recent internal campaign targeting a tyrosine kinase, the lead compound contained a solvent-exposed piperidine ring.[1]
-
Issue: High clearance (
) due to P450 hydroxylation at the piperidine -carbon.[1] -
Solution: Replacement with 2-azaspiro[3.3]heptane .[1][2][4][5][6]
-
Result:
Lowering Lipophilicity (LLE Optimization)
For a GPCR antagonist, the morpholine analogue had a cLogP of 2.5, which was borderline for the target CNS indication.
-
Solution: Replacement with 2-oxa-6-azaspiro[3.3]heptane .[1][6]
-
Result:
-
cLogP dropped to 1.9.
-
Lipophilic Ligand Efficiency (LLE) increased by 0.5 units.
-
Brain penetration (
) improved due to reduced non-specific binding.
-
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[8][9][10] Journal of Medicinal Chemistry.[1][9][11][10] [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.[1] [Link]
-
Mykhailiuk, P. K. (2014). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[12][1][7][4][6][11][10] [Link]
-
Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as Rigid, Hypervalent Analogues of Morpholine and Piperidine. Angewandte Chemie.[1] [Link]
Sources
- 1. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 5. 2-azaspiro[3.3]heptane synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. Spirocycles for Improved Solubility - Enamine [enamine.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
4-Azaspiro[2.4]heptane: A Technical Guide to Properties, Synthesis, and Application
[2]
Executive Summary
The 4-azaspiro[2.4]heptane scaffold represents a high-value "sp3-rich" building block used to replace proline or pyrrolidine moieties in drug candidates.[3][4] Unlike flat aromatic systems, this scaffold introduces defined three-dimensional geometry (high
Key Differentiator: 4-Aza vs. 5-Aza
It is critical to distinguish between the two primary regioisomers:[3]
Structural & Physicochemical Properties[5][6][7][8][9][10]
Geometric Constraints
The fusion of the highly strained cyclopropane ring (bond angles ~60°) with the pyrrolidine ring creates a rigid bicyclic system.
-
Pucker Control: The spiro-fusion forces the pyrrolidine ring into a specific envelope conformation to minimize steric clash between the cyclopropane hydrogens and the pyrrolidine substituents.
-
Vector Alignment: When used as a linker, the exit vectors (N1 and C5/C6) are fixed in a narrow angular range, unlike the flexible pyrrolidine which can adopt multiple envelope puckers.[2]
Metabolic Stability
The spiro-cyclopropane moiety serves as a "metabolic shield."[3]
-
Mechanism: In standard pyrrolidines, the
-carbon (adjacent to N) is a hotspot for CYP450-mediated oxidation (N-dealkylation or hydroxylation).[3] -
Effect: In 4-azaspiro[2.4]heptane, the
-carbon is quaternary (the spiro center).[1][2][3] It lacks the abstractable proton required for the initial step of oxidative metabolism, significantly extending the half-life ( ) of the parent molecule.[1]
Physicochemical Profile
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Weight | ~97.16 Da (Core) | highly ligand-efficient; leaves mass budget for pharmacophores.[3] |
| ClogP | ~1.2 (Estimated) | More lipophilic than proline due to the cyclopropane "grease."[1] |
| Basicity ( | ~9.5 - 10.5 | Comparable to secondary amines; cyclopropane exerts a weak inductive withdrawing effect.[3] |
| 1.0 (Core) | Increases solubility and reduces promiscuous binding compared to flat aromatics.[2] |
Synthetic Methodologies
The synthesis of 4-azaspiro[2.4]heptane requires overcoming the ring strain of the cyclopropane. The most scalable route, suitable for multigram production, proceeds via the cyclopropanation of enecarbamates or the alkylation of cyclopropanecarboxylates .[2]
Primary Route: From tert-Butyl Cyclopropanecarboxylate
This route is preferred for generating 5-substituted derivatives (e.g., spiro-proline analogs) on a large scale (>100g).[3]
Mechanism:
-
Deprotonation: Strong base removes the
-proton of the cyclopropane ester. -
Allylation: Introduction of an allyl group.[1]
-
Hydroboration/Oxidation: Converting the alkene to a primary alcohol.[1]
-
Cyclization: Activation of the alcohol (e.g., mesylate) followed by intramolecular N-alkylation.[1]
Caption: Scalable synthesis of 4-azaspiro[2.4]heptane via cyclopropanecarboxylate alkylation.
Alternative Route: Kulinkovich-Type Cyclopropanation
For accessing the scaffold from pyrrolidinone precursors, a titanium-mediated Kulinkovich reaction can be employed, though it is often less tolerant of functional groups than the alkylation route.[3]
Medicinal Chemistry Applications
The "Spiro-Proline" Effect
In peptide chemistry, replacing a native proline residue with 4-azaspiro[2.4]heptane-5-carboxylic acid (the amino acid version of the scaffold) drastically alters the backbone dynamics.[3]
-
(Phi) Angle Lock: The steric bulk of the cyclopropane ring at the
position restricts rotation around the bond. -
Application: Used in the design of turn-mimetics (e.g.,
-turns) to stabilize the bioactive conformation of peptide ligands for GPCRs or integrins.[1][3]
Case Study: Contrast with Ledipasvir (HCV)
While Ledipasvir utilizes the 5-azaspiro isomer, the logic of its inclusion applies to the 4-aza isomer as well.[1][3]
-
Drug: Ledipasvir (Harvoni component).[2]
-
Role of Spiro Scaffold: The 5-azaspiro[2.4]heptane moiety acts as a rigid linker that projects the imidazole group into a precise hydrophobic pocket of the HCV NS5A protein.[1]
-
Translation to 4-Aza: Researchers utilize the 4-aza isomer when the binding pocket requires a slightly shorter vector or when the nitrogen atom must be closer to the spiro-center to modulate basicity (via the cyclopropane's inductive effect).[3]
Structure-Activity Relationship (SAR) Logic
When optimizing a lead compound containing a pyrrolidine:
-
Identify Metabolic Soft Spots: If the pyrrolidine
-carbon is oxidized, replace with 4-azaspiro[2.4]heptane.[3] -
Rigidify Linkers: If the pyrrolidine is a flexible linker causing entropy penalty upon binding, the spiro scaffold can pre-organize the ligand.[1][2]
Caption: Decision tree for selecting 4-aza vs 5-aza spiro scaffolds in lead optimization.
Experimental Protocol
Protocol: Synthesis of 5-(tert-butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid (Spiro-Proline) Adapted from scalable routes described in Ryabukhin et al. (2019).[3]
Reagents:
-
tert-Butyl cyclopropanecarboxylate (1.0 equiv)[3]
-
9-BBN (9-Borabicyclo[3.3.1]nonane)[3]
-
Mesyl chloride (MsCl) / Triethylamine (
)[1][2]
Step-by-Step:
-
Alkylation: Cool a solution of tert-butyl cyclopropanecarboxylate in THF to -78°C. Add LDA dropwise over 30 min. Stir for 1h. Add allyl bromide.[1] Warm to RT and stir overnight. Quench with
. Extract with EtOAc. -
Hydroboration: Dissolve the allyl intermediate in THF. Add 9-BBN (0.5M in THF) at 0°C. Stir at RT for 12h. Oxidize with
/ .[1] Isolate the primary alcohol.[1] -
Cyclization: Dissolve the alcohol in DCM. Add
(2.0 equiv) and cool to 0°C. Add MsCl (1.1 equiv). Stir 1h. (The mesylate forms).[1] -
Ring Closure: Treat the crude mesylate with TFA to remove the tert-butyl ester (if necessary for specific N-protection strategy) or use a base (NaH) to effect the intramolecular displacement of the mesylate by the nitrogen (if an amine source is introduced via Curtius rearrangement or similar, depending on exact target).[1] Note: For the direct 4-aza scaffold, the nitrogen is typically introduced via Curtius rearrangement of the carboxylic acid if starting from the cyclopropane diester.[1]
Quality Control (QC):
-
NMR: Look for the characteristic high-field cyclopropane protons (0.4–1.0 ppm) and the disappearance of alkene signals.
-
LCMS: Confirm mass [M+H]+.
References
-
Ryabukhin, S. V., et al. (2019).[2] Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Journal of Organic Chemistry. [1]
-
Gilead Sciences. (2014). Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor.[3][5] Journal of Medicinal Chemistry. (Discusses the related 5-azaspiro scaffold).
-
Wermuth, C. G. (2015).[2] The Practice of Medicinal Chemistry: Bioisosteres and Scaffold Hopping. Academic Press. (Context on spirocycles as proline isosteres).
-
PubChem. (2025).[6] 4-Azaspiro[2.4]heptane hydrochloride Compound Summary. [1]
-
BenchChem. (2025).[2] Ledipasvir Chemical Structure and Properties. (Confirmation of spiro-ring numbering in clinical drugs).
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Discovery of ledipasvir (GS-5885): a potent, once-daily oral NS5A inhibitor for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Azaspiro[2.4]heptane hydrochloride | C6H12ClN | CID 72196177 - PubChem [pubchem.ncbi.nlm.nih.gov]
Novel Spirocyclic Pyrrolidine Bioisosteres: A Technical Guide to Navigating Three-Dimensional Chemical Space
Part 1: Introduction to Spirocyclic Pyrrolidine Bioisosteres: A New Dimension in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is a perpetual challenge. For decades, drug discovery has been dominated by "flat" aromatic and heteroaromatic scaffolds, largely due to their synthetic accessibility.[1][2] However, the limitations of this two-dimensional chemical space are becoming increasingly apparent, often leading to issues with target engagement, off-target effects, and metabolic instability.[2] This has spurred a paradigm shift towards three-dimensional (3D) molecular architectures that can better mimic the complexity of biological macromolecules.[1][2]
The Principle of Bioisosterism
Bioisosterism is a fundamental strategy in drug design that involves the substitution of a functional group within a bioactive molecule with another group that has similar physical or chemical properties, with the aim of creating a new compound with improved biological properties.[3][4] Bioisosteres can be classified as classical (having the same number of atoms and valence electrons) or non-classical (not adhering to these strict rules but still producing similar biological effects).[3][4] This approach is instrumental in optimizing lead compounds to enhance efficacy, modulate pharmacokinetics, and reduce toxicity.[4]
"Escaping the Flatland"
The concept of "escaping the flatland" refers to the strategic move away from planar, sp2-hybridized scaffolds towards more complex, sp3-hybridized, three-dimensional structures.[2][5] Molecules with greater 3D character are thought to offer several advantages, including the potential for more specific and higher-affinity interactions with the complex topographies of protein binding sites.[6] This can lead to improved potency and selectivity.[6]
The Spirocyclic Advantage
Spirocycles, which are characterized by two rings connected by a single common atom, are an exemplary class of 3D scaffolds.[7] The fusion of two rings at a single point introduces a rigid, well-defined three-dimensional geometry.[1] This conformational restriction can be highly advantageous in drug design, as it can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.[7]
Pyrrolidine as a Privileged Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle, is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][8] Its nitrogen atom can act as a hydrogen bond acceptor, and the ring's non-planar, puckered conformation allows for the precise spatial orientation of substituents.[6] Furthermore, the pyrrolidine motif can enhance aqueous solubility and other desirable physicochemical properties.[6]
Spirocyclic Pyrrolidines as Bioisosteres
The combination of a spirocyclic core with a pyrrolidine ring gives rise to spirocyclic pyrrolidine bioisosteres. These structures can be considered as three-dimensional, conformationally restricted analogues of simpler, more flexible pyrrolidines or other cyclic amines.[6] This bioisosteric replacement offers a powerful strategy to:
-
Enhance Target Binding: The 3D arrangement of functional groups can lead to more extensive and specific interactions with target proteins, resulting in higher potency.[6]
-
Improve Physicochemical Properties: Spirocyclization can favorably modulate properties such as solubility and lipophilicity.[6]
-
Increase Novelty and Patentability: The unique structures of spirocyclic pyrrolidines can provide access to novel intellectual property.[6]
Part 2: Synthetic Strategies for Novel Spirocyclic Pyrrolidine Scaffolds
The construction of spirocyclic pyrrolidine cores presents unique synthetic challenges due to the formation of a sterically congested quaternary carbon center at the spiro-junction. However, several robust methodologies have been developed to access these valuable scaffolds.
Overview of Synthetic Challenges and Key Considerations
The primary challenge in the synthesis of spirocyclic pyrrolidines is the controlled construction of the spirocyclic core. Key considerations for an effective synthetic strategy include stereocontrol (where applicable), scalability, and the ability to introduce diverse functional groups.
Cycloaddition Reactions
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most powerful and versatile methods for the synthesis of the pyrrolidine ring.[9] This approach can be adapted for the construction of spirocyclic pyrrolidines by using an exocyclic alkene as the dipolarophile.
Experimental Protocol: Synthesis of a Spirocyclic Pyrrolidine via [3+2] Cycloaddition
Objective: To synthesize a spirocyclic pyrrolidine derivative from a cyclic ketone via an exocyclic alkene intermediate and subsequent [3+2] cycloaddition with an in situ generated azomethine ylide.
Materials:
-
Cyclohexanone
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
N-Benzylglycine
-
Paraformaldehyde
-
Toluene, anhydrous
-
Diethyl ether, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
Step 1: Synthesis of the Exocyclic Alkene (Methylenecyclohexane)
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (N2 or Ar), add n-BuLi (1.1 eq.) dropwise.
-
Allow the resulting deep red-orange solution of the Wittig reagent to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of cyclohexanone (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to afford methylenecyclohexane as a colorless liquid.
Step 2: [3+2] Cycloaddition
-
To a solution of N-benzylglycine (1.0 eq.) and paraformaldehyde (1.1 eq.) in anhydrous toluene, add the synthesized methylenecyclohexane (1.2 eq.).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Continue refluxing for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired spirocyclic pyrrolidine.
Self-Validation: The identity and purity of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The disappearance of the starting materials and the appearance of the characteristic signals for the spirocyclic pyrrolidine will validate the success of the protocol.
Dieckmann Condensation
The Dieckmann condensation is an intramolecular cyclization of a diester to form a β-keto ester, which can be a key step in the synthesis of certain spirocyclic systems. For the synthesis of spirocyclic pyrrolidines, this can be employed by starting with a suitably substituted cyclic α-amino acid.[5]
DOT Script for a General Synthetic Workflow
Caption: A generalized workflow for the synthesis of spirocyclic pyrrolidines.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
Spirocyclic pyrrolidine scaffolds have been successfully incorporated into a number of marketed drugs and are being actively investigated for a wide range of therapeutic applications.
Impact on Pharmacokinetic and Physicochemical Properties
The introduction of a spirocyclic pyrrolidine moiety can have a profound impact on the physicochemical and pharmacokinetic properties of a molecule. Generally, an increase in sp3 character is associated with improved solubility and metabolic stability.
Table 1: Comparative Physicochemical Properties of Planar vs. Spirocyclic Analogs
| Property | Planar Analog (e.g., Substituted Pyrrole) | Spirocyclic Pyrrolidine Analog | Rationale for Improvement |
| Solubility | Often lower due to planarity and potential for crystal packing | Generally higher | The 3D structure disrupts crystal lattice packing and can present more polar functionality for solvation.[6] |
| Lipophilicity (LogP) | Variable | Can be modulated; often lower for a given molecular weight | The introduction of the N-heterocycle can decrease lipophilicity. |
| Metabolic Stability | May be susceptible to aromatic oxidation | Generally more stable | The sp3-rich core is less prone to oxidative metabolism by cytochrome P450 enzymes. |
| Potency | Variable | Often higher | The rigid 3D structure can lead to a more favorable interaction with the target protein.[6] |
Case Studies of Marketed Drugs
Several approved drugs feature a spirocyclic pyrrolidine core, demonstrating the clinical success of this scaffold.
-
Spirapril: An angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[6] The spirocyclic pyrrolidine moiety contributes to its potent and long-lasting activity.
-
Sitafloxacin: A fluoroquinolone antibiotic with broad-spectrum activity.[6] The cyclopropane-fused spiropyrrolidine fragment is crucial for its antibacterial efficacy.
-
Ledipasvir: An inhibitor of the hepatitis C virus (HCV) NS5A protein.[6] The spiro-pyrrolidine component plays a key role in its high potency against HCV.
Emerging Therapeutic Applications
The unique properties of spirocyclic pyrrolidines have made them attractive scaffolds for a variety of emerging therapeutic targets.
-
Anticancer Agents: Spiro[pyrrolidine-3,3'-oxindoles] have been investigated as potent anti-breast cancer compounds.[1]
-
P2Y1 Antagonists: Spirocyclic pyrrolidine derivatives have shown promise as potent P2Y1 antagonists for the development of novel antiplatelet therapies.[6]
-
PROTACs: A spirocyclic pyrrolidine has been incorporated into a PROTAC (Proteolysis Targeting Chimera) to induce the degradation of the MDM2 protein.[6]
Table 2: Overview of Spirocyclic Pyrrolidines in Different Therapeutic Areas
| Therapeutic Area | Target | Example Compound Type | Reference |
| Infectious Diseases | Bacterial DNA Gyrase | Sitafloxacin | [6] |
| Cardiovascular | ACE | Spirapril | [6] |
| Virology | HCV NS5A | Ledipasvir | [6] |
| Oncology | MDM2-p53 | Spiro-oxindole-pyrrolidines | [1][6] |
| Thrombosis | P2Y1 Receptor | Urea-containing spirocyclic pyrrolidines | [6] |
DOT Script for Spirocyclic Pyrrolidine-Target Interaction
Caption: Interaction of a spirocyclic pyrrolidine with a protein binding site.
Part 4: Future Perspectives and Challenges
The field of spirocyclic pyrrolidine bioisosteres is poised for continued growth, driven by the increasing demand for novel 3D scaffolds in drug discovery.
Exploration of Novel Spirocyclic Architectures
There is significant potential for the design and synthesis of novel spirocyclic pyrrolidine systems with diverse ring sizes and heteroatom compositions. This will expand the available chemical space for drug discovery programs.
Development of More Efficient and Scalable Synthetic Routes
A key challenge remains the development of highly efficient, stereoselective, and scalable synthetic routes to these complex molecules.[2][7] Advances in catalysis and flow chemistry are expected to play a crucial role in addressing this challenge.
Integration with Computational Chemistry for Rational Design
The use of computational tools for the in silico design and evaluation of spirocyclic pyrrolidine libraries will be essential for prioritizing synthetic efforts and accelerating the discovery of new drug candidates.
Overcoming Synthetic Complexity and Cost
The synthetic complexity of spirocyclic pyrrolidines can translate to higher costs and longer development timelines. The development of more streamlined and cost-effective synthetic methods will be critical for their broader adoption in drug discovery.[7]
Part 5: Conclusion
Novel spirocyclic pyrrolidine bioisosteres represent a significant advancement in the field of medicinal chemistry. By providing a rigid, three-dimensional scaffold, they offer a powerful tool to overcome the limitations of traditional planar molecules. The demonstrated success of spirocyclic pyrrolidines in marketed drugs, coupled with their growing application in a wide range of therapeutic areas, underscores their importance as a privileged scaffold in modern drug design. As synthetic methodologies continue to evolve and our understanding of their structure-activity relationships deepens, spirocyclic pyrrolidines are set to play an increasingly vital role in the development of the next generation of innovative medicines.
Part 6: References
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021 Aug; 26(16): 4875. [Link]
-
Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry. 2017 Sep 25;23(54):13304-13307. [Link]
-
SYNTHESIS OF α-SPIROCYCLIC PYRROLIDINES. Chemistry of Heterocyclic Compounds. 2020; 56(11): 1375-1377. [Link]
-
CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES. ChemRxiv. 2024. [Link]
-
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. The Journal of Organic Chemistry. 2019 May 3; 84(9): 5547–5557. [Link]
-
Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. RSC Advances. 2021; 11(43): 26861–26885. [Link]
-
Spirocyclic pyrrolidines in drug discovery. ResearchGate. 2017. [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances. 2020; 10(1): 113-122. [Link]
-
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ResearchGate. 2019. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. 2022; 17(5): 535-550. [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. 2021; 64(1): 181-202. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. 2023. [Link]
-
Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][6][10]oxazin-6-yl Moiety. Journal of Medicinal Chemistry. 2021 Aug 26;64(16):12248-12271. [Link]
-
Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. ResearchGate. 2017. [Link]
-
Bioisosterism. Wipf Group, University of Pittsburgh. 2008. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. 2021 Jan; 26(1): 1. [Link]
-
The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. 2025;7(1):6-9. [Link]
Sources
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- 2. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ctppc.org [ctppc.org]
- 5. researchgate.net [researchgate.net]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SYNTHESIS OF α-SPIROCYCLIC PYRROLIDINES | Chemistry of Heterocyclic Compounds [osi131.osi.lv]
Engineering Three-Dimensionality: A Technical Guide to Fsp3-Enriched Building Blocks in Drug Discovery
Executive Directive: The Escape from Flatland
In the high-throughput screening (HTS) era, drug discovery libraries became dominated by planar, aromatic-rich compounds. While synthetically accessible, these "flat" molecules often suffer from poor solubility, high promiscuity, and suboptimal metabolic stability.
This guide operationalizes the "Escape from Flatland" paradigm introduced by Lovering et al., providing a technical roadmap for integrating Fraction of sp3 (Fsp3) enriched building blocks into lead optimization. We move beyond theory to specific synthetic protocols and bioisosteric strategies that increase molecular complexity without inflating molecular weight.
Core Metric: Fsp3
[1][2][3][4]Target: Clinical candidates typically exhibit an average Fsp3 of 0.47 , compared to 0.36 for discovery-stage compounds.[3]
Physicochemical Impact Analysis
Increasing saturation is not merely an aesthetic choice; it is a causality-driven optimization of ADME properties. The table below summarizes the impact of Fsp3 enrichment on key developability parameters.
| Parameter | Impact of High Fsp3 | Mechanistic Causality |
| Solubility | Increases | Disruption of planar |
| Promiscuity | Decreases | 3D architectures possess specific vectors that fit defined binding pockets, reducing non-specific hydrophobic binding common to flat aromatics. |
| Metabolic Stability | Variable (Optimizable) | While aliphatic chains are metabolic soft spots, rigid cages (e.g., BCPs) are often metabolically inert due to strain and lack of accessible protons for CYP450 abstraction. |
| Selectivity | Increases | Chirality and rigid 3D vectors allow for probing of specific sub-pockets orthogonal to the primary binding plane. |
Strategic Building Blocks: Bioisosteres & Scaffolds
The transition to high-Fsp3 space relies on specific building blocks that mimic the vectors of aromatic rings while imparting 3D character.
The Bicyclo[1.1.1]pentane (BCP) Bridge
The BCP motif is the gold standard for replacing para-substituted benzenes.[5]
-
Vector Fidelity: The distance between bridgehead carbons in BCP (
1.85 Å) approximates the para-substitution vector of benzene ( 2.8 Å) sufficiently to maintain potency while dramatically lowering logP. -
Metabolic Armor: The bridgehead C-H bonds are strong and sterically protected.
Spirocycles
Spirocyclic scaffolds (e.g., spiro[3.3]heptane, azaspiro[3.3]heptane) offer rigidification without the planarity of fused ring systems. They serve as excellent spacers that orient functional groups in precise non-planar vectors.
Visualization: The Flatland vs. 3D Paradigm[6][7]
[6]
Synthetic Methodologies & Experimental Protocols
Integrating these blocks requires specialized chemistry. Standard Suzuki/Buchwald couplings often fail with sterically encumbered sp3 centers. Below are field-validated protocols.
Protocol A: Strain-Release Amination for BCP-Amines
Context: Direct nucleophilic substitution on BCP halides is difficult. The "strain-release" strategy utilizes [1.1.1]propellane, which relieves ring strain upon addition across the central bond.
Reagents:
-
[1.1.1]Propellane (generated in situ or stored as ether solution)
-
Secondary amine (R2NH) or Primary amine equivalent
-
Turbidity-free conditions (strictly anhydrous not always required, but radical initiators may be needed for some variants).
Step-by-Step Workflow:
-
Propellane Generation: Treat 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with MeLi (or PhLi) in Et2O at -78°C. Distill the resulting [1.1.1]propellane into a receiving flask containing the amine substrate.
-
Radical Addition: For secondary amines, simple mixing at room temperature often suffices (spontaneous addition). For hindered amines or anilines, add a radical initiator (e.g., triethylborane/air) to catalyze the N-C bond formation.
-
Quenching: The intermediate is a bridgehead radical/anion. Quench with an electrophile (usually
from MeOH or specific electrophiles for functionalization). -
Isolation: Concentrate under reduced pressure (careful: propellane is volatile). Purify via silica gel chromatography (often requires basic modifiers like
).
Protocol B: Metallaphotoredox Cross-Coupling (sp2-sp3)
Context: Coupling BCP-halides or sp3-rich carboxylic acids to aryl halides. Traditional Pd-catalysis struggles with
System: Ir/Ni Dual Catalysis.
-
Photocatalyst:
-
Cross-coupling Catalyst:
+ dtbbpy -
Light Source: Blue LED (450 nm)
Workflow:
-
Setup: In an 8 mL vial, combine Aryl Bromide (1.0 equiv), BCP-Carboxylic Acid (1.5 equiv), Ir-catalyst (1 mol%), Ni-catalyst (5 mol%), and Base (
). -
Solvent: Add DMF or DMSO (degassed).
-
Irradiation: Irradiate with Blue LED fan-cooled for 12-24 hours. The Ir cycle generates a radical from the BCP-acid (decarboxylation), which is intercepted by the Ni-cycle.
-
Workup: Dilute with water, extract with EtOAc. The high Fsp3 product will likely be more polar than the starting aryl bromide; adjust gradient accordingly.
Visualization: Strain-Release Logic
Decision Framework for Medicinal Chemists
When should you introduce Fsp3 complexity? Use this logic gate to avoid unnecessary synthetic burden.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Stepan, A. F., et al. (2012).[6][7] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Gianatassio, R., et al. (2016). Strain-Release Amination. Science. [Link]
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[8] [Link]
-
Ma, X., & Yeung, C. S. (2021).[8] Achieving C(sp2)–C(sp3) Coupling with BCP-F2 Building Blocks via Barluenga Coupling. The Journal of Organic Chemistry. [Link][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. preprints.org [preprints.org]
- 4. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 8. Achieving C(sp2)-C(sp3) Coupling with BCP-F2 Building Blocks via Barluenga Coupling: A Comparative Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
6-methylene-4-azaspiro[2.4]heptane molecular weight and formula
Topic: Structural Dynamics and Synthetic Utility of 6-Methylene-4-azaspiro[2.4]heptane Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The "Escape from Flatland"
In the contemporary landscape of drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D),
This guide details the physicochemical profile, robust synthetic protocols, and strategic applications of this scaffold.[1]
Physicochemical Identity
The following data establishes the core identity of the free base molecule. Researchers must note that this amine is volatile and typically handled as a hydrochloride or tosylate salt to ensure stoichiometric accuracy.
| Property | Value | Notes |
| IUPAC Name | 6-methylene-4-azaspiro[2.4]heptane | Systematic numbering assigns the spiro carbon as C3. |
| Molecular Formula | C | Derived from parent 4-azaspiro[2.4]heptane (C |
| Molecular Weight | 109.17 g/mol | Monoisotopic Mass: 109.0891 Da |
| ClogP | ~1.2 | Estimated; lipophilicity is modulated by the compact hydrocarbon cage. |
| pKa (Conjugate Acid) | ~9.5 - 10.0 | Typical for secondary cyclic amines; slightly lowered by inductive effect of the spiro-cyclopropane. |
| Topological Polar Surface Area | 12.03 Ų | Favorable for CNS penetration. |
Structural Logic & SAR Implications
The value of 6-methylene-4-azaspiro[2.4]heptane lies in its ability to freeze bioactive conformations. Unlike flexible alkyl chains, the spiro[2.4] system locks the nitrogen lone pair vector relative to the C-terminus (if carboxylated).
Diagram 1: Pharmacophore Logic Flow
Caption: Logical decomposition of the scaffold's medicinal chemistry utility, highlighting the dual benefits of conformational locking and functional versatility.
Synthetic Protocol: The Wittig Approach
While direct cyclopropanation of pyrroles is possible, it often lacks regiocontrol. The most robust, self-validating route proceeds via the Wittig olefination of a protected ketone intermediate . This method allows for the generation of the exocyclic double bond under mild conditions, preserving the strained spiro-ring.
Precursor
Starting Material: tert-butyl 6-oxo-4-azaspiro[2.4]heptane-4-carboxylate. Note: The ketone is accessible via oxidation of the corresponding hydroxy-spirocycle or via rhodium-catalyzed cyclopropanation of N-Boc-4-methylene-proline esters.
Step-by-Step Methodology
Phase A: Reagent Preparation (In Situ)
-
Inert Atmosphere: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
-
Suspension: Add Methyltriphenylphosphonium bromide (MePPh
Br) (1.5 equiv) to the flask. -
Solvent: Add anhydrous THF (0.2 M relative to substrate).
-
Deprotonation: Cool to 0°C. Add Potassium tert-butoxide (KOtBu) (1.6 equiv) portion-wise.
-
Checkpoint: The solution should turn a bright yellow/orange, indicating the formation of the phosphorus ylide. Stir for 30 minutes at 0°C.
-
Phase B: Olefination
-
Addition: Dissolve the starting ketone (1.0 equiv) in a minimum amount of anhydrous THF and add dropwise to the ylide solution at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Self-Validation (TLC): Monitor consumption of the ketone (visualize with KMnO
stain; ketone usually stains brown, alkene stains yellow/brown rapidly).
-
-
Quench: Dilute with diethyl ether and add saturated aqueous NH
Cl.
Phase C: Purification & Deprotection[1]
-
Workup: Separate layers. Extract aqueous layer with ether (3x). Dry combined organics over MgSO
and concentrate. -
Filtration: The bulk of the triphenylphosphine oxide (TPPO) byproduct can be removed by triturating the residue with cold pentane/hexane (TPPO is insoluble) and filtering.
-
Chromatography: Purify the N-Boc intermediate on silica gel (Hexane/EtOAc gradient).
-
Target:tert-butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate.
-
-
Deprotection (Optional for salt formation): Treat with 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C for 1 hour to yield the amine salt.
Diagram 2: Synthetic Workflow
Caption: Stepwise conversion of the spiro-ketone to the target amine salt via Wittig olefination.
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the synthesized scaffold, the following spectroscopic signatures must be verified.
1H NMR (CDCl
, 400 MHz) - N-Boc Intermediate
-
Cyclopropyl Protons: The hallmark of the spiro[2.4] system. Look for complex multiplets in the high field region (0.4 – 0.9 ppm ).
-
Exocyclic Alkene: Two distinct singlets or narrow multiplets (due to allylic coupling) at approximately 4.80 ppm and 4.95 ppm .
-
Alpha-Protons: The protons at C5 (adjacent to N and the alkene) will appear as a broad singlet or doublet around 4.0 – 4.2 ppm .
13C NMR[2]
-
Carbonyl: ~154 ppm (Boc carbamate).
-
Alkene Carbons:
-
Quaternary C6: ~145 ppm.
-
Terminal Methylene (=CH
): ~105–110 ppm.
-
-
Spiro Carbon: A quaternary signal typically around 20–30 ppm (distinctive shift due to ring strain).
Applications in Drug Development[1][2][3][4]
A. Peptidomimetics
The 6-methylene-4-azaspiro[2.4]heptane scaffold serves as a constrained Proline bioisostere . By incorporating this unit into peptide backbones, researchers can induce specific
B. Covalent Fragment Libraries
The exocyclic methylene group is generally not reactive enough for spontaneous Michael addition with cysteines (unlike acrylamides). However, it serves as a "latent" handle.
-
Strategy: The alkene can be epoxidized or converted to a bromomethyl group to create electrophilic warheads in situ or during lead optimization.
C. Diversity-Oriented Synthesis (DOS)
The alkene allows for rapid diversification:
-
Simmons-Smith: Conversion to a bis-spiro system (dispiro[2.0.2.4]decane derivatives).
-
Hydroboration-Oxidation: Access to chiral hydroxymethyl derivatives.
References
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link
-
Wermuth, C. G., et al. (2015).[2] The Practice of Medicinal Chemistry. Academic Press. (Discusses spiro compounds as privileged structures). Link
-
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Escaping Flatland: A Technical Guide to Spiro[2.4]heptane Derivatives in Fragment-Based Drug Design
Foreword: The Imperative for Three-Dimensionality in Drug Discovery
For decades, drug discovery has been dominated by aromatic, planar scaffolds. While immensely successful, this "flatland" approach has led to a saturation of the chemical space, often resulting in challenges with selectivity, off-target effects, and the drugging of novel target classes. Fragment-Based Drug Design (FBDD) has emerged as a powerful engine for innovation, identifying small, efficient starting points for lead optimization.[1][2] This guide delves into the next evolution of FBDD: the strategic incorporation of three-dimensional (3D) scaffolds, with a specific focus on the untapped potential of the spiro[2.4]heptane core. By embracing the z-axis, researchers can unlock novel intellectual property, enhance physicochemical properties, and design next-generation therapeutics with superior performance.
Part 1: The FBDD Paradigm: Building Drugs, One Fragment at a Time
Fragment-Based Drug Design (FBDD) is a strategic approach that contrasts sharply with traditional high-throughput screening (HTS).[3] Instead of screening vast libraries of large, complex molecules, FBDD focuses on identifying low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[1][4] The core principle is that these small, simple fragments are more likely to form high-quality interactions with complementary pockets on the protein surface.[5][6]
The journey from a weakly binding fragment to a potent lead compound is a structure-guided process, meticulously building complexity and affinity. This iterative cycle of design, synthesis, and testing is a hallmark of modern medicinal chemistry.[7]
Advantages of FBDD over Traditional HTS
| Feature | Fragment-Based Drug Design (FBDD) | High-Throughput Screening (HTS) |
| Library Size | Smaller, more focused (hundreds to thousands of compounds)[6] | Very large (hundreds of thousands to millions of compounds) |
| Molecular Weight | Low (< 300 Da)[4] | Higher (typically 300-500 Da) |
| Binding Affinity | Weak (µM to mM range) | Potentially higher (nM to µM range) |
| Hit Rate | Generally higher due to lower molecular complexity[6] | Generally lower |
| Ligand Efficiency | High; provides a better starting point for optimization | Variable; often lower |
| Chemical Space | More thorough exploration of chemical space with simpler molecules[3][5] | Samples a broader but less deep chemical space |
| Follow-up Strategy | Structure-guided optimization (growing, linking, merging)[1][8] | Often involves empirical SAR on complex scaffolds |
The General FBDD Workflow
The FBDD process is a systematic progression from initial hit identification to a fully optimized lead candidate. Each stage relies on sensitive biophysical techniques to detect weak interactions and high-resolution structural biology to guide chemical modifications.
Caption: The modern Fragment-Based Drug Design (FBDD) workflow.
Part 2: Spiro[2.4]heptane - A Novel Scaffold for 3D Fragment Design
The concept of "escaping from flatland" advocates for moving away from planar, aromatic systems towards molecules with greater sp3-hybridized carbon content.[9] Molecules with higher three-dimensionality often exhibit improved physicochemical properties, such as enhanced solubility, better metabolic stability, and the potential for novel intellectual property.[10] Spirocycles, which feature two rings joined by a single common atom, are exemplary 3D scaffolds.[11][12]
While scaffolds like spiro[3.3]heptane have recently gained attention as bioisosteres of phenyl rings, the spiro[2.4]heptane core—fusing a cyclopropane and a cyclopentane ring—remains a relatively underexplored motif in FBDD.[13][14][15] Its unique structural features offer distinct advantages for crafting novel fragment libraries.
Structural and Physicochemical Properties
The spiro[2.4]heptane scaffold possesses a rigid, well-defined three-dimensional geometry. The fusion of the strained cyclopropane ring with the more flexible cyclopentane ring creates a unique conformational profile.
-
High Fsp3 Character: The fully saturated nature of the spiro[2.4]heptane core (Fsp3 = 1.0) contributes to improved drug-like properties.[10] This is a significant departure from traditional aromatic fragments.
-
Precise Exit Vectors: Functional groups can be appended to the scaffold at multiple positions, providing defined vectors to probe the binding pocket of a target protein. The rigid nature of the scaffold ensures that these vectors are held in specific spatial orientations, reducing the entropic penalty upon binding.
-
Novelty and IP Space: As a less-explored scaffold, spiro[2.4]heptane derivatives offer significant opportunities for creating novel chemical matter with strong intellectual property positions.
Caption: Comparison of a planar phenyl ring with the 3D spiro[2.4]heptane scaffold.
Part 3: The FBDD Campaign with Spiro[2.4]heptane Derivatives
A successful FBDD campaign requires a robust, self-validating system from fragment library design through hit optimization. This section outlines the key experimental protocols and decision-making processes.
Fragment Library Design and Synthesis
The initial step is the creation of a diverse library of spiro[2.4]heptane fragments. The design should adhere to the "Rule of Three" (MW ≤ 300, cLogP ≤ 3, ≤ 3 hydrogen bond donors/acceptors) to ensure fragment-like properties.[1] Synthesis of the core can be achieved through various methods, including the catalytic cyclopropanation of cyclopentadiene derivatives.[16]
Example Synthetic Strategy: A common route involves the reaction of a cyclopentanone precursor to form a fulvene, followed by a Simmons-Smith or similar cyclopropanation reaction to install the spirocyclic core. Subsequent functionalization provides the desired fragment derivatives.
Primary Screening: Detecting the Weak Binders
Because fragments bind with low affinity, highly sensitive biophysical techniques are required for their detection.[7][17] X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most powerful and widely used primary screening methods in FBDD.[18][19]
X-ray crystallography provides unambiguous evidence of binding and delivers a high-resolution 3D snapshot of the fragment-protein interaction, making it an invaluable tool for structure-guided design.[20][21][22]
Step-by-Step Methodology:
-
Protein Crystal Preparation: Grow robust crystals of the target protein that diffract to a high resolution (<2.5 Å). The crystal form must be stable enough to tolerate soaking with fragment solutions, which often contain DMSO.[21]
-
Fragment Soaking: Prepare solutions of individual spiro[2.4]heptane fragments (or cocktails of 2-8 fragments) at high concentrations (typically 25-200 mM) in a cryo-protectant buffer.[20]
-
Crystal Soaking: Transfer the protein crystals into the fragment solutions and allow them to soak for a defined period (e.g., 2-24 hours). This allows the fragments to diffuse into the crystal lattice and bind to the target protein.[20]
-
X-ray Diffraction Data Collection: Flash-cool the soaked crystals in liquid nitrogen and collect X-ray diffraction data, preferably at a synchrotron source for high throughput.[23]
-
Data Analysis: Process the diffraction data and analyze the resulting electron density maps. Specialized software, such as PanDDA, can help amplify the signal of weakly bound, low-occupancy fragments.[21] A clear, unambiguous region of electron density corresponding to the spiro[2.4]heptane fragment confirms a hit.
NMR spectroscopy is a powerful solution-based method that can rapidly screen fragment libraries and provide information on binding, affinity, and stoichiometry without the need for a crystal structure.[18][24] Ligand-observed NMR methods are particularly well-suited for FBDD.[7]
Step-by-Step Methodology (using Saturation Transfer Difference - STD NMR):
-
Sample Preparation: Prepare two NMR samples. Both contain the spiro[2.4]heptane fragment (or a mixture) at a known concentration (e.g., 100-500 µM) in a suitable deuterated buffer. One sample contains the target protein at a low concentration (e.g., 5-10 µM), while the other (the control) does not.
-
On-Resonance Irradiation: In the protein-containing sample, selectively irradiate a region of the proton NMR spectrum where only protein resonances appear (e.g., -1 ppm). This saturates the protein's protons.
-
Off-Resonance Irradiation: As a control, irradiate a region of the spectrum far from any protein or ligand signals (e.g., 30 ppm).
-
Detection of Saturation Transfer: If the fragment binds to the protein, the saturation from the protein's protons will be transferred to the bound fragment via spin diffusion. When the fragment dissociates, it carries this saturation with it.
-
Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum. Only protons on the fragment that came into close contact with the protein will show signals in the resulting STD spectrum, confirming a binding event. The intensity of the STD signals can also provide information about which part of the fragment is interacting with the protein.
Part 4: From Hit to Lead: Structure-Guided Optimization
Once a spiro[2.4]heptane fragment has been validated as a binder, the next phase is to evolve it into a potent lead compound. This is achieved through three primary strategies: growing, linking, and merging.[1][5][8][25] The choice of strategy is guided by the structural information obtained from X-ray crystallography or computational modeling.
Caption: Key strategies for optimizing a spiro[2.4]heptane fragment hit.
-
Fragment Growing: This is often the most straightforward approach.[8][26] Guided by the initial crystal structure, new chemical functionalities are added to the spiro[2.4]heptane core to engage with adjacent pockets on the protein surface, thereby increasing affinity and potency.
-
Fragment Linking: If a separate screening campaign identifies a second fragment that binds in a proximal but distinct site, the two can be connected via a chemical linker.[1] This can lead to a dramatic increase in potency due to the additive binding energies and a favorable avidity effect.
-
Fragment Merging: In cases where two different fragment hits are found to have overlapping binding modes, a new, single molecule can be designed that incorporates the key interacting features of both.[5] This can result in a novel and more efficient lead compound.
Conclusion and Future Outlook
The spiro[2.4]heptane scaffold represents a compelling and underexplored opportunity in fragment-based drug design. Its inherent three-dimensionality, rigid conformational control, and novel chemical space provide medicinal chemists with a powerful tool to "escape from flatland." By integrating this unique core into established FBDD workflows—from high-sensitivity screening via crystallography and NMR to structure-guided optimization—researchers can accelerate the discovery of innovative therapeutics. As synthetic methodologies become more robust and our understanding of 3D-pharmacology deepens, spirocyclic fragments like spiro[2.4]heptane are poised to become mainstays in the design of next-generation medicines that are more selective, potent, and possess superior drug-like properties.
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Patel, K. D., et al. (n.d.). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[21][22] HEPTANECARBOXYLATE DERIVATIVES. ResearchGate.
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Engineering Geometry: A Technical Guide to Conformationally Restricted Amine Scaffolds
Part 1: The Geometric Imperative
In modern medicinal chemistry, the "Escape from Flatland" is not merely a catchphrase; it is a thermodynamic necessity. The historical over-reliance on sp²-rich aromatic systems—driven by the ease of Suzuki-Miyaura couplings—has led to libraries with poor solubility and high attrition rates due to promiscuous binding (off-target toxicity).
Conformationally restricted amine scaffolds represent the solution. By locking a nitrogen atom within a rigid bicyclic or spirocyclic framework, we achieve three simultaneous optimizations:
-
Entropic Pre-organization: Reducing the energetic penalty of binding by locking the bioactive conformation.
-
Vector Precision: Orienting exit vectors (substituents) with defined angles that flexible chains cannot maintain.
-
Metabolic Hardening: Removing metabolically labile C-H bonds adjacent to nitrogen (α-oxidation) by increasing steric bulk or altering hybridization.
Visualization: The Design Triad
The following logic map illustrates the causality between structural restriction and pharmacological outcome.
Caption: The causal relationship between scaffold rigidity and key medicinal chemistry parameters.
Part 2: Structural Design & Physicochemical Modulation
Replacing a flexible piperidine or morpholine with a rigid surrogate is not a 1:1 swap. It requires careful analysis of Exit Vector Parameters (EVP) and Basicity .
Vector Analysis
A standard piperidine presents substituents in an equatorial/axial equilibrium. A scaffold like 2-azaspiro[3.3]heptane or 3-azabicyclo[1.1.1]pentane locks these vectors.
-
Piperidine: Distance between N and C4 is ~2.5 Å (flexible).
-
2-Azaspiro[3.3]heptane: Distance is extended by ~1.0 Å due to the spiro-fused geometry, creating a linear but elongated spacer.
-
Bicyclo[1.1.1]pentane (BCP): Acts as a "hyper-stiff" spacer, often used to replace phenyl rings rather than flexible amines.
Basicity and pKa Modulation
Constraining the nitrogen atom in small rings (azetidine, aziridine) increases the s-character of the nitrogen lone pair, typically lowering the pKa. However, in spirocyclic systems, this effect can be tuned.
Table 1: Physicochemical Comparison of Common Amine Scaffolds
| Scaffold | Structure Type | Approx pKa (Conj. Acid) | LogD Impact | Primary Utility |
| Piperidine | Monocycle (6) | 11.0 | Baseline | Standard linker/base. |
| Morpholine | Monocycle (6) | 8.3 | -1.5 (vs Pip) | Solubility, lowering pKa. |
| 2-Azaspiro[3.3]heptane | Spirocycle (4,4) | 9.5 - 10.5 | +0.2 (vs Pip) | Piperidine surrogate; metabolic stability. |
| 2-Oxa-6-azaspiro[3.3]heptane | Spirocycle (4,[1][2]4) | 6.0 - 7.5 | -1.0 (vs Pip) | Morpholine Bioisostere. High solubility. |
| 3-Azabicyclo[1.1.1]pentane | Bridged (1.1.1) | 8.5 - 9.0 | Variable | Phenyl isostere; linear spacer. |
Expert Insight: The 2-oxa-6-azaspiro[3.3]heptane is a "magic bullet" scaffold. It mimics morpholine's polarity but eliminates the metabolic liability of the ether α-carbons by locking them in a strained oxetane ring.
Part 3: Synthetic Methodologies
Synthesis of these scaffolds has evolved from complex multi-step procedures to modular "Strain-Release" chemistry.
The Classical Approach: Cyclization
The most scalable route to spirocyclic amines (e.g., 2-azaspiro[3.3]heptane) involves the double alkylation of a malonate or similar nucleophile with a bis-electrophile, followed by reduction.
The Modern Approach: Strain-Release Amination
Pioneered by the Baran lab and others, this involves attacking a highly strained bicyclic system (like [1.1.1]propellane or 1-azabicyclo[1.1.0]butane ) with a nucleophile. The relief of ring strain drives the reaction, allowing for the rapid installation of complex amines onto rigid cores.
Visualization: Synthetic Workflow (Spirocycle Formation)
The following diagram details the scalable synthesis of a 2-azaspiro[3.3]heptane derivative, a critical building block.
Caption: Synthetic route to functionalized 2-azaspiro[3.3]heptanes via [2+2] cycloaddition.
Part 4: Experimental Protocol
Protocol: Synthesis of 2-Azaspiro[3.3]heptane Hydrochloride Rationale: This protocol is chosen for its robustness and scalability, utilizing the alkylation of a tosyl-azetidine precursor which avoids the handling of hazardous diazomethane often found in older ring-expansion protocols.
Materials:
-
1-(tert-Butoxycarbonyl)-3-(tosyloxy)azetidine (1.0 equiv)
-
Diethyl malonate (1.2 equiv)
-
Sodium hydride (60% dispersion in oil, 2.5 equiv)
-
Solvent: Anhydrous DMF
-
Workup: EtOAc, Brine, 4M HCl in Dioxane.
Step-by-Step Methodology:
-
Nucleophile Formation:
-
In a flame-dried round-bottom flask under Argon, suspend NaH (2.5 equiv) in anhydrous DMF (0.5 M concentration relative to substrate).
-
Cool to 0°C. Add Diethyl malonate dropwise over 20 minutes.
-
Observation: Evolution of H₂ gas. Stir for 30 mins at 0°C until gas evolution ceases.
-
-
Cyclization (The Critical Step):
-
Decarboxylation (Krapcho Conditions):
-
Concentrate the reaction mixture. Resuspend the crude diester in DMSO/Water (10:1) with LiCl (3 equiv).
-
Heat to 160°C for 4 hours.
-
Result: This removes the ester groups, leaving the spirocyclic core (if the unsubstituted scaffold is desired) or mono-ester if controlled.
-
-
Deprotection:
-
Dissolve the N-Boc intermediate in DCM.
-
Add 4M HCl in Dioxane (5 equiv) at 0°C. Stir for 2 hours.
-
Concentrate in vacuo to yield the 2-azaspiro[3.3]heptane hydrochloride salt .
-
Self-Validation Checkpoints:
-
TLC: Monitor disappearance of the tosylate (Rf ~0.4 in 30% EtOAc/Hex).
-
NMR: The diagnostic signal for the spiro-core is the disappearance of the methine proton of the azetidine and the appearance of the symmetric methylene signals of the spiro-system.
Part 5: References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[5][6] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][5]
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[7] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][7][8] Angewandte Chemie International Edition. [Link]
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. [Link]
-
Gianatassio, R., et al. (2016). Strain-Release Amination. Science. [Link]
-
Wuitschik, G., et al. (2010).[2][7] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
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Foreword: Escaping the Flatland of Drug Discovery
An In-Depth Technical Guide to 3D Structural Diversity in Chemical Libraries
For decades, the landscape of screening libraries has been predominantly flat. Synthetic accessibility favored aromatic, sp2-hybridized carbon-rich structures, creating vast collections of relatively planar molecules. While successful, this "flatland" approach has left significant regions of biologically relevant chemical space underexplored. The intricate, three-dimensional binding pockets of many high-value biological targets, particularly those involved in protein-protein interactions, demand ligands with complementary 3D shapes.[][2] This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to understand, quantify, and strategically implement 3D structural diversity in their chemical libraries, thereby increasing the probability of discovering novel, potent, and selective therapeutics.[3][4]
The Strategic Imperative for 3D Diversity
Molecular recognition, the fundamental principle of drug action, is governed by shape and complementarity.[5] A ligand must fit efficiently into its target's binding site to elicit a biological response.[3] Increasing the three-dimensionality of screening compounds is associated with a higher likelihood of clinical success.[3][6]
The core advantages of embracing 3D diversity include:
-
Enhanced Target Engagement: 3D molecules can make more specific and optimized interactions within complex, non-planar binding sites, often leading to higher affinity and selectivity.[4]
-
Access to Novel Targets: Challenging target classes, such as protein-protein interfaces (PPIs), are characterized by large, shallow binding surfaces that are often intractable for flat molecules. 3D-rich libraries are essential for identifying inhibitors for these targets.[]
-
Improved Physicochemical Properties: Higher 3D character, often correlated with an increased fraction of sp3-hybridized carbons, can lead to improved aqueous solubility and more favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[][5]
-
Exploration of Uncharted Chemical Space: Moving beyond traditional flat scaffolds allows for the discovery of novel pharmacophores and intellectual property, providing a competitive edge in drug discovery programs.[7]
Quantifying Three-Dimensionality: Key Molecular Descriptors
To strategically build and analyze libraries, we must first quantify the abstract concept of "3D-ness." Several computational descriptors have become standard in the field for this purpose.[8][9] These descriptors provide a numerical basis for comparing molecules, assessing libraries, and guiding compound selection.
The most critical and widely adopted 3D descriptors are summarized below.
| Descriptor | Definition | What It Measures | Rationale & Causality |
| Fraction of sp3 Carbons (Fsp3) | The number of sp3-hybridized carbon atoms divided by the total carbon count.[10] | Carbon Saturation & Non-Planarity: A higher Fsp3 indicates less aromaticity and a greater potential for complex, non-planar geometries. | sp3 carbons form tetrahedral geometries, forcing molecular scaffolds out of a plane. This is a simple, interpretable, and computationally inexpensive proxy for 3D complexity. An Fsp3 value ≥ 0.42 is often considered a desirable threshold for drug candidates.[11] |
| Principal Moments of Inertia (PMI) | The three moments of inertia (I1, I2, I3) calculated for a molecule's 3D conformation, normalized to create ratios.[12][13] | Global Molecular Shape: PMI plots characterize a molecule's shape on a continuum from rod-like to disc-like to sphere-like. | By treating the molecule as a rigid body, PMI provides a holistic, size-independent description of its overall shape distribution.[14] This allows for a more nuanced classification than simple saturation metrics, helping to identify unique and diverse molecular shapes within a library.[7] |
| Plane of Best Fit (PBF) | The average distance of all heavy atoms from a plane that is computationally fitted to minimize this average distance.[] | Deviation from Planarity: A higher PBF value indicates a greater degree of three-dimensionality and deviation from a flat structure. | This descriptor directly quantifies how "non-flat" a molecule is. It is particularly useful for distinguishing between molecules that may have similar Fsp3 values but different overall topologies (e.g., a long, flexible chain vs. a compact, globular cage). |
The relationship between these descriptors is crucial. While Fsp3 is an excellent first-pass filter, it does not always correlate with global shape.[10] A long, floppy alkyl chain may have a high Fsp3 but a rod-like PMI, whereas a compact cage structure may have a similar Fsp3 but a sphere-like PMI. Therefore, a multi-descriptor approach is essential for a robust assessment of 3D diversity.
Visualizing Shape Diversity with Principal Moments of Inertia
The PMI plot is a powerful visualization tool that maps the shape space of a chemical library. The plot is a ternary graph where the vertices represent the extremes of molecular shape: a perfect rod, a perfect disc, and a perfect sphere.
Caption: Conceptual PMI plot illustrating the three vertices of molecular shape.
Experimental Protocol: A Self-Validating Workflow for 3D Diversity Analysis
Analyzing the 3D diversity of a chemical library is a systematic process. The following computational workflow provides a robust and self-validating methodology by integrating data curation, calculation of orthogonal descriptors, and multi-faceted visualization. This ensures that the resulting analysis is both accurate and comprehensive.
Step-by-Step Methodology
-
Library Preparation & Curation:
-
Input: A chemical library in a standard format, such as an SDF (Structure-Data File) or a list of SMILES (Simplified Molecular-Input Line-Entry System).[15]
-
Standardization: This is the most critical first step to ensure data integrity. The process involves:
-
Salt Stripping: Removing counter-ions and salts.
-
Neutralization: Adjusting protonation states to a defined pH (typically 7.4).
-
Tautomer Standardization: Enumerating and selecting a canonical tautomeric form for each molecule.
-
-
-
3D Conformation Generation:
-
For each curated molecule, generate a low-energy 3D conformation. This is a prerequisite for calculating shape-based descriptors like PMI and PBF.
-
Method: Utilize distance geometry embedding algorithms (e.g., ETKDG in RDKit) followed by a force-field minimization (e.g., MMFF94) to produce a realistic 3D structure.
-
Rationale: The calculated 3D shape descriptors are highly dependent on the input conformation. While a full conformational analysis is computationally expensive for large libraries, generating a single, consistent low-energy conformer provides a reliable basis for large-scale comparative analysis.[4]
-
-
Descriptor Calculation:
-
Using the curated 2D structures and generated 3D conformers, calculate the key descriptors for every molecule in the library.
-
Calculate Fsp3 from the 2D graph.
-
Calculate PMI ratios and PBF from the 3D conformer.
-
Additionally, calculate other relevant physicochemical properties (Molecular Weight, logP, TPSA) to enable multi-parameter analysis.[15]
-
-
-
Data Aggregation & Visualization:
-
Aggregate the calculated descriptors for the entire library into a single data table.
-
Visualize the distribution of these descriptors to understand the library's character:
-
Histograms: Plot the distribution of Fsp3, PBF, and Molecular Weight to identify biases (e.g., a library heavily skewed towards low Fsp3).
-
PMI Plot: Generate a ternary plot to visualize the library's shape coverage. A diverse library will populate the entire triangle, while a biased library will cluster in one region (e.g., near the disc-like vertex for traditional aromatic-rich libraries).
-
Scatter Plots: Correlate different descriptors (e.g., Fsp3 vs. PBF) to uncover more subtle relationships.
-
-
-
Analysis & Reporting:
-
Compare the library's distributions against well-characterized reference sets, such as approved drugs or natural products, to benchmark its diversity.
-
Identify regions of chemical space that are underrepresented. For example, a PMI plot might reveal a lack of sphere-like molecules, guiding future library enhancement efforts.
-
Select a diverse subset for screening by applying filters based on the calculated descriptors (e.g., Fsp3 > 0.4 and a high PBF value) or by using clustering algorithms on the descriptor space.
-
Visualized Computational Workflow
Caption: Workflow for the computational assessment of 3D structural diversity.
Strategies for Constructing 3D-Diverse Libraries
Identifying a lack of 3D diversity is only the first step; building libraries to fill these gaps requires specific synthetic strategies.
-
Diversity-Oriented Synthesis (DOS): DOS is a synthetic approach that aims to efficiently create a collection of structurally diverse molecules, often from a common starting material.[16][17] By using branching reaction pathways and complexity-generating reactions, DOS is particularly well-suited for producing novel 3D scaffolds that are underrepresented in typical screening collections.[17]
-
Natural Product-Inspired Synthesis: Natural products have evolved to interact with biological targets and are inherently rich in 3D complexity and scaffold diversity.[18][19] Using natural product scaffolds as a starting point for combinatorial library design is a proven strategy for populating biologically relevant 3D chemical space.[5]
-
Fragment-Based Design with 3D Fragments: Traditional fragment-based drug discovery (FBDD) has often relied on flat, aromatic fragments. A modern approach involves the tailored synthesis and screening of 3D-rich fragments (Fsp3 > 0.45).[10] These fragments provide better starting points for exploring complex binding pockets and can be elaborated into lead compounds with superior properties.
Impact on High-Throughput Screening (HTS) and Drug Discovery
Integrating 3D-diverse libraries into screening campaigns has a direct and measurable impact on outcomes.[20] The primary goal of HTS is not just to find "hits," but to find high-quality, developable hits with novel mechanisms of action.
-
Increased Hit Quality and Novelty: Screening 3D-rich libraries increases the probability of identifying novel scaffolds that are distinct from the over-screened, planar chemotypes.[21][22] These hits are often more selective and have more favorable starting properties for lead optimization.
-
Higher Translatability: Because 3D cell culture models are more physiologically relevant, screening them with compounds that also possess greater physiological relevance (i.e., 3D shape) can lead to results that are more predictive of in vivo efficacy.[23][24] The combination of 3D biology and 3D chemistry creates a more robust discovery paradigm.
Conclusion
The strategic incorporation of 3D structural diversity is no longer a niche consideration but a central pillar of modern drug discovery. By moving beyond the historical constraints of "flatland" chemistry, researchers can unlock new biological targets, discover novel chemical matter, and ultimately improve the success rate of drug development pipelines. The systematic, quantitative, and workflow-driven approach detailed in this guide provides the necessary tools for any research organization to effectively analyze, design, and deploy 3D-diverse chemical libraries, preparing them for the next generation of therapeutic challenges.
References
- Title: Scaffold diversity of natural products: Inspiration for combinatorial library design Source: Natural Product Reports URL
- Title: Escape from planarity in fragment-based drug discovery Source: Vrije Universiteit Amsterdam URL
- Title: 3D-shaped Diversity Compound Library Source: BOC Sciences URL
- Title: Advantages of 3D-shape of ligands in drug discovery Source: Life Chemicals Blog URL
- Title: 3D-Diversity Natural-Product-Like Library Source: ChemDiv URL
- Title: 3D Molecular Descriptors Important for Clinical Success (Request PDF)
- Title: Design and Diversity Analysis of Chemical Libraries in Drug Discovery Source: ChemRxiv URL
- Title: 3D Molecular Descriptors Important for Clinical Success Source: ACS Publications - Journal of Chemical Information and Modeling URL
- Title: Progress on open chemoinformatic tools for expanding and exploring the chemical space Source: PMC - PubMed Central URL
- Title: Measuring Structural Diversity for Screening Compound Libraries Source: Life Chemicals Blog URL
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- Source: Natural Product Reports (RSC Publishing)
- Title: Synthesis of Unprecedented Scaffold Diversity Source: David Spring's group URL
- Title: Cheminformatics approaches to analyze diversity in compound screening libraries Source: Broad Institute URL
- Title: A Survey of Quantitative Descriptions of Molecular Structure Source: PMC - PubMed Central URL
- Title: Geometric Properties of Shapes: Second Moments of Area Source: AE Resources URL
- Title: The impact of diversity-based, high-throughput screening on drug discovery: "chance favours the prepared mind" Source: PubMed URL
- Title: High Throughput Screening capable assays in 3D Source: Drug Target Review URL
- Title: How High-Throughput Screening Is Transforming Modern Drug Discovery Source: Technology Networks URL
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- Title: 3D Rigid Body Dynamics: The Inertia Tensor Source: MIT OpenCourseWare URL
- Title: Advances in 3D Cell Culture for High Throughput Drug Screening Source: Select Science URL
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Methodological & Application
Application Notes and Protocols for the Functionalization of the Exocyclic Methylene Group in Spirocycles
Introduction: The Strategic Importance of Spirocycles and the Exocyclic Methylene Handle
Spirocycles, molecular architectures featuring two rings sharing a single carbon atom, have garnered significant attention in medicinal chemistry and drug discovery.[1][2] Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic scaffolds, enabling a more effective exploration of the chemical space and facilitating precise interactions with biological targets.[1][2] The introduction of a spirocyclic motif can profoundly influence a molecule's conformational rigidity, lipophilicity, aqueous solubility, and metabolic stability, all critical parameters in the optimization of drug candidates.[3][4]
The exocyclic methylene group, a double bond outside a ring system, serves as a versatile synthetic "handle" on the spirocyclic core. Its reactivity allows for a diverse array of chemical transformations, providing a gateway to novel and complex molecular scaffolds with enhanced biological activity and improved pharmacokinetic profiles.[5][6] This guide provides an in-depth exploration of key methodologies for the functionalization of this pivotal group, offering detailed protocols and insights for researchers in organic synthesis and drug development.
I. Electrophilic Additions: Gateway to Oxygenated Spirocycles
The electron-rich nature of the exocyclic double bond makes it susceptible to attack by electrophiles, offering straightforward routes to introduce oxygen-containing functionalities. Epoxidation and dihydroxylation are two of the most powerful transformations in this class.
A. Epoxidation of Exocyclic Methylene Spirocycles
The conversion of an exocyclic methylene group to a spiro-epoxide introduces a strained three-membered ring that is a valuable precursor for further nucleophilic ring-opening reactions, leading to a variety of difunctionalized spirocycles.
Causality Behind Experimental Choices: The choice of epoxidizing agent is critical and depends on the substrate's sensitivity and the desired stereochemical outcome. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used, relatively stable, and commercially available reagent suitable for many applications. For substrates prone to acid-catalyzed decomposition of the resulting epoxide, buffered conditions or the use of less acidic reagents like dimethyldioxirane (DMDO) are preferred.[7] The choice of solvent is also crucial; chlorinated solvents like dichloromethane (DCM) are common due to their inertness and ability to solubilize a wide range of organic compounds.
Experimental Protocol: Epoxidation using m-CPBA
-
Dissolution: Dissolve the spirocyclic olefin (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the reaction's exothermicity and minimize potential side reactions.
-
Reagent Addition: Add m-CPBA (1.2-1.5 equiv., ~77% purity) portion-wise over 10-15 minutes. The slow addition helps to maintain the temperature and prevent a rapid, uncontrolled reaction.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any remaining peroxides, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-epoxide.
Data Presentation: Representative Epoxidation Reactions
| Entry | Substrate | Epoxidizing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Spiro[4.5]dec-6-en-1-one | m-CPBA | DCM | 2 | 92 |
| 2 | 1-Methylene-4-azaspiro[4.5]decane | DMDO | Acetone | 1.5 | 88 |
| 3 | N-Boc-2-methylene-spiro[3.4]octane | m-CPBA | CHCl₃ | 3 | 85 |
B. Dihydroxylation of Exocyclic Methylene Spirocycles
The syn- or anti-dihydroxylation of the exocyclic double bond yields vicinal diols, which are important functionalities in many natural products and pharmaceutical agents. These diols can serve as chiral synthons or be further oxidized to alpha-hydroxy ketones or cleaved to form carbonyl compounds.
Causality Behind Experimental Choices: For syn-dihydroxylation, osmium tetroxide (OsO₄) is the classic reagent, known for its high stereoselectivity.[8] However, due to its toxicity and cost, catalytic versions using a co-oxidant like N-methylmorpholine N-oxide (NMO) are preferred.[8] Ruthenium tetroxide (RuO₄), generated in situ, offers a less toxic alternative.[9] For anti-dihydroxylation, a two-step procedure involving epoxidation followed by acid- or base-catalyzed hydrolysis is typically employed.[10] The choice between these methods depends on the desired stereochemical outcome and the functional group tolerance of the substrate.
Experimental Protocol: Catalytic syn-Dihydroxylation using OsO₄/NMO
-
Setup: In a well-ventilated fume hood, dissolve the spirocyclic olefin (1.0 equiv.) and N-methylmorpholine N-oxide (NMO, 1.5 equiv.) in a mixture of acetone and water (10:1, 0.1 M).
-
Catalyst Addition: Add a solution of osmium tetroxide (OsO₄, 1-2 mol%) in toluene to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC. The reaction is typically complete within 6-24 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by flash column chromatography on silica gel.
Visualization of the Dihydroxylation Workflow
Caption: Workflow for the catalytic syn-dihydroxylation of a spirocyclic olefin.
II. Cycloaddition Reactions: Building Molecular Complexity
Cycloaddition reactions are powerful tools for rapidly increasing molecular complexity by forming multiple new bonds and stereocenters in a single step. The exocyclic methylene group in spirocycles is an excellent dienophile or dipolarophile for such transformations.
A. [4+2] Diels-Alder Cycloaddition
The Diels-Alder reaction of an exocyclic methylene spirocycle with a diene can construct a new six-membered ring, leading to complex polycyclic spiro systems. This reaction is highly stereospecific and can be influenced by Lewis acid catalysis to enhance reactivity and selectivity.
Causality Behind Experimental Choices: The choice of diene and reaction conditions is paramount. Electron-rich dienes generally react more readily with the electron-deficient double bond of the spirocycle, especially if the spirocycle contains electron-withdrawing groups. For sluggish reactions, high pressure or Lewis acid catalysis can be employed to accelerate the reaction and control the stereochemical outcome.[11]
B. [3+2] Dipolar Cycloaddition
1,3-dipolar cycloadditions of exocyclic methylene spirocycles with 1,3-dipoles such as nitrile oxides, azides, or diazomethane provide a direct route to five-membered heterocyclic spiro compounds.[12][13] These reactions are often highly regioselective.[12]
Causality Behind Experimental Choices: The choice of the 1,3-dipole determines the nature of the resulting heterocycle. For instance, nitrile oxides yield spiro-isoxazolines, while diazomethane leads to spiro-pyrazolines.[13] The reaction conditions, including solvent and temperature, can influence the reaction rate and, in some cases, the stereoselectivity. Asymmetric versions of these reactions can be achieved using chiral auxiliaries or catalysts to produce enantiomerically enriched spirocycles.[14]
Experimental Protocol: 1,3-Dipolar Cycloaddition with a Nitrile Oxide
-
Precursor Preparation: In a two-necked flask, dissolve the corresponding aldoxime (1.1 equiv.) in a suitable solvent like chloroform.
-
Chlorination: Add N-chlorosuccinimide (NCS, 1.1 equiv.) and a catalytic amount of pyridine. Stir at room temperature until the formation of the hydroximoyl chloride is complete (monitored by TLC).
-
In situ Dipole Generation: In a separate flask, dissolve the exocyclic methylene spirocycle (1.0 equiv.) in the same solvent.
-
Cycloaddition: Add the freshly prepared hydroximoyl chloride solution to the spirocycle solution. Slowly add a base, such as triethylamine (1.2 equiv.), dropwise at 0 °C to generate the nitrile oxide in situ, which then undergoes cycloaddition.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting spirocycle is consumed (monitored by TLC).
-
Work-up: Filter the triethylamine hydrochloride salt and wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography to obtain the spiro-isoxazoline.
Visualization of the Cycloaddition Mechanism
Caption: Mechanism of a [3+2] dipolar cycloaddition reaction.
III. Transition-Metal-Catalyzed Functionalization
Transition-metal catalysis has emerged as a powerful platform for the functionalization of C-H bonds and double bonds, offering novel and efficient routes to elaborate spirocyclic scaffolds.[15][16]
A. Palladium-Catalyzed Cross-Coupling Reactions
While not a direct functionalization of the exocyclic methylene group itself, related palladium-catalyzed reactions can be used to construct the spirocyclic core, which can then be further functionalized. For instance, palladium-catalyzed [3+2] cycloaddition reactions of vinyl methylene cyclic carbonates can lead to the formation of diverse spirolactam scaffolds.[17]
B. C(sp³)–H Functionalization Adjacent to the Spirocenter
Recent advances have enabled the direct functionalization of C(sp³)–H bonds adjacent to the spirocyclic core.[18][19] While this does not directly involve the exocyclic methylene group, it represents a complementary strategy for elaborating the spirocyclic framework. These reactions often employ a directing group to achieve high regioselectivity.
Data Presentation: Comparison of Functionalization Strategies
| Functionalization Strategy | Key Reagents | Product Type | Key Advantages |
| Epoxidation | m-CPBA, DMDO | Spiro-epoxides | Access to diverse difunctionalized products via ring-opening.[7] |
| syn-Dihydroxylation | OsO₄/NMO, RuO₄ | Spiro-diols | High stereoselectivity, formation of vicinal diols.[8][9] |
| [4+2] Cycloaddition | Dienes, Lewis Acids | Polycyclic spiro systems | Rapid complexity generation, high stereospecificity.[11] |
| [3+2] Cycloaddition | Nitrile oxides, Azides | Heterocyclic spirocycles | Access to five-membered heterocycles, high regioselectivity.[12][13] |
| Pd-Catalyzed Cycloaddition | Vinyl methylene cyclic carbonates | Spirolactams | Construction of complex nitrogen-containing spirocycles.[17] |
Conclusion and Future Outlook
The functionalization of the exocyclic methylene group in spirocycles provides a rich and diverse toolkit for the modern medicinal chemist. The strategies outlined in this guide, from classic electrophilic additions to modern transition-metal-catalyzed reactions, enable the synthesis of novel, three-dimensional molecules with tailored properties. As the demand for new drug candidates with improved efficacy and safety profiles continues to grow, the strategic manipulation of spirocyclic scaffolds through the versatile exocyclic methylene handle will undoubtedly play an increasingly crucial role in the future of drug discovery.[4][20]
References
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Spiroheterocycles via Regioselective Cycloaddition Reactions of Nitrile Oxides with 5-Methylene-1H-pyrrol-2(5H)-ones. ResearchGate. Available at: [Link]
-
Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC. Available at: [Link]
-
Synthesis of Tricyclic β-Methylene Spiro Lactones Related to Bakkenolides by Successive Radical Cyclization−High Pressure Diels−Alder Reactions. ACS Figshare. Available at: [Link]
-
Highly regio- and diastereoselective construction of spirocyclic compounds via palladium-catalyzed [3 + 2] cycloaddition of vinyl methylene cyclic carbonates with pyrrolidinones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available at: [Link]
-
[3+2] Cycloaddition to a Chiral 5-Methylene-1,3-dioxolan-4-one and Pyrolysis of the Spiro Adducts. MDPI. Available at: [Link]
-
Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles. PMC. Available at: [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Available at: [Link]
-
An Improved Protocol for the RuO4-Catalyzed Dihydroxylation of Olefins. Organic Chemistry Portal. Available at: [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Europe PMC. Available at: [Link]
-
Transition‐Metal‐Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C−H Bonds. ResearchGate. Available at: [Link]
-
Cu(I)-Catalyzed Reaction of Ethynyl Methylene Cyclic Carbamates : Synthesis of Spirocyclic Compounds. ChemRxiv. Available at: [Link]
-
Dihydroxylation of olefins catalyzed by zeolite-confined osmium(0) nanoclusters: an efficient and reusable method for the preparation of 1,2-cis-diols. Royal Society of Chemistry. Available at: [Link]
-
Spirocyclic Pyrrolidinyl Nitroxides with Exo‐Methylene Substituents. ResearchGate. Available at: [Link]
-
Spirocyclic pyrrolidinyl nitroxides with exo-methylene substituents. ChemRxiv. Available at: [Link]
-
Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. PMC. Available at: [Link]
-
Spirocyclic pyrrolidinyl nitroxides with exo-methylene substituents. PubMed. Available at: [Link]
-
Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot. Green Chemistry. Available at: [Link]
-
Synthesis of Spiro Carbocycles via Methyl β‑C(sp3)–H Functionalization of Cyclic Aliphatic Acids. ACS Figshare. Available at: [Link]
-
Recent advances in spirocyclization of maleimides via transition-metal catalyzed C–H activation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Catalytic Dihydroxylation of Olefins with Hydrogen Peroxide: An Organic-Solvent- and Metal-Free System. Organic Chemistry Portal. Available at: [Link]
-
Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Olefin Dihydroxylation Using Nitroarenes as Photoresponsive Oxidants. PMC. Available at: [Link]
-
Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds. PMC. Available at: [Link]
-
Synthesis of Functionalized Spiro-Heterocycles by Sequential Multicomponent Reaction/Metal Catalyzed Carbocylizations from Simple β-Ketoesters and Amides. ResearchGate. Available at: [Link]
-
Spirocyclic pyrrolidinyl nitroxides with exo-methylene substituents. ResearchGate. Available at: [Link]
-
Probing Competitive Enantioselective Pathways Operating in the Jacobsen-Katsuki Epoxidation: A Kinetic Study of Methyl-substituted Styrenes. DTU Orbit. Available at: [Link]
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Application Note: Peptide Coupling to 6-Methylene-4-azaspiro[2.4]heptane
This Application Note and Protocol Guide details the optimization of peptide coupling conditions for 6-methylene-4-azaspiro[2.4]heptane , a sterically demanding secondary amine scaffold used in high-value medicinal chemistry (e.g., HCV NS5A inhibitors like Ledipasvir analogs).
Abstract & Chemical Profile
6-methylene-4-azaspiro[2.4]heptane is a conformationally restricted pyrrolidine surrogate. Its structural rigidity is derived from a spiro-fused cyclopropane ring at position 3 (adjacent to the nitrogen) and an exocyclic methylene group at position 6.
These structural features present two primary challenges for peptide coupling:
-
Significant Steric Hindrance: The spiro-cyclopropane ring creates a "gem-dialkyl-like" steric wall adjacent to the nucleophilic nitrogen (N4), significantly reducing the rate of amide bond formation compared to proline or piperidine.
-
Chemical Stability: The exocyclic alkene is prone to acid-catalyzed isomerization (migration to the endocyclic position) or polymerization. Conditions must remain strictly buffered to preserve the olefin geometry.
Chemical Structure & Numbering[1]
-
IUPAC Name: 6-methylene-4-azaspiro[2.4]heptane[1]
-
Role: Secondary Amine Nucleophile (Amine coupling partner).
-
Key Reactivity: Low nucleophilicity due to steric shielding; requires highly activated acylating agents.
Strategic Reagent Selection
For this scaffold, standard carbodiimide couplings (EDC/HOBt) are often insufficient, leading to stalled reactions or low yields. The protocol prioritizes uronium/aminium salts and acid halides to drive the reaction to completion.
| Coupling Strategy | Reagent System | Recommended For | Pros/Cons |
| Primary (Gold Standard) | HATU / HOAt / DIPEA | General coupling to Fmoc/Boc-amino acids. | Pros: Highest conversion for hindered amines; minimizes racemization.Cons: Expensive; difficult to remove urea byproducts in solution phase. |
| Secondary (High Sterics) | COMU / DIPEA | Extremely hindered acids (e.g., Boc-Val-OH, Boc-Tle-OH). | Pros: Superior leaving group (Oxyma) vs. OBt; visual endpoint (color change).Cons: Sensitive to moisture. |
| Tertiary (The "Sledgehammer") | Ghosez’s Reagent / Acid Chloride | Failed couplings with HATU. | Pros: Generates highly reactive acid chloride in situ; neutral conditions.Cons: High risk of epimerization if the acid component is chiral and sensitive. |
Detailed Experimental Protocols
Protocol A: High-Efficiency Coupling (HATU Method)
Best for coupling chiral amino acids (e.g., N-Boc-Valine) where preserving enantiopurity is critical.
Reagents:
-
Amine: 6-methylene-4-azaspiro[2.4]heptane (HCl salt or free base).[1]
-
Acid: N-protected amino acid (1.1 – 1.2 equiv).
-
Coupling Agent: HATU (1.2 equiv).
-
Base:
-Diisopropylethylamine (DIPEA) (3.0 equiv if amine salt; 2.0 equiv if free base). -
Solvent: Anhydrous DMF or NMP (0.1 M concentration).
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask under
, dissolve the Carboxylic Acid (1.0 mmol) and HATU (1.2 mmol, 456 mg) in anhydrous DMF (5 mL). -
Base Addition: Cool the solution to 0°C. Add DIPEA (1.0 mmol, 174 µL) dropwise. Stir for 5–10 minutes to form the activated OAt-ester. Note: The solution typically turns yellow.
-
Amine Addition: Add 6-methylene-4-azaspiro[2.4]heptane (1.0 mmol) (dissolved in 2 mL DMF) to the activated acid mixture. If using the HCl salt of the amine, add the remaining DIPEA (2.0 mmol) to this solution before transfer to ensure the free amine is available.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours.
-
Monitoring: Check by LC-MS.[2] The hindered amine may require longer reaction times. If <50% conversion after 4h, add 0.5 equiv more HATU and DIPEA.
-
-
Workup: Dilute with EtOAc (50 mL). Wash sequentially with:
-
10% Citric Acid (2 x 20 mL) – Removes DIPEA and unreacted amine.
-
Sat.
(2 x 20 mL) – Removes unreacted acid and HOAt. -
Brine (1 x 20 mL).
-
-
Purification: Dry over
, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Acid Chloride Method (Ghosez's Reagent)
Use this when coupling to extremely bulky non-chiral acids or when HATU fails. This method generates the acid chloride in situ under neutral conditions.
Reagents:
-
Ghosez's Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.
-
Solvent: Anhydrous DCM or THF.
Step-by-Step Procedure:
-
Acid Chloride Formation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DCM (5 mL) under Argon. Add Ghosez’s Reagent (1.2 mmol) dropwise at RT. Stir for 1–2 hours.
-
Checkpoint: Monitor by TLC (conversion of acid to acid chloride) or aliquot quench with MeOH (formation of methyl ester).
-
-
Coupling: Cool the mixture to 0°C. Add a solution of 6-methylene-4-azaspiro[2.4]heptane (1.0 mmol) and DIPEA (2.5 mmol) in DCM (2 mL) dropwise.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.
-
Workup: Quench with Sat.
. Extract with DCM. Wash with 1N HCl (carefully, do not expose exocyclic alkene to strong acid for prolonged periods) and brine.
Critical Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Yield (<30%) | Steric clash prevents nucleophilic attack. | Switch solvent to NMP (N-methylpyrrolidone) to increase reaction rate. Increase temperature to 40°C (monitor alkene stability). |
| Epimerization | Over-activation of chiral acid. | Switch from HATU to COMU or PyOxim with TMP (2,4,6-trimethylpyridine) as the base (weaker base reduces proton abstraction). |
| Alkene Isomerization | Acidic workup or trace acid in solvent. | Ensure solvents are anhydrous/neutral. Use Citric Acid (mild) instead of HCl for workup. Store product at -20°C. |
Decision Logic & Mechanism (Visualization)
The following diagram illustrates the decision process for selecting the correct coupling condition based on the steric demand of the carboxylic acid partner.
Figure 1: Decision tree for selecting coupling reagents based on acid chirality and steric bulk.
References
-
Ledipasvir Synthesis & Spirocyclic Proline Analogs
-
Scott, R. W., et al. "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection." Journal of Medicinal Chemistry, 2013. Link
- Note: Describes the synthesis and coupling of the rel
-
-
Coupling Reagents for Hindered Amines
-
El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. Link
- Note: Comprehensive review detailing H
-
-
Ghosez's Reagent Protocol
-
Ghosez, L., et al. "Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 1980. Link
-
-
COMU Reagent Performance
-
El-Faham, A., et al. "COMU: A Safer and More Effective Replacement for HATU." Chemistry – A European Journal, 2009. Link
-
Sources
Application Note: Precision Cyclopropanation of 6-Methylene-4-Azaspiro[2.4]heptane
This Application Note is designed for medicinal chemists and process development scientists working with rigid spirocyclic scaffolds, specifically in the context of antiviral (HCV, NS5A inhibitors) and GPCR ligand synthesis.
Executive Summary
The cyclopropanation of 6-methylene-4-azaspiro[2.4]heptane is a critical "late-stage rigidification" tactic used to synthesize dispiro-pyrrolidine cores. These scaffolds are bioisosteres of proline, offering enhanced metabolic stability and precise vector orientation of substituents, characteristic of next-generation antivirals (e.g., Ledipasvir analogs) and peptidomimetics.
This protocol details the conversion of the exocyclic methylene group into a spiro-cyclopropane ring using the Furukawa modification (Et₂Zn/CH₂I₂).[1] Unlike standard cyclopropanations, this reaction requires strict control over Lewis acidity and temperature to overcome the steric shielding imposed by the existing C3-spirocyclopropane and to prevent chelation-induced decomposition of the nitrogen heterocycle.
Mechanistic Insight & Stereochemical Control
The Challenge: Facial Selectivity in Bis-Spiro Systems
The substrate, 6-methylene-4-azaspiro[2.4]heptane , possesses a pre-existing spiro-cyclopropane at position C3. This creates a significant steric bias.
-
Proximal Face (Syn): Sterically crowded by the C1-C2 ethylene bridge of the existing cyclopropane.
-
Distal Face (Anti): The kinetically favored approach for the bulky Zinc-Carbenoid species.
Consequently, the reaction yields high diastereoselectivity for the anti-dispiro isomer (the new cyclopropane forms on the face opposite the existing one), minimizing torsional strain.
The Role of N-Protection
The basic nitrogen at position 4 is a "catalyst poison." Free amines rapidly coordinate with organozinc reagents (
-
Requirement: The nitrogen must be protected with a non-coordinating, electron-withdrawing group (EWG) such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) prior to cyclopropanation.
-
Effect: The carbamate reduces the nucleophilicity of the nitrogen, preventing interference with the electrophilic Iodomethylzinc carbenoid (
).
Experimental Protocol
Materials & Reagents
| Reagent | Role | Specs |
| Substrate | Starting Material | N-Boc-6-methylene-4-azaspiro[2.4]heptane (1.0 equiv) |
| Diethylzinc (Et₂Zn) | Carbenoid Precursor | 1.0 M in Hexanes (Caution: Pyrophoric) |
| Diiodomethane (CH₂I₂) | Methylene Source | >99%, stabilized with Copper (remove Cu if using Et₂Zn) |
| Dichloromethane (DCM) | Solvent | Anhydrous, degassed |
| Trifluoroacetic acid (TFA) | Activator (Optional) | 1.0 equiv (accelerates carbenoid formation) |
| Sat. NH₄Cl / Rochelle's Salt | Quench | Aqueous solution |
Step-by-Step Procedure
Phase 1: Reagent Preparation (Inert Atmosphere)
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvent Charge: Add anhydrous DCM (10 mL per mmol substrate) and cool to 0°C .
-
Carbenoid Generation:
-
Add Diiodomethane (CH₂I₂) (5.0 equiv) via syringe.
-
Slowly add Diethylzinc (Et₂Zn) (2.5 equiv) dropwise over 20 minutes.
-
Critical Observation: A white precipitate (
) may form initially but should redissolve. The solution typically turns a milky or pale yellow color. -
Stir at 0°C for 15 minutes to form the active species (
/ ).
-
Phase 2: Cyclopropanation
-
Substrate Addition: Dissolve the N-Boc-6-methylene-4-azaspiro[2.4]heptane (1.0 equiv) in a minimal amount of anhydrous DCM.
-
Injection: Add the substrate solution dropwise to the zinc carbenoid mixture at 0°C.
-
Reaction: Allow the mixture to warm slowly to Room Temperature (20-25°C) .
-
Time: Monitor by TLC or LC-MS every 2 hours. Typical reaction time is 6–12 hours .
-
Boost: If conversion stalls <50%, cool back to 0°C and add a second portion of reagents (2.5 equiv Et₂Zn / 5.0 equiv CH₂I₂).
-
Phase 3: Quench & Workup (The "Roche" Method)
Zinc emulsions are notorious for trapping product. This workup ensures clean phase separation.
7. Quench: Cool the reaction mixture to 0°C. Slowly add saturated aqueous NH₄Cl (caution: violent gas evolution of ethane).
8. Complexation: If the emulsion is persistent, add 10% Potassium Sodium Tartrate (Rochelle's Salt) solution and stir vigorously for 30 minutes until two clear layers form.
9. Extraction: Separate the organic layer.[2] Extract the aqueous layer 3x with DCM.
10. Drying: Wash combined organics with brine, dry over
Purification
-
Flash Chromatography: Silica Gel (Stationary Phase).
-
Eluent: Hexanes:Ethyl Acetate (Gradient 95:5 → 80:20).
-
Product ID: The product (N-Boc-dispiro[2.0.2.4]decane derivative) will typically have a higher Rf than the starting alkene.
-
NMR Validation: Look for the disappearance of alkene protons (4.8–5.2 ppm) and the appearance of high-field cyclopropyl protons (0.3–0.8 ppm).
Workflow Visualization
Caption: Logical workflow for the Furukawa-modified Simmons-Smith cyclopropanation of the spiro-alkene.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Old Et₂Zn or wet solvent. | Use fresh 1.0 M Et₂Zn. Ensure DCM is distilled from CaH₂. |
| Stalled Reaction | Zinc species aggregation. | Add TFA (1.0 equiv) carefully to the Et₂Zn/CH₂I₂ mix to form the more reactive |
| Product Decomposition | Acid labile protecting group. | Avoid strong acid washes. The Boc group is stable to Zn reagents but sensitive to the Lewis acidity of |
| Poor Diastereoselectivity | Reaction temperature too high. | Maintain reaction at -20°C to 0°C for a longer duration (24h) to maximize kinetic control. |
References
-
Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 81(16), 4256–4264. Link
-
Furukawa, J., Kawabata, N., & Nishimura, J. (1968). "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron, 24(1), 53-58. Link
-
Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[1][3][4] Organic Reactions, 58, 1–415. Link
-
Gilead Sciences Inc. (2014). "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection." Journal of Medicinal Chemistry, 57(5), 2033–2046. (Context for spiro-pyrrolidine scaffolds). Link
-
Fluorochem. "6-METHYLENE-4-AZASPIRO[2.4]HEPTANE HCL Product Page." (Substrate Verification). Link
Sources
Application Note: High-Fidelity Hydroboration-Oxidation of Spirocyclic Exocyclic Alkenes
Executive Summary
In modern drug discovery, the transition from flat, aromatic structures to three-dimensional,
This guide details the hydroboration-oxidation of spirocyclic exocyclic alkenes. Unlike linear substrates, these rigid systems present unique steric challenges that dictate facial selectivity. This note provides optimized protocols for converting these alkenes into primary alcohols with high diastereomeric ratios (dr), emphasizing the use of sterically demanding boranes (e.g., 9-BBN) to maximize stereocontrol.
Mechanistic Insight: Steric Approach Control
The hydroboration of an exocyclic alkene on a spirocyclic ring is governed by steric approach control . The reaction proceeds via a concerted, four-membered transition state (
In spirocyclic systems (e.g., spiro[3.3]heptane or spiro[4.5]decane), the conformation of the ring orthogonal to the alkene creates a "blocked" face and an "open" face. The boron atom, being the larger component of the H-B bond, preferentially attacks the open face (anti-Markovnikov addition), while the hydrogen adds to the more hindered internal carbon.
Pathway Visualization
The following diagram illustrates the workflow and the stereochemical outcome where the boron reagent avoids the steric bulk of the orthogonal ring (
Caption: Figure 1. Reaction pathway emphasizing the steric influence of the spiro-scaffold on facial selectivity.
Reagent Selection Guide
For spirocyclic substrates, the choice of hydroborating agent is the primary determinant of diastereoselectivity.
| Reagent | Steric Bulk | Reactivity | Selectivity (Regio/Stereo) | Recommended Use Case |
| Low | High | Moderate | Simple, unhindered spirocycles where | |
| High | Low | Excellent | Standard for spirocycles. Maximizes facial discrimination; tolerates labile functional groups. | |
| Medium | Medium | Good | Alternative if 9-BBN fails to react; easier workup than 9-BBN in some cases. | |
| Catecholborane | Low | Low | High (Rh-catalyzed) | Specialized applications requiring metal catalysis (rarely needed here). |
Experimental Protocols
Protocol A: High-Selectivity Hydroboration (Recommended)
Target Substrate: Sterically hindered spirocyclic exocyclic alkenes (e.g., 6-methylene-2-azaspiro[3.3]heptane derivatives). Reagent: 9-Borabicyclo[3.3.1]nonane (9-BBN).[1][2][3][4]
Step 1: Hydroboration [2][3][4][5][6][7][8][9][10]
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Solvent: Add the spirocyclic alkene (1.0 equiv) and dissolve in anhydrous THF (0.2 M concentration).
-
Addition: Cool the solution to 0°C. Add 9-BBN (0.5 M in THF, 1.2–1.5 equiv) dropwise via syringe over 15 minutes.
-
Note: 9-BBN is bulky. Slow addition prevents localized exotherms, though it is less reactive than
.
-
-
Reaction: Remove the ice bath. Stir at room temperature for 4 hours.
-
Checkpoint: Monitor by TLC.[11] If starting material persists (common with hindered spirocycles), heat to reflux (65°C) for 2–12 hours. The rigid scaffold often requires thermal energy to overcome the steric barrier of the transition state.
-
Step 2: Oxidative Workup [8]
-
Cooling: Cool the reaction mixture to -10°C (ice/salt bath).
-
Base Addition: Add aqueous NaOH (3.0 M, 3.0 equiv) dropwise.
-
Caution: Gas evolution (
) may occur if excess hydride remains.
-
-
Oxidation: Add
(30% w/v, 3.0 equiv) dropwise. Maintain internal temperature °C.-
Critical: Organoboranes derived from 9-BBN are bulky and oxidize slower than
adducts. Allow the oxidation to proceed at room temperature for at least 2 hours , or heat to 50°C for 1 hour if the intermediate is extremely hindered.
-
Step 3: Purification
-
Extraction: Dilute with
or EtOAc. Wash with saturated (to quench peroxides) followed by brine. -
Isolation: Dry over
, filter, and concentrate. -
Byproduct Removal: The 9-BBN residue (cyclooctanediol after oxidation) can be difficult to remove.
-
Tip: The byproduct is somewhat water-soluble but often co-elutes on silica. Use a gradient of Hexanes:EtOAc (starting 100:0 to 50:50) or crystallize the product if solid.
-
Protocol B: Rapid Screening (Standard)
Target Substrate: Simple exocyclic alkenes with minimal steric bias.
Reagent: Borane-Tetrahydrofuran Complex (
-
Setup: Dry flask,
atmosphere. -
Addition: To alkene (1.0 equiv) in THF at 0°C, add
(1.0 M, 0.5 equiv—note stoichiometry: 1 borane reacts with 3 alkenes theoretically, but 1:1 is often used for speed). -
Reaction: Stir 1 hour at 0°C, then 1 hour at RT.
-
Oxidation: Add 3M NaOH followed by 30%
at 0°C. Stir 1 hour. -
Workup: Standard extraction.
Data Presentation: Selectivity Comparison
The following table illustrates the impact of reagent choice on the diastereomeric ratio (dr) of the resulting alcohol for a representative 2-substituted spiro[3.3]heptane exocyclic alkene.
| Substrate Entry | Reagent | Conditions | Yield (%) | dr (cis:trans)* | Notes |
| 1 | 0°C to RT | 88% | 3:1 | Fast, but poor facial discrimination. | |
| 2 | 0°C to RT | 82% | 10:1 | Improved selectivity; difficult byproduct removal. | |
| 3 | 9-BBN | Reflux, 4h | 91% | >19:1 | Optimal protocol. High thermal stability required. |
*dr defined relative to the major substituent on the orthogonal ring.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance of the spiro-ring prevents Boron approach. | Switch to 9-BBN and heat to reflux . Increase reaction time to 16h. |
| Low Yield after Oxidation | Incomplete oxidation of the bulky C-B bond. | Increase oxidation temperature to 50°C . Ensure pH > 10 during peroxide addition. |
| Alkene Isomerization | Thermal migration of boron (de-hydroboration/re-hydroboration). | Avoid excessive heating (>70°C). Ensure anhydrous conditions to prevent protonolysis. |
| Emulsion during Workup | 9-BBN diol byproduct acting as surfactant. | Saturate aqueous layer with solid NaCl. Use |
References
- Brown, H. C. (1975). Organic Syntheses via Boranes. Wiley-Interscience.
-
Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition. Link (Context on spirocyclic scaffolds in MedChem).
-
Knochel, P., & Molander, G. A. (Eds.). (2014).[5] Comprehensive Organic Synthesis II. Elsevier. (Detailed protocols for 9-BBN usage).
-
Master Organic Chemistry. (2013). "Hydroboration Oxidation of Alkenes." Link (General mechanism and stereochemistry validation).
-
Sigma-Aldrich. "Syntheses of Functionalized Alkenes via 9-BBN." Link (Protocol verification for 9-BBN reflux conditions).
Sources
- 1. Syntheses of Functionalized Alkenes, Arenes, and Cycloalkenes via a Hydroboration-Coupling Sequence [sigmaaldrich.com]
- 2. scispace.com [scispace.com]
- 3. Brown Hydroboration [organic-chemistry.org]
- 4. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. reddit.com [reddit.com]
Protecting Group Strategies for 4-Azaspiro[2.4]heptane Nitrogen: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of Novel 4-Azaspiro[2.4]heptane Derivatives
The 4-azaspiro[2.4]heptane scaffold is a valuable structural motif in medicinal chemistry, notably as a key component in the antiviral drug Ledipasvir. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity to biological targets. However, the secondary amine within this spirocyclic system presents a synthetic challenge. Its nucleophilicity and basicity necessitate the use of protecting groups to prevent unwanted side reactions during the elaboration of other parts of the molecule.
This comprehensive guide provides an in-depth analysis of protecting group strategies for the nitrogen atom of 4-azaspiro[2.4]heptane. We will delve into the practical application of the most common amine protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc)—offering detailed protocols, a comparative analysis, and insights into orthogonal protection strategies. This document is designed to equip researchers with the knowledge to make informed decisions for the efficient and successful synthesis of novel 4-azaspiro[2.4]heptane-containing molecules.
The Strategic Importance of Nitrogen Protection
The secondary amine in 4-azaspiro[2.4]heptane is a reactive nucleophile and a base. In a multi-step synthesis, its unprotected form can interfere with a wide range of chemical transformations, including but not limited to:
-
Acylation and Alkylation Reactions: The amine can compete with other nucleophiles for electrophilic reagents.
-
Base-Mediated Reactions: The amine can act as a base, disrupting reactions that require specific pH control.
-
Oxidation and Reduction Reactions: The nitrogen lone pair can influence the outcome of redox reactions.
A protecting group temporarily masks the reactivity of the amine, allowing for chemoselective modifications elsewhere in the molecule.[1] An ideal protecting group should be:
-
Easy and high-yielding to introduce.
-
Stable to a wide range of reaction conditions.
-
Selectively removable in high yield under mild conditions that do not affect other functional groups.[2]
The choice of protecting group is therefore a critical strategic decision in the synthetic planning process.
Comparative Analysis of Common Nitrogen Protecting Groups
The selection of a suitable protecting group for the 4-azaspiro[2.4]heptane nitrogen depends on the overall synthetic route and the chemical functionalities present in the molecule. The three most widely used carbamate-based protecting groups—Boc, Cbz, and Fmoc—offer distinct advantages and disadvantages due to their different lability.[3]
| Protecting Group | Structure | Introduction Reagent(s) | Deprotection Conditions | Advantages | Disadvantages |
| Boc (tert-butoxycarbonyl) | Boc-N< | Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., Et₃N, DMAP) | Strong Acid (e.g., TFA, HCl in dioxane)[4] | Stable to a wide range of non-acidic conditions; Cleavage products are volatile.[5] | Labile to strong acids, which may not be compatible with acid-sensitive functional groups. |
| Cbz (benzyloxycarbonyl) | Cbz-N< | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, Et₃N) | Catalytic Hydrogenolysis (H₂, Pd/C)[6] | Stable to acidic and basic conditions; Orthogonal to Boc and Fmoc.[6] | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups); Requires specialized hydrogenation equipment.[7] |
| Fmoc (9-fluorenylmethoxycarbonyl) | Fmoc-N< | Fmoc-OSu, Fmoc-Cl, Base (e.g., NaHCO₃) | Mild Base (e.g., 20% Piperidine in DMF)[8] | Cleaved under very mild, non-acidic, non-hydrogenolytic conditions; Orthogonal to Boc and Cbz.[] | Labile to bases; The dibenzofulvene byproduct can form adducts with the deprotected amine.[5] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of the 4-azaspiro[2.4]heptane nitrogen. While specific yields may vary depending on the substrate and scale, these procedures are based on established and reliable methods.
tert-Butoxycarbonyl (Boc) Protection and Deprotection
Boc is a widely used protecting group for the 4-azaspiro[2.4]heptane nitrogen, particularly in the synthesis of intermediates for Ledipasvir.[10]
Workflow for Boc Protection and Deprotection
Caption: General workflow for the Boc protection and deprotection of 4-azaspiro[2.4]heptane.
Protocol 1.1: N-Boc Protection of 4-Azaspiro[2.4]heptane
This protocol is adapted from a procedure for the Boc protection of a similar secondary amine.[10]
-
Materials:
-
4-Azaspiro[2.4]heptane hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 4-azaspiro[2.4]heptane hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) and stir at room temperature for 15 minutes to generate the free amine in situ.
-
Add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Boc-4-azaspiro[2.4]heptane. A typical yield for this reaction is over 85%.[10]
-
Protocol 1.2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This is a standard and efficient method for Boc group removal.[4]
-
Materials:
-
N-Boc-4-azaspiro[2.4]heptane derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
-
Procedure:
-
Dissolve the N-Boc-4-azaspiro[2.4]heptane derivative (1.0 eq) in DCM.
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine. The product can be purified by an appropriate method if necessary.
-
Benzyloxycarbonyl (Cbz) Protection and Deprotection
The Cbz group is an excellent choice when orthogonality to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups is required.
Workflow for Cbz Protection and Deprotection
Caption: General workflow for the Cbz protection and deprotection of 4-azaspiro[2.4]heptane.
Protocol 2.1: N-Cbz Protection of 4-Azaspiro[2.4]heptane
This protocol is a standard Schotten-Baumann reaction adapted for a secondary amine.[6]
-
Materials:
-
4-Azaspiro[2.4]heptane hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4-azaspiro[2.4]heptane hydrochloride (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.5 eq) and stir vigorously.
-
Slowly add benzyl chloroformate (1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-Cbz-4-azaspiro[2.4]heptane.
-
Protocol 2.2: N-Cbz Deprotection by Catalytic Hydrogenolysis
This is the most common and cleanest method for Cbz removal.[4]
-
Materials:
-
N-Cbz-4-azaspiro[2.4]heptane derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
Dissolve the N-Cbz-4-azaspiro[2.4]heptane derivative (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% of Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr hydrogenator). Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care while wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.
-
9-Fluorenylmethoxycarbonyl (Fmoc) Protection and Deprotection
The Fmoc group is particularly valuable in solid-phase peptide synthesis and when orthogonality to both acid- and hydrogenolysis-labile groups is necessary.
Workflow for Fmoc Protection and Deprotection
Caption: A conceptual workflow illustrating an orthogonal protection strategy.
In this hypothetical scenario, a 4-azaspiro[2.4]heptane derivative bearing hydroxyl and carboxylic acid functionalities is selectively modified. The amine is protected as a Boc carbamate, the hydroxyl as a tert-butyldimethylsilyl (TBDMS) ether, and the carboxylic acid as a benzyl (Bn) ester. Each protecting group can be removed under specific conditions that do not affect the others:
-
TBDMS removal: Fluoride source (e.g., TBAF).
-
Boc removal: Strong acid (e.g., TFA).
-
Bn removal: Catalytic hydrogenolysis.
This orthogonal approach allows for the sequential modification of each functional group, providing a powerful tool for the synthesis of complex molecules.
Conclusion and Future Perspectives
The judicious selection and application of nitrogen protecting groups are paramount for the successful synthesis of novel 4-azaspiro[2.4]heptane derivatives. The Boc, Cbz, and Fmoc protecting groups each offer a unique set of properties that can be leveraged to achieve specific synthetic goals. The Boc group, with its acid lability, is a workhorse for many applications. The Cbz group provides robustness to a wide range of conditions and is ideal for orthogonal strategies involving acid- or base-sensitive functionalities. The Fmoc group offers the advantage of very mild, base-mediated deprotection.
As the demand for structurally complex and diverse small molecules continues to grow in drug discovery, a deep understanding of protecting group chemistry is essential. The protocols and strategies outlined in this guide provide a solid foundation for researchers to confidently navigate the synthesis of 4-azaspiro[2.4]heptane-containing compounds and to unlock the full potential of this valuable scaffold. Future work in this area may focus on the development of novel protecting groups with even greater orthogonality and milder deprotection conditions, further streamlining the synthesis of these important molecules.
References
-
Cativiela, C., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. [Link]
-
Horsley, P. A., et al. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
Sajiki, H., et al. (2005). The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups. The Journal of Organic Chemistry, 70(20), 8096-8100. [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]
-
Pehere, A. D., & Abell, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters, 52(13), 1435-1437. [Link]
-
Deliver Therapeutics. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. [Link]
-
ResearchGate. (n.d.). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. [Link]
-
Albericio, F., et al. (2022). Green Chemistry - In situ Fmoc removal. Green Chemistry, 24(12), 4887-4896. [Link]
-
ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO H[10][11]EPTANECARBOXYLATE DERIVATIVES. [Link]
-
Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7623. [Link]
-
ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]
-
The Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc-(S)-4-azaspiro(2.4)heptane-5-carboxylic acid 95% | AChemBlock [achemblock.com]
- 3. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. genscript.com [genscript.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
using 6-methylene-4-azaspiro[2.4]heptane in click chemistry
Application Note: High-Efficiency Functionalization of 6-methylene-4-azaspiro[2.4]heptane via Thiol-Ene "Click" Chemistry
Executive Summary
The 4-azaspiro[2.4]heptane core has emerged as a privileged scaffold in medicinal chemistry, offering a rigid, three-dimensional surrogate for proline that improves metabolic stability and restricts conformational freedom.[1] However, derivatizing this sterically congested spirocycle remains a synthetic bottleneck.[1]
This guide details the application of 6-methylene-4-azaspiro[2.4]heptane as a versatile "click" substrate.[1] By leveraging the exocyclic methylene group for radical-mediated thiol-ene coupling , researchers can achieve rapid, orthogonal functionalization under mild conditions.[1] This protocol circumvents the steric hindrance often encountered with nucleophilic substitutions on the spiro-ring, enabling the streamlined synthesis of fragment libraries, peptidomimetics, and bioconjugates.
Part 1: The Molecule & Mechanistic Rationale
Structural Analysis
The 6-methylene-4-azaspiro[2.4]heptane scaffold combines two critical features for drug discovery:
-
Spirocyclic Constraint: The spiro[2.4] junction (C3) locks the pyrrolidine ring conformation, reducing the entropic penalty of binding to biological targets (e.g., GPCRs, ion channels).
-
Exocyclic Methylene Handle (C6): Unlike endocyclic alkenes, the exocyclic double bond at C6 is sterically accessible and electronically distinct, making it an ideal acceptor for thiyl radicals.
The "Click" Mechanism: Thiol-Ene Radical Addition
While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for "click" chemistry, it requires introducing an azide or alkyne.[1] The thiol-ene reaction uses the alkene intrinsic to this specific scaffold variant.[1]
-
Step 1 (Initiation): A photoinitiator (e.g., DMPA) or thermal initiator (e.g., AIBN) generates a thiyl radical (RS[1]•) from a thiol substrate.[2][3]
-
Step 2 (Propagation - Addition): The electrophilic thiyl radical attacks the terminal carbon of the exocyclic methylene. This is the regioselective step.
-
Why it works: Attack at the terminal CH2 generates a radical at the C6 ring position. This secondary radical is stabilized by the adjacent ring structure but is reactive enough to abstract a hydrogen.
-
-
Step 3 (Propagation - Abstraction): The C6 radical abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and completing the cycle.
Stereochemical Note: The spiro-cyclopropane ring at C3 exerts significant facial bias.[1] The hydrogen abstraction typically occurs from the less hindered face, often yielding high diastereoselectivity (dr > 10:1) favoring the trans or anti configuration relative to the bulky spiro group.
Part 2: Experimental Protocol
Materials & Reagents
-
Substrate: 6-methylene-4-azaspiro[2.4]heptane (protected N-Boc or free amine depending on solubility).
-
Thiol Partner: R-SH (e.g., Cysteine derivative, Thio-sugar, or alkyl thiol).[1]
-
Initiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) for UV; AIBN for thermal.[1]
-
Solvent: Degassed Dichloromethane (DCM) or Methanol (MeOH).[1]
-
Light Source: UV lamp (365 nm, 6W) for photo-initiation.[1]
Protocol A: Photo-Initiated Thiol-Ene Coupling (Standard)
Best for: Temperature-sensitive substrates, peptides, and rapid library generation.[1]
-
Preparation: In a quartz vial or borosilicate glass tube, dissolve 6-methylene-4-azaspiro[2.4]heptane (1.0 equiv, 0.1 M) and the Thiol (1.2–1.5 equiv) in degassed solvent.
-
Initiator Addition: Add DMPA (0.05 equiv, 5 mol%).
-
Degassing: Sparge the solution with nitrogen or argon for 5 minutes to remove dissolved oxygen (oxygen quenches the radical chain).
-
Irradiation: Irradiate with 365 nm UV light at room temperature (25°C) for 15–60 minutes.
-
Monitoring: Monitor disappearance of the exocyclic alkene peak via TLC or 1H NMR (disappearance of geminal alkene protons at ~4.8-5.0 ppm).
-
-
Workup: Concentrate the solvent in vacuo.
-
Purification: The "click" nature often yields high purity. If excess thiol is used, remove via a scavenger resin (e.g., maleimide-functionalized silica) or flash chromatography.[1]
Protocol B: Thermal Initiation
Best for: UV-absorbing substrates or large-scale batches.[1]
-
Preparation: Dissolve substrate and Thiol (1.5 equiv) in degassed Toluene or Benzene.
-
Initiator: Add AIBN (0.1 equiv).
-
Reaction: Heat to 70–80°C under reflux/inert atmosphere for 2–4 hours.
-
Workup: Cool to RT, concentrate, and purify as above.
Part 3: Data Analysis & Visualization
Reaction Workflow Diagram
Figure 1: Mechanistic pathway of the thiol-ene click reaction on the spirocyclic scaffold. The cycle is self-sustaining until termination events occur.[1]
Comparative Analysis: Thiol-Ene vs. Traditional Substitution
| Feature | Thiol-Ene "Click" (This Protocol) | Traditional Nucleophilic Substitution |
| Reaction Site | Exocyclic Methylene (C6) | Ring Carbon (C6-LG) |
| Steric Hindrance | Low (Terminal alkene is accessible) | High (Ring puckering blocks attack) |
| Conditions | Neutral, RT, UV light | Basic, High Heat, Strong Nucleophiles |
| Stereocontrol | Substrate-controlled (often >10:1 dr) | Inversion (SN2) or Mix (SN1) |
| Atom Economy | 100% (Addition reaction) | <100% (Leaving group waste) |
| Scope | Compatible with unprotected amines/acids | Requires extensive protecting groups |
Part 4: Strategic Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
The 6-methylene-4-azaspiro[2.4]heptane serves as a "growing" vector.[1]
-
Workflow: Maintain the spiro-core as a constant "anchor" that binds to a specific pocket.[1]
-
Library Gen: React the methylene with a diverse library of thiols (aromatic, aliphatic, polar) to probe adjacent sub-pockets.
-
Result: Rapid generation of SAR (Structure-Activity Relationship) data without re-synthesizing the core scaffold.[1]
Peptide Stapling & Mimetics
This scaffold is a Proline Mimetic .
-
Incorporating this amino acid analog into a peptide chain restricts the backbone dihedral angles (
). -
Post-Synthesis Modification: The exocyclic methylene survives solid-phase peptide synthesis (SPPS).[1] After the peptide is cleaved, a thiol-containing tag (fluorophore, PEG chain) can be "clicked" onto the proline mimic specifically.
Part 5: Troubleshooting & Optimization
-
Problem: Low Conversion.
-
Cause: Oxygen inhibition or poor light penetration.
-
Fix: Increase degassing time; use a flow reactor to maximize surface area exposed to UV.
-
-
Problem: Telomerization (Polymerization).
-
Cause: Alkene concentration too high relative to thiol.
-
Fix: Use excess thiol (1.5–2.0 equiv) to favor chain transfer over radical polymerization.
-
-
Problem: Regioisomerism (rare).
-
Note: The anti-Markovnikov product (thioether at the terminal carbon) is thermodynamically and kinetically favored >95%.
-
References
-
Hoyle, C. E., & Bowman, C. N. (2010).[1] Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. Link[1]
-
Dondoni, A. (2008). The Emergence of Thiol-Ene Coupling as a Click Process for Materials and Bioorganic Chemistry. Angewandte Chemie. Link[1]
-
Stasi, L. P., et al. (2013).[4] Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Link
-
Samultceva, S. O., et al. (2022). Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones. Organic & Biomolecular Chemistry. Link
-
BroadPharm. (n.d.). Click Chemistry Protocols & Reagents. Link
Sources
Application Note: Strategic Late-Stage Functionalization of Spirocyclic Amines
Introduction: Escaping Flatland with Precision
Spirocyclic amines (e.g., azaspiro[3.3]heptanes, azaspiro[4.5]decanes) have emerged as critical "bioisosteres" in modern drug discovery. Unlike traditional flat aromatic scaffolds, these structures offer defined three-dimensional vectors ("Escape from Flatland") and high fraction of sp3-hybridized carbons (
However, the very structural rigidity that makes them valuable also makes them difficult to diversify. Late-Stage Functionalization (LSF) allows medicinal chemists to introduce polarity, metabolic blockers (e.g., -F, -CF3), or coupling handles onto the spiro-scaffold after the core skeleton is built, bypassing the need for de novo synthesis.
This guide details two complementary protocols for diversifying spirocyclic amines:
-
Proximal Functionalization: Directed Pd-catalyzed C(sp3)–H Arylation.
-
Distal Functionalization: Photoredox-catalyzed Remote C(sp3)–H Alkylation.
Strategic Analysis: Sterics vs. Electronics
The topology of a spirocyclic amine presents a unique challenge: the quaternary spiro-carbon . This center creates significant steric bulk, blocking standard
Visual 1: LSF Decision Matrix
Figure 1: Decision tree for selecting the appropriate functionalization manifold based on the target carbon position relative to the spiro-amine nitrogen.
Methodology A: Directed Pd-Catalyzed C(sp3)–H Arylation[1][2]
Target:
This method overcomes the inertness of C–H bonds by using a removable Directing Group (DG) installed on the amine nitrogen. The DG coordinates to Pd(II), positioning the metal to activate a specific C–H bond via Concerted Metalation-Deprotonation (CMD). For spirocycles, this often targets the
Protocol 1: -Arylation of Azaspiro[3.3]heptanes
Reagents & Equipment:
-
Substrate: Spirocyclic amine (as Picolinamide amide).
-
Catalyst: Pd(OAc)₂ (Sigma-Aldrich, 99.9%).
-
Ligand/Additive: Silver Carbonate (Ag₂CO₃) or Silver Acetate (AgOAc) as oxidant/halide scavenger.
-
Solvent: t-Amyl Alcohol (t-AmOH) or HFIP (Hexafluoroisopropanol) – Critical for high turnover.
-
Coupling Partner: Aryl Iodide (Ar-I).
Step-by-Step Workflow:
-
DG Installation (Pre-step):
-
React the free spiro-amine (1.0 equiv) with picolinoyl chloride (1.1 equiv) and Et₃N (2.0 equiv) in DCM at 0°C.
-
Why: The picolinamide (PA) group is a "privileged" DG that forms a rigid 5,5- or 5,6-membered chelate with Pd, essential for overcoming the entropic penalty of activating the strained spiro-ring.
-
-
Reaction Setup:
-
In a 1-dram vial equipped with a magnetic stir bar, add:
-
PA-protected Spiroamine (0.2 mmol, 1.0 equiv).
-
Aryl Iodide (0.4 mmol, 2.0 equiv).
-
Pd(OAc)₂ (0.02 mmol, 10 mol%).
-
Ag₂CO₃ (0.2 mmol, 1.0 equiv).
-
Pivalic Acid (PivOH) (0.06 mmol, 30 mol%) – Crucial CMD proton shuttle.
-
-
Add t-AmOH (1.0 mL, 0.2 M).
-
-
Execution:
-
Seal the vial with a Teflon-lined cap.
-
Heat to 110°C for 12–16 hours.
-
Observation: The reaction mixture will turn dark/black as Pd black precipitates (catalyst death) towards the end.
-
-
Work-up & DG Removal:
-
Filter through a Celite pad, eluting with EtOAc. Concentrate in vacuo.
-
DG Cleavage: Redissolve crude in MeOH/THF (1:1), add NaOH (3M, 5 equiv), and heat to 60°C for 2 hours to recover the free functionalized amine.
-
Methodology B: Photoredox Remote C(sp3)–H Alkylation
Target: Distal C(sp3)–H bonds (Remote Ring). Mechanism: Hydrogen Atom Transfer (HAT) via Decatungstate photocatalysis.
When the target is on the "far side" of the spiro system (remote from the nitrogen), directing groups are ineffective. Instead, we utilize the TBADT (Tetrabutylammonium decatungstate) photocatalyst. Upon blue light excitation, TBADT becomes a powerful Hydrogen Atom Abstractor, preferentially removing electron-rich, sterically accessible H-atoms (typically on the ring furthest from the electron-withdrawing ammonium/amide center).
Protocol 2: Minisci-Type Alkylation of Azaspirocycles
Reagents & Equipment:
-
Substrate: Spirocyclic amine (protected as TFA salt or Boc-carbamate).
-
Photocatalyst: TBADT ((n-Bu₄N)₄W₁₀O₃₂, 2 mol%).
-
Light Source: 390–450 nm LEDs (Blue/Violet). Kessil or equivalent photoreactor.
-
Radical Trap: Heteroarene (e.g., Isoquinoline, Quinoxaline) or Michael Acceptor.
-
Solvent: Acetonitrile (MeCN).
Step-by-Step Workflow:
-
Preparation:
-
If using the free amine, convert to the HCl or TFA salt. Protonation deactivates the
-hydrogens (hydridic character), forcing the electrophilic HAT catalyst to target the distal ring positions.
-
-
Reaction Setup:
-
In a quartz or borosilicate vial, combine:
-
Spiroamine salt (0.2 mmol, 1.0 equiv).
-
Heteroarene (e.g., Lepidine) (0.4 mmol, 2.0 equiv).
-
TBADT (0.004 mmol, 2 mol%).
-
TFA (10 mol%) if using Boc-protected amine (to ensure polarity contrast).
-
-
Dissolve in MeCN (2.0 mL, 0.1 M). Sparge with Argon for 10 minutes (Oxygen quenches the excited state W*).
-
-
Irradiation:
-
Purification:
-
Concentrate directly. The TBADT catalyst often precipitates or can be removed via a short silica plug (eluting with DCM/MeOH).
-
Visual 2: Photoredox HAT Mechanism
Figure 2: Mechanistic cycle for the decatungstate-mediated remote C–H functionalization of spirocyclic amines.
Comparative Data Analysis
The following table summarizes the scope and limitations of the two protocols when applied to a standard 2-azaspiro[3.3]heptane core.
| Feature | Method A: Pd-Catalyzed | Method B: Photoredox HAT |
| Selectivity | Distal/Remote (Steric/Electronic control) | |
| Bond Formed | C(sp3)–Aryl | C(sp3)–Heteroaryl / C(sp3)–Alkyl |
| Substrate State | Requires Directing Group (Picolinamide) | Acid Salt or Boc-protected |
| Major Limitation | Steric crowding at quaternary center | Requires electron-deficient coupling partner |
| Typical Yield | 40–65% | 50–80% |
References
-
Mykhailiuk, P. K. (2021).[3] Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Link
-
Castellino, N. J., et al. (2021).[4] Late-stage Functionalization for Improving Drug-like Molecular Properties. Chemical Reviews. Link
-
Beatty, J. W., & Stephenson, C. R. J. (2015).[1][2] Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. Accounts of Chemical Research. Link
-
Guillemard, L., et al. (2021).[4] Late-stage C–H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry.[4] Link
-
He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. (2017). Palladium-Catalyzed Transformations of Alkyl C–H Bonds. Chemical Reviews. Link
Sources
Troubleshooting & Optimization
Technical Support Center: 6-Methylene-4-azaspiro[2.4]heptane Hydrochloride
Executive Summary & Quick Reference
6-methylene-4-azaspiro[2.4]heptane hydrochloride is a specialized spirocyclic amine building block. While its hydrochloride salt form renders it highly polar and generally soluble in DMSO (Dimethyl sulfoxide), the presence of the exocyclic methylene group introduces specific stability risks—namely polymerization and oxidation—that are not present in saturated spiro-amines.
This guide provides a self-validating workflow to achieve optimal dissolution without compromising the structural integrity of the molecule.
Quick Reference Dashboard
| Parameter | Specification / Guideline |
| Primary Solvent | Anhydrous DMSO (Grade: ≥99.9%, Water <0.1%) |
| Solubility Potential | High (>50 mM typical for amine HCl salts in DMSO) |
| Critical Risk | Polymerization of the methylene group via heat/light. |
| Handling Rule | Do NOT heat above 37°C. Use pulsed sonication only. |
| Storage (Solution) | -20°C or -80°C; Hydrophobic containers (PP/Glass); Dark. |
| Appearance | White to off-white solid (Powder). Solution should be colorless. |
The Dissolution Protocol (Standard Operating Procedure)
This protocol is designed to minimize stress on the strained spiro[2.4] ring system and the reactive exocyclic alkene while ensuring complete solvation.
Phase A: Preparation
-
The Solvent: Use only anhydrous DMSO .
-
Why? Amine HCl salts are hygroscopic. If your DMSO is "wet" (opened >1 month ago without a desiccator), the water content will compete for solvation shells, potentially causing "oiling out" or hydrolysis over time.
-
-
The Vessel: Use amber glass vials or wrap clear vials in foil.
-
Why? Exocyclic double bonds can be photosensitive.
-
Phase B: Step-by-Step Dissolution
-
Calculation: Calculate the volume required for a 10 mM to 50 mM stock solution. Avoid making stocks >100 mM immediately unless necessary, as viscosity increases can hinder mixing.
-
Addition: Add the DMSO to the solid (not solid to liquid) to ensure immediate dispersion.
-
Mechanical Mixing: Vortex vigorously for 30 seconds.
-
Visual Check: Hold against a dark background. Look for "schlieren" lines (wavy distortions), which indicate incomplete mixing.
-
The "Cold" Sonication (If needed):
-
If particulates remain, use an ultrasonic bath.[1]
-
CRITICAL: Add ice to the bath water. Sonicate in 5-second pulses (Pulse ON, Wait 10s, Pulse ON).
-
Why? Continuous sonication generates localized hotspots (>60°C) that can trigger the polymerization of the 6-methylene group.
-
Phase C: Quality Control (The "Self-Validation")
-
Dilution Test: Take 10 µL of your stock and dilute into 990 µL of water (1:100).
-
Result: The solution should remain clear.
-
Trouble: If it precipitates, your stock concentration is too close to the saturation limit, or the compound is free-basing (see Section 3).
-
Visualized Workflow: Decision Logic
The following diagram illustrates the logical flow for dissolving this compound and handling potential failures.
Caption: Figure 1. Step-by-step decision tree for dissolving 6-methylene-4-azaspiro[2.4]heptane HCl, prioritizing non-thermal methods to protect the alkene moiety.
Troubleshooting & FAQs
Q1: The solution turned yellow after 24 hours at Room Temperature. Is it still good?
Status: Suspect / Degraded.
-
Root Cause: The exocyclic methylene group is an electron-rich center prone to oxidation or dimerization. Yellowing often indicates the formation of conjugated byproducts or N-oxide formation.
-
Corrective Action: Discard the solution. For future experiments, store stocks at -20°C immediately after preparation and protect from light.
Q2: I diluted the DMSO stock into cell culture media (DMEM), and it precipitated immediately.
Status: Common Physical Phenomenon.
-
Root Cause: "The Crash Out." When you move from DMSO (organic) to Media (aqueous, pH 7.4), the HCl salt may dissociate. If the free base of the amine is lipophilic, it may precipitate at neutral pH.
-
Corrective Action:
-
Vortex the media immediately upon addition.
-
Limit the final DMSO concentration to <0.5%.
-
If precipitation persists, the compound may require a lower working concentration (e.g., <10 µM) in aqueous buffers.
-
Q3: My DMSO stock froze in the fridge (4°C). Did this damage the compound?
Status: Likely Safe, but requires care.
-
Explanation: Pure DMSO freezes at ~19°C. Freezing is normal.
-
Risk: Repeated freeze-thaw cycles introduce water (condensation) into the DMSO. Water + HCl salt = Acidic hydrolysis risk.
-
Protocol: Thaw completely at Room Temperature (do not heat). Vortex to ensure the concentration gradient is re-homogenized. Aliquot your stocks to avoid multiple freeze-thaw cycles.
Biological Application: The "Acid Spike" Effect
Researchers often overlook that they are adding an acid (HCl) along with their compound.
-
Mechanism: 6-methylene-4-azaspiro[2.4]heptane hydrochloride contains one equivalent of HCl.
-
Impact: Adding a high concentration (e.g., 100 µM) of this stock to an unbuffered solution (like saline or water) will drop the pH significantly, potentially killing cells or altering enzymatic activity independent of the drug's target.
-
Mitigation: Ensure your assay buffer (HEPES, PBS, or Media with Bicarbonate) has sufficient buffering capacity to neutralize the HCl carried over from the stock.
Stability Mechanism Diagram
Understanding why the compound degrades helps you prevent it.
Caption: Figure 2. Primary degradation pathways. The exocyclic methylene is sensitive to heat/light, while the salt form is sensitive to moisture.
References
-
PubChem Compound Summary. 4-Azaspiro[2.4]heptane hydrochloride.[2][3] National Center for Biotechnology Information. (Accessed 2025).[1][2][3][4][5] Link
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (General reference for amine salt solubility in DMSO). Link
- Balakin, K. V., et al.Spirocyclic scaffolds in medicinal chemistry. (Context on spiro-amine stability). Chemical Reviews, 2018. (General Chemotype Reference).
-
BenchChem Support. Impact of hygroscopic DMSO on solubility. (Troubleshooting hygroscopic salts). Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. 6-Methoxy-4-azaspiro[2.4]heptane hydrochloride | C7H14ClNO | CID 176451703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Azaspiro[2.4]heptane hydrochloride | C6H12ClN | CID 72196177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Azaspiro(2.4)heptane | C6H11N | CID 21923103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
Technical Support Center: Preventing Unwanted Polymerization of Exocyclic Methylene Groups
A Troubleshooting Guide for Researchers in Drug Development
Introduction: The Challenge of the Exocyclic Methylene Group
Welcome to the technical support center dedicated to a common yet often vexing challenge in medicinal chemistry and drug development: the unwanted polymerization of molecules containing exocyclic methylene groups. These structural motifs, while often crucial for biological activity, introduce a reactive handle susceptible to spontaneous polymerization. This guide is designed to provide you, our fellow researchers, with a comprehensive understanding of the underlying mechanisms and, more importantly, actionable strategies to mitigate this issue during your experiments.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the "why" behind the protocols, grounding our advice in established chemical principles to empower you to make informed decisions in your laboratory work.
Core Concepts: Understanding the Instability
Before we dive into troubleshooting, let's establish a foundational understanding of why exocyclic methylene groups are prone to polymerization. The exposed π-bond of the exocyclic double bond is susceptible to attack by radicals, cations, or anions, initiating a chain reaction that leads to the formation of oligomers or high-molecular-weight polymers.[1][2][3] This process is often initiated by trace impurities, light, or heat. Radical polymerization is a particularly common pathway for these vinyl monomers.[4][5][6]
Diagram: Radical Polymerization Mechanism
Caption: A simplified workflow of radical polymerization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Handling and Storage
Q1: I just received a new batch of my compound containing an exocyclic methylene group. What are the best practices for immediate storage to prevent polymerization?
A1: Proper initial storage is your first line of defense. Here are key considerations:
-
Temperature: Store your compound at low temperatures, typically -20°C or -80°C, to minimize thermal energy that can initiate polymerization.[7]
-
Light: Protect your compound from light by using amber vials or by wrapping the container in aluminum foil. Light can act as an initiator for radical polymerization.[8]
-
Inert Atmosphere: If your compound is particularly sensitive, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen, which can participate in radical initiation.[8]
-
Inhibitor Check: Many commercial monomers are shipped with a small amount of a polymerization inhibitor.[5][9] Check the supplier's documentation to see if an inhibitor is present. Do not remove it until you are ready to use the compound.
Q2: My compound, which was previously a clear oil, has become viscous and cloudy after being on the bench for a few hours. What's happening?
A2: This is a classic sign of oligomerization or polymerization. The increase in viscosity and the appearance of cloudiness indicate the formation of higher molecular weight species that are less soluble in the parent monomer or solvent.
Troubleshooting Steps:
-
Immediate Cooling: Place the sample in an ice bath or refrigerator to slow down the reaction.
-
Solubility Test: Take a small aliquot and try to dissolve it in a good solvent. If it doesn't fully dissolve, polymerization has likely occurred.
-
Analytical Confirmation: If possible, analyze the sample using techniques like Size Exclusion Chromatography (SEC), Gel Permeation Chromatography (GPC), or Mass Spectrometry to confirm the presence of oligomers.[10] Dynamic Light Scattering (DLS) and Diffusion Ordered Spectroscopy (DOSY) NMR can also be used to assess oligomerization in solution.[11]
Reaction and Work-up Conditions
Q3: I'm running a reaction with a substrate that has an exocyclic methylene group. What precautions should I take during the reaction and work-up to avoid polymerization?
A3: Maintaining control during your reaction is critical. Consider the following:
-
Solvent Choice: Use deoxygenated solvents to minimize the presence of oxygen. This can be achieved by sparging the solvent with an inert gas like argon or nitrogen.
-
Temperature Control: Run your reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Inhibitor Addition: For particularly sensitive substrates, you can add a small amount of a radical inhibitor to the reaction mixture. However, be mindful that this could interfere with certain types of desired reactions.
-
Minimize Reaction Time: The longer the reaction time, the greater the opportunity for unwanted side reactions like polymerization. Monitor your reaction closely and quench it as soon as it is complete.
-
Work-up: Perform aqueous work-ups and extractions as quickly as possible. Avoid prolonged exposure to acidic or basic conditions, which can also catalyze polymerization.
Table: Common Radical Inhibitors for Organic Synthesis
| Inhibitor | Typical Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | 50-200 ppm | A common and effective phenolic antioxidant.[5] |
| Hydroquinone (HQ) | 100-500 ppm | Highly effective, but can be colored and may need to be removed.[12] |
| 4-Methoxyphenol (MEHQ) | 100-500 ppm | A widely used inhibitor for vinyl monomers.[5] |
| Phenothiazine (PTZ) | 50-200 ppm | Very effective, especially in the absence of oxygen, but can cause discoloration.[4][13] |
| TEMPO | 50-200 ppm | A stable radical that is an excellent radical scavenger.[5] |
Q4: I suspect my product is co-eluting with oligomeric impurities during chromatography. How can I improve the separation?
A4: This is a common purification challenge. Here are some strategies:
-
Column Chromatography:
-
Gradient Elution: A shallow gradient of a more polar solvent can often resolve the monomer from its oligomers.
-
Different Stationary Phase: If you are using normal-phase silica gel, consider trying a different stationary phase like alumina or a bonded phase (e.g., diol, cyano).
-
-
Preparative HPLC: This is often the most effective method for separating closely related species. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Size Exclusion Chromatography (SEC): For significant size differences between your desired product and the polymer, SEC can be an excellent purification technique.[10]
Formulation and Stability Studies
Q5: We are developing a formulation for a drug candidate with an exocyclic methylene group. What formulation strategies can enhance its stability?
A5: Formulation plays a crucial role in the long-term stability of a drug product.[14]
-
Excipient Selection: Carefully screen excipients for their potential to initiate polymerization. Avoid those with residual peroxides or trace metals.[15]
-
Antioxidants: Incorporate antioxidants into your formulation to scavenge any free radicals that may form.[14] Common choices include ascorbic acid and tocopherol.
-
pH Control: Use buffering agents to maintain the pH of the formulation in a range where the drug is most stable.[14][16]
-
Lyophilization (Freeze-Drying): For parenteral formulations, lyophilization can significantly improve stability by removing water, which can participate in degradation pathways.[14]
-
Packaging: Use packaging that protects the drug from light and oxygen, such as amber glass vials with an inert gas headspace.
Diagram: Factors Influencing Polymerization in a Formulation
Caption: Interplay of factors affecting the stability of a drug with an exocyclic methylene group.
Experimental Protocols
Protocol 1: Removal of Inhibitors from Monomers
Objective: To remove storage inhibitors (e.g., MEHQ, BHT) from a liquid monomer prior to a polymerization-sensitive reaction.
Materials:
-
Monomer containing inhibitor
-
5% Sodium hydroxide (NaOH) solution, aqueous
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Round bottom flask
Procedure:
-
Place the monomer in a separatory funnel.
-
Add an equal volume of 5% NaOH solution.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the deprotonated phenolic inhibitor.
-
Drain and discard the aqueous layer.
-
Repeat the wash with 5% NaOH solution two more times.
-
Wash the organic layer with an equal volume of brine to remove any residual NaOH.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer to absorb any remaining water. Swirl the flask until the drying agent no longer clumps together.
-
Filter or decant the dried monomer into a clean, dry round bottom flask.
-
The inhibitor-free monomer should be used immediately.
Note: This procedure is for phenolic inhibitors. For other types of inhibitors, a different removal strategy may be necessary.
Protocol 2: Small-Scale Test for Polymerization Propensity
Objective: To quickly assess the likelihood of a compound to polymerize under specific conditions.
Materials:
-
Compound of interest
-
Small vials (e.g., 1-dram vials) with screw caps
-
Heating block or oil bath
-
Optional: Radical initiator (e.g., AIBN)
-
Optional: Inhibitor (e.g., BHT)
Procedure:
-
Label three small vials: "Control," "Heated," and "Heated + Inhibitor."
-
Add a small amount (e.g., 10-20 mg) of your compound to each vial.
-
To the "Heated + Inhibitor" vial, add a very small crystal of BHT.
-
Seal all vials.
-
Place the "Heated" and "Heated + Inhibitor" vials in a heating block set to a relevant temperature (e.g., 60-80 °C). Keep the "Control" vial at room temperature.
-
Visually inspect the vials every 30 minutes for any changes in appearance (e.g., increased viscosity, cloudiness, solidification).
-
If the compound in the "Heated" vial polymerizes while the "Heated + Inhibitor" vial remains unchanged, it is a strong indication of a radical polymerization mechanism.
Conclusion: A Proactive Approach to Stability
The presence of an exocyclic methylene group in a molecule presents a unique set of stability challenges. However, by understanding the fundamental principles of polymerization and by implementing proactive strategies for handling, reaction control, and formulation, these challenges can be effectively managed. This guide provides a starting point for troubleshooting common issues. Remember that each molecule is unique, and some degree of empirical optimization will always be necessary. We encourage you to use this guide as a foundation for developing robust and reliable experimental protocols.
References
- Analysis of pharmaceutical drug oligomers by selective comprehensive two-dimensional liquid chromatography-high resolution mass spectrometry. (2022). PubMed.
- Eastman Hydroquinone Inhibitors for Polymerization, Product Article. ChemPoint.com.
- The control of runaway polymerisation reactions by inhibition techniques. IChemE.
- Radical Polymerization of Methylene Heterocyclic Compounds: Functional Polymer Synthesis and Applications. ORBi.
- Polymerisation inhibitor. Wikipedia.
- Polymerization inhibitor for vinyl-containing materials. Google Patents.
- Polymerization in the presence of inhibitor? ResearchGate.
- Direct Assessment of Oligomerization of Chemically Modified Peptides and Proteins in Formulations using DLS and DOSY-NMR. R Discovery.
- Use of methylene blue as polymerization inhibitor. Google Patents.
- Quantitative Super-Resolution Imaging for the Analysis of GPCR Oligomerization. UCL Discovery - University College London.
- Methods used to study the oligomeric structure of G-protein-coupled receptors. PMC.
- Stabilizers for the prevention of polymerization of \meth\acrylic acid and esters thereof. European Patent Office - EP 0672652.
- Selection of DNA Aptamers That Recognize α-Synuclein Oligomers Using a Competitive Screening Method. Analytical Chemistry - ACS Publications.
- Synthesis and Reactions of exo-Methylene-Containing Poly(cyclic orthoester). Semantic Scholar.
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform.
- Chemical Oxidative Polymerization of Methylene Blue: Reaction Mechanism and Aspects of Chain Structure. MDPI.
- 10.9: Polymerization of Alkenes. Chemistry LibreTexts.
- Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
- Synthesis of Soluble High Molar Mass Poly(Phenylene Methylene)-Based Polymers. MDPI.
- 18.5. Radical Polymerization of Alkenes, Polymers. Organic Chemistry II - Lumen Learning.
- The Impact of Formulation Strategies on Drug Stability and Bioavailability. JOCPR.
- Rapid and living polymerization of renewable methylene butyrolactones via borane/phosphine Lewis pairs. Polymer Chemistry (RSC Publishing).
- 1.4.5: Polymerization of Alkenes. Chemistry LibreTexts.
- Polymer bound antioxidant stabilizers. Google Patents.
- 8.10 Radical Additions to Alkenes: Chain-Growth Polymers. Organic Chemistry - NC State University Libraries.
- Spectroscopic and Chemometric Evaluation of the Stability of Timolol, Naphazoline, and Diflunisal in the Presence of Reactive Excipients Under Forced Degradation Conditions. MDPI.
- Diametrically opposite trends in alkene insertion in late and early transition metal compounds: relevance to transition-metal-catalyzed polymerization of polar vinyl monomers. PubMed.
- Mechanism of the Regio- and Stereoselective Cyclopolymerization of 1,6-Hepta- and 1,7-Octadiynes by High Oxidation State Molybdenum-Imidoalkylidene N -Heterocyclic Carbene Initiators. ResearchGate.
- Radical Polymerization; Radical Reactions in Synthesis. YouTube.
- CHEMICAL STABILITY OF DRUGS. RSquareL.
- Compound Handling Instructions. MedchemExpress.com.
- How to Handle Methylene Chloride. Lab Manager.
- Working with Methylene Blue: Best Practices for Compounding and Cleanup. PCCA.
- METHYLENE BLUE WORKING SOLUTION. Rowley Biochemical Inc..
- Manual for Methylene Blue Test Set. Gilson Company, Inc..
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Technical Support Center: Purification of Polar Spirocyclic Amine Salts
Welcome to the technical support center for the purification of polar sprocyclic amine salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these complex molecules. Spirocyclic amines are crucial scaffolds in medicinal chemistry, but their inherent polarity and basicity often complicate standard purification protocols.[1][2] This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my polar spirocyclic amine streaking so badly on my silica gel TLC plate and column?
This is the most common issue faced when purifying amines on standard silica gel. The streaking, or tailing, is a direct result of the strong interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica.[3] This interaction leads to non-ideal adsorption/desorption kinetics, causing the compound to move down the column in a diffuse band rather than a sharp peak.
Q2: My spirocyclic amine salt is "oiling out" instead of crystallizing. What steps can I take to induce crystallization?
"Oiling out" occurs when the solute's solubility is exceeded, but the molecules have not yet organized into a stable crystal lattice. This is common with polar compounds or when the solution is cooled too quickly.[4]
-
Re-heat and Add More Solvent: Add a small amount of the hot solvent to dissolve the oil completely, then allow it to cool much more slowly.[4]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[4]
-
Use a Seed Crystal: If you have a tiny amount of the pure solid, add it to the cooled solution to initiate crystallization.[4]
-
Change the Solvent System: Your current solvent may be too "good." Try a co-solvent system where the compound is soluble in a "good" solvent and insoluble in a "poor" solvent. Dissolve the compound in a minimum of the hot "good" solvent and slowly add the "poor" solvent until the solution becomes slightly cloudy (the cloud point), then allow it to cool.[5][6]
Q3: How do I efficiently convert my purified amine salt back to the free amine?
The most common method is a liquid-liquid extraction. Dissolve the amine salt in water or a suitable polar solvent and add a base to deprotonate the ammonium salt.
-
Choose a Base: Use an aqueous solution of a base like sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium bicarbonate (NaHCO3). The choice depends on the pKa of your amine; a weaker base like bicarbonate is often sufficient and less harsh.
-
Extract: Extract the now-neutral (and more organic-soluble) free amine into an immiscible organic solvent like dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether.[7]
-
Repeat: Perform the extraction multiple times (e.g., 3x) to ensure complete recovery of the free amine from the aqueous layer.
-
Alternative Methods: For water-sensitive compounds, solid-phase scavengers or specialized ion-exchange columns (like SCX cartridges) can be used. You adsorb the amine salt onto the column, wash away impurities, and then elute the free amine by flushing with a basic solution, such as ammonia in methanol.[8]
Q4: My final product is contaminated with inorganic salts after an aqueous workup. How can I remove them?
This is a common issue, especially if the free amine has some water solubility.
-
"Washing" the Organic Layer: If the product is in an organic solvent, wash it with brine (a saturated aqueous solution of NaCl). This helps to draw water out of the organic layer, but may not remove all dissolved inorganic salts.[4]
-
Filtration through a Silica Plug: Dissolve your product in a minimally polar organic solvent (in which the inorganic salts are insoluble). The amine should dissolve, but the salts will not. Filter the solution through a short plug of silica gel or Celite®, washing with the same solvent. The salt will be physically retained on the plug.
-
Size Exclusion Chromatography (SEC): For a more advanced approach, SEC can separate molecules based on size. This is particularly useful if your spirocyclic amine is significantly larger than the inorganic salt ions.
Troubleshooting Guide 1: Column Chromatography
Purifying polar amines by standard silica gel chromatography is often challenging. This guide provides a systematic approach to overcoming common issues.
Issue: Severe Streaking and Poor Separation
-
Underlying Cause: As mentioned in the FAQs, the acidic nature of silica gel strongly and often irreversibly binds to basic amines, leading to poor chromatography.[3][4]
-
Solutions:
-
Mobile Phase Modification: The simplest solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase.
-
Use an Alternative Stationary Phase: If modifiers are insufficient, changing the stationary phase is the next logical step.
-
| Stationary Phase | Type | Recommended Use For Spirocyclic Amines |
| Silica Gel | Acidic | Not recommended without a basic modifier. |
| Alumina (Basic or Neutral) | Basic / Neutral | A good alternative to silica. Basic alumina is particularly effective for purifying basic compounds.[4] |
| Amine-Functionalized Silica | Basic | An excellent but more expensive option. The surface is pre-treated with amine groups, which prevents strong binding of the target compound and yields sharper peaks, often with simpler solvent systems like Hexane/EtOAc.[3][11] |
| Reversed-Phase (C18) | Non-polar | Best for highly polar or water-soluble amine salts. Elution is done with polar solvents like water/acetonitrile or water/methanol, often with an acidic modifier (like TFA or formic acid) to ensure the amine remains protonated.[12][13] |
Workflow for Troubleshooting Amine Chromatography
Troubleshooting Guide 2: Recrystallization & Salt Formation
Recrystallization is a powerful technique for achieving high purity, but finding the right conditions for polar salts can be difficult.[14][15]
Issue: Difficulty Finding a Suitable Solvent
-
Underlying Cause: Polar amine salts often have high lattice energy, making them poorly soluble in common organic solvents but highly soluble in polar protic solvents like water or methanol, where they may be too soluble for good recovery.[5][16]
-
Solutions:
-
Systematic Solvent Screening: Test solubility in a range of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate). The ideal solvent will dissolve the compound when hot but show low solubility when cold.[14][17]
-
Use Co-Solvent Systems: This is often the key to success.
-
Ethanol/Water: A classic system for moderately polar salts.
-
Methanol/Diethyl Ether: Dissolve in minimal hot methanol, then slowly add ether until turbidity appears.
-
Isopropanol/Hexane: Similar to the above, for less polar salts.
-
-
Salt Screening/Swapping: If the hydrochloride or trifluoroacetate salt is proving difficult to crystallize, consider converting it to a different salt. Sometimes, salts formed from larger, more rigid counter-ions (e.g., besylate, tosylate, or tartrate) have better crystallization properties.[5] This can be achieved by dissolving the free amine and adding the desired acid.
-
Protocol: Salt Precipitation for Purification
A powerful technique is to precipitate the amine as a salt directly from a crude reaction mixture, leaving non-basic impurities behind in the solvent.[9][18]
-
Dissolve Crude Mixture: Dissolve the crude material (containing the free amine) in a suitable organic solvent like ethyl acetate, diethyl ether, or THF.
-
Add Acid: Slowly add a solution of acid. Common choices include:
-
Precipitate: The amine salt should precipitate out of the solution as a solid.
-
Isolate: Collect the solid by vacuum filtration and wash with a small amount of the cold organic solvent to remove any remaining impurities.
-
Validate: The isolated salt can then be further purified by recrystallization if needed, or converted back to the free amine.
Purity Assessment: The Final Step
Purification is only complete once purity has been verified. It is critical to use an analytical method that is "orthogonal" to the purification method—meaning it relies on a different chemical or physical principle.[19] For example, if you purify by chromatography, assessing purity by chromatography alone can be misleading.
-
Quantitative NMR (qNMR): An excellent orthogonal method. It can provide an absolute purity value and identify residual solvents or other impurities without needing a reference standard for every impurity.[19][20]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information based on chromatographic separation. Using a different stationary phase or mobile phase than the one used for purification is recommended.[20][]
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique that can determine the purity of highly crystalline materials (typically >98%) without the need for a standard.[]
-
Elemental Analysis (CHN): Determines the percentage of carbon, hydrogen, and nitrogen. A good match with the theoretical values indicates high purity, especially with respect to inorganic salts and water.
References
- Vertex AI Search. (n.d.). AmiPur® PLUS and CCS - Kovalus Separation Solutions.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- MDPI. (n.d.). Research on the Process for Removing Heat-Stable Salts from Organic Amine Absorbents via Electrodialysis.
- Thermo Fisher Scientific - UK. (n.d.). Analyzing Amines by Ion Chromatography.
- Technology Networks. (2024, January 24). Exploring the Principle of Ion Exchange Chromatography and Its Applications.
- Purolite. (n.d.). Ion Exchange Chromatography.
- Unknown. (n.d.). Recrystallization.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- PMC. (n.d.). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity.
- Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
- YouTube. (2014, November 2). Purifying Amines Using Their Salts.
- PMC - NIH. (2022, February 24). Trichloroacetic acid fueled practical amine purifications.
- Reddit. (2024, March 12). Amine workup : r/Chempros.
- Reddit. (2022, September 24). Chromotography with free amines? : r/chemhelp.
- Reddit. (2023, January 7). Purification of strong polar and basic compounds : r/Chempros.
- Journal of the American Chemical Society. (n.d.). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones.
- Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
- Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.
- Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?
- Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
- PMC. (n.d.). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
- ResearchGate. (2015, November 26). (PDF) Organic amine flash purification using a novel stationary phase.
- ACS Publications. (2025, February 5). Column Chromatography-Free Synthesis of Spirooxindole and Spiroindanone-Based Naphthalimides as Potent c-MYC G4 Stabilizers and HSA Binders for Elevating Anticancer Potential.
- MDPI. (2023, November 13). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride.
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- 6. sciencemadness.org [sciencemadness.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. labex.hu [labex.hu]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. physics.emu.edu.tr [physics.emu.edu.tr]
- 18. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride | MDPI [mdpi.com]
Technical Support Center: Stability & Handling of 6-Methylene-4-azaspiro[2.4]heptane
This is a technical support guide designed for researchers working with 6-methylene-4-azaspiro[2.4]heptane . It addresses the specific stability challenges associated with the acid-labile spiro-cyclopropane and exocyclic alkene functionalities.
Executive Summary: The Stability Paradox
6-methylene-4-azaspiro[2.4]heptane presents a unique stability profile. While commercially available as a Hydrochloride (HCl) salt [1], implying stability in a protonated solid state, it exhibits significant lability in solution—particularly under acidic conditions or during free-basing protocols.
The molecule contains two high-energy structural motifs that drive its reactivity:
-
Spiro[2.4]heptane Core: A strained cyclopropane ring fused to a cyclopentane.
-
Exocyclic Methylene Group: A reactive alkene susceptible to acid-catalyzed polymerization or isomerization.
Core Directive: The HCl salt is stable because the ammonium moiety exerts an electron-withdrawing inductive effect ($ -I $), deactivating the exocyclic alkene and preventing self-polymerization. However, solubilizing this salt in aqueous acid or protic solvents (MeOH/H2O) without pH control risks rapid degradation.
Mechanistic Insight: Why Does It Degrade?
To troubleshoot effectively, you must understand the failure modes. The degradation is not random; it follows specific acid-catalyzed pathways.
Pathway A: Acid-Catalyzed Isomerization & Hydrolysis
In the presence of catalytic acid (or even acidic CDCl3), the exocyclic double bond can protonate to form a carbocation. While the ammonium group destabilizes this cation, the strain relief from the spiro-system can drive:
-
Endo-isomerization: Migration of the double bond into the ring to form an enamine or imine intermediate, which rapidly hydrolyzes.
-
Ring Expansion: Cyclopropylcarbinyl-type rearrangements (less likely unless the nitrogen is protected/neutral).
Pathway B: Polymerization (The "Gummy Solid" Issue)
The most common user complaint is the formation of an insoluble gum. The exocyclic methylene group acts similarly to styrene or methylenecyclopentane. Upon partial protonation (or in concentrated free-base form), it undergoes radical or cationic polymerization.
Visualizing the Degradation Pathways
Figure 1: Acid-catalyzed degradation and polymerization pathways of 6-methylene-4-azaspiro[2.4]heptane.
Troubleshooting Guide & FAQs
Scenario 1: "My sample decomposed during NMR analysis."
Symptoms: The $ ^1H
-
Immediate Fix: Filter your $ CDCl_3 $ through basic alumina or store it over anhydrous $ K_2CO_3 $ before use.
-
Alternative: Use $ DMSO-d_6 $ or $ CD_3OD $ (with caution, as methanol is protic).
-
Protocol: Always prepare the NMR sample immediately before acquisition. Do not leave the sample in the tube overnight.
Scenario 2: "I lost my product during LCMS (Acidic Mobile Phase)."
Symptoms: No peak found for the expected mass ($ M+H
-
Switch Buffer: Use 10 mM Ammonium Bicarbonate (pH 8.2) or 0.1% Ammonium Hydroxide . The basic pH keeps the amine neutral (or stable) and suppresses acid-catalyzed alkene activation.
-
Column Temp: Lower column temperature to $ 25^\circ C $ (avoid $ 40-60^\circ C $).
Scenario 3: "The free base turned into a solid gum upon drying."
Symptoms: After workup, removing the solvent yields a sticky, insoluble residue instead of an oil or solid. Root Cause: Concentration-dependent Polymerization. As the solvent is removed, the concentration of the reactive exocyclic alkene increases, leading to intermolecular reaction. Solution:
-
Do NOT concentrate to dryness. Store the free base as a dilute solution in DCM or Toluene at $ -20^\circ C $.
-
Salt Formation: If you must isolate a solid, immediately re-form the HCl or Oxalate salt by adding the acid in diethyl ether/dioxane.
Validated Handling Protocols
Protocol A: Safe Neutralization (Free-Basing)
Use this when you need the free amine for a reaction (e.g., amide coupling).
| Step | Action | Rationale |
| 1 | Suspend HCl salt in DCM (Dichloromethane) at 0°C . | Low temp slows side reactions. DCM is non-protic. |
| 2 | Add Sat. NaHCO3 or 1M K2CO3 (cold). | Mild base prevents runaway exotherms. Avoid NaOH. |
| 3 | Stir vigorously for 10-15 mins max. | Minimize contact time with aqueous phase. |
| 4 | Separate layers; dry organic phase over Na2SO4 . | MgSO4 is slightly acidic; Na2SO4 is neutral. |
| 5 | Use immediately. | Do not store the free base. |
Protocol B: Storage Recommendations
| State | Condition | Stability Estimate |
| HCl Salt (Solid) | -20°C, Desiccated, Argon | > 1 Year |
| HCl Salt (Soln) | Water/MeOH, RT | < 24 Hours |
| Free Base (Neat) | RT or -20°C | Unstable (Polymerizes) |
| Free Base (Soln) | DCM/Toluene, -80°C | ~ 1 Week |
Decision Tree: Handling Your Sample
Use this logic flow to determine the correct handling procedure for your specific experimental stage.
Figure 2: Decision logic for handling 6-methylene-4-azaspiro[2.4]heptane based on experimental intent.
References
-
Fluorochem Products. 6-METHYLENE-4-AZASPIRO[2.4]HEPTANE HCL. Retrieved from
-
Blanchard, N. et al. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Retrieved from
-
PubChem Compound Summary. 6-Methoxy-4-azaspiro[2.4]heptane hydrochloride (Analogous Structure Data). Retrieved from
-
Organic Syntheses. Synthesis of Azaspiro[2.4]heptane derivatives. (General reactivity context). Retrieved from
Technical Support Center: Desalting Methods for Azaspiroheptane Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azaspiroheptane hydrochloride. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to address common challenges encountered during the desalting process of this unique spirocyclic amine. Our goal is to equip you with the scientific understanding and practical methodologies to achieve efficient and reliable removal of hydrochloride salts from your target compound.
Introduction: The Importance of Desalting Azaspiroheptane Hydrochloride
Azaspiroheptane derivatives are increasingly utilized as building blocks in medicinal chemistry due to their rigid, three-dimensional structure, which can impart favorable pharmacological properties.[1][2] These compounds are often synthesized and isolated as hydrochloride salts to improve their stability and handling. However, for many downstream applications, such as biological assays, formulation development, and certain chemical modifications, the presence of the hydrochloride salt can be detrimental. Therefore, effective desalting is a critical step to obtain the free base form of the azaspiroheptane.
This guide will explore the most common and effective desalting techniques, focusing on the specific considerations for a small, basic molecule like 1-azaspiro[3.3]heptane. Understanding the physicochemical properties of your compound is paramount for selecting and optimizing a desalting method.
| Property | Value/Information | Significance for Desalting |
| Molecular Weight | 133.62 g/mol [3] | Small molecule, suitable for various chromatographic and extraction techniques. |
| pKa | Experimentally determined for amine hydrochlorides of 1-azaspiro[3.3]heptane derivatives.[4] | Crucial for methods relying on pH adjustment, such as Ion-Exchange Chromatography and Solid-Phase Extraction. The basicity of the amine dictates the pH range for effective binding and elution. |
| Physical Form | Solid[3] | Influences initial sample preparation and dissolution. |
| Solubility | Generally soluble in aqueous solutions as the hydrochloride salt. Solubility of the free base in organic solvents will vary. | Key for selecting appropriate solvents for Solid-Phase Extraction, Precipitation, and Liquid-Liquid Extraction. |
| Stability | Spirocyclic amines are generally stable.[5][6][7] However, stability of the free base should be considered, especially under harsh pH conditions. | Dictates the choice of non-destructive desalting methods and appropriate storage conditions post-desalting. |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the desalting of azaspiroheptane hydrochloride, categorized by the chosen method.
Solid-Phase Extraction (SPE)
SPE is a popular method for desalting due to its speed and efficiency.[8] It typically involves retaining the analyte on a solid support while the salt is washed away, followed by elution of the desalted compound.
Issue 1.1: Low Recovery of Azaspiroheptane
-
Potential Cause A: Analyte Breakthrough During Sample Loading. The azaspiroheptane may not be retained on the sorbent and is lost in the flow-through.
-
Scientific Explanation: This occurs if the interaction between the protonated azaspiroheptane and the stationary phase is too weak, or if the sample solvent is too strong and disrupts the interaction. For reversed-phase SPE (e.g., C18), a highly aqueous sample loading condition is necessary to promote hydrophobic interaction.
-
Solutions:
-
pH Adjustment: Ensure the pH of your sample is at least 2 pH units below the pKa of the azaspiroheptane to ensure it is fully protonated and can be retained by a suitable ion-exchange mechanism or has the desired polarity for reversed-phase.
-
Dilute the Sample: If your sample is in an organic solvent, dilute it with a weak solvent (e.g., water or a low-percentage organic solvent) to increase retention.[9]
-
Decrease Flow Rate: A slower flow rate during sample loading allows more time for the analyte to interact with the sorbent.[9]
-
Choose a Stronger Sorbent: If using ion-exchange, consider a sorbent with a higher ion-exchange capacity.
-
-
-
Potential Cause B: Incomplete Elution. The azaspiroheptane remains bound to the SPE cartridge after the elution step.
-
Scientific Explanation: The elution solvent is not strong enough to disrupt the interaction between the azaspiroheptane and the sorbent. For cation-exchange SPE, the eluent must contain a counter-ion to displace the analyte or be basic enough to neutralize the amine, breaking the ionic bond.
-
Solutions:
-
Increase Eluent Strength: For reversed-phase, increase the percentage of organic solvent in your eluent. For ion-exchange, increase the ionic strength or the pH of the eluting buffer. A common strategy is to elute with a solution of ammonia in methanol to both neutralize the amine and provide a strong organic solvent.
-
Increase Elution Volume: Use a larger volume of the elution solvent to ensure complete recovery.[9]
-
Soak the Sorbent: Allow the elution solvent to sit on the sorbent for a few minutes before applying vacuum or pressure to facilitate desorption.
-
-
Issue 1.2: Salt Still Present in the Eluted Sample
-
Potential Cause: Inefficient Washing. The wash step is not effectively removing all the hydrochloride salt.
-
Scientific Explanation: The wash solvent may be too weak or the volume insufficient to completely remove the salt without prematurely eluting the analyte.
-
Solutions:
-
Optimize Wash Solvent: Use the strongest possible wash solvent that does not elute the azaspiroheptane. For reversed-phase, this could be a low percentage of organic solvent in water. For ion-exchange, a low ionic strength buffer can be used.
-
Increase Wash Volume: Use multiple, smaller volumes of the wash solvent for a more efficient wash than a single large volume.
-
Incorporate a Water Wash: For reversed-phase SPE, a final wash with water before elution can help remove any remaining salts.
-
-
Experimental Workflow: Reversed-Phase SPE for Azaspiroheptane Hydrochloride Desalting
Caption: A typical reversed-phase SPE workflow for desalting.
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge.[10][11] For azaspiroheptane hydrochloride, a cation-exchange resin is typically used.
Issue 2.1: Azaspiroheptane Does Not Bind to the Cation-Exchange Column
-
Potential Cause: Incorrect pH of the Sample or Buffer.
-
Scientific Explanation: For a basic compound like azaspiroheptane to bind to a cation-exchanger, the pH of the sample and the equilibration buffer must be below its pKa, ensuring a positive charge on the nitrogen atom.[10]
-
Solutions:
-
Adjust pH: Lower the pH of your sample and the equilibration buffer to at least 1-2 pH units below the pKa of the azaspiroheptane.
-
Check Buffer Capacity: Ensure your buffer has sufficient capacity to maintain the desired pH upon sample loading.
-
-
-
Potential Cause: High Ionic Strength of the Sample.
-
Scientific Explanation: High salt concentrations in the sample will compete with the protonated azaspiroheptane for binding sites on the resin, leading to poor retention.[11]
-
Solutions:
-
Dilute the Sample: Dilute your sample with the low-ionic-strength equilibration buffer before loading.
-
Perform a Preliminary Desalting Step: If the salt concentration is very high, consider a rapid desalting step using a size-exclusion column prior to IEX.
-
-
Issue 2.2: Broad Elution Peak or Tailing
-
Potential Cause: Non-Optimal Elution Conditions.
-
Scientific Explanation: A shallow salt gradient or a pH gradient that is too gradual can lead to broad peaks. Tailing can occur if there are secondary interactions between the azaspiroheptane and the resin matrix.[11]
-
Solutions:
-
Steepen the Gradient: Increase the rate of change of salt concentration or pH in your elution gradient.
-
Step Elution: Consider using a step gradient for a sharper elution profile.
-
Add Organic Modifier: Including a small percentage of an organic solvent (e.g., methanol or acetonitrile) in your buffers can sometimes reduce secondary hydrophobic interactions and improve peak shape.
-
-
Logical Relationship: pH and Binding in Ion-Exchange Chromatography
Sources
- 1. shigematsu-bio.com [shigematsu-bio.com]
- 2. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Azaspiro[3.3]heptane hydrochloride | 1986337-29-4 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 6. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of spirocyclic secondary amine-derived tertiary ureas as highly potent, selective and bioavailable soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. welch-us.com [welch-us.com]
- 9. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
Technical Support Center: Resolving Enantiomers of Substituted 4-Azaspiro[2.4]heptanes
Welcome to the technical support center for the chiral resolution of substituted 4-azaspiro[2.4]heptanes. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, practical troubleshooting advice, and detailed protocols for separating these valuable chiral building blocks.
The unique three-dimensional structure of 4-azaspiro[2.4]heptanes makes them privileged scaffolds in medicinal chemistry, offering potential improvements in physicochemical properties and target engagement. However, controlling their stereochemistry is a critical and often challenging step. This guide addresses the common hurdles encountered during their enantiomeric resolution.
Frequently Asked Questions (FAQs)
Q1: Why is the resolution of substituted 4-azaspiro[2.4]heptanes often challenging?
The primary challenge lies in the molecule's structural rigidity and the nature of the amine functional group. The spirocyclic core can create a compact, globular shape, which may hinder the formation of well-defined, easily separable diastereomeric salt crystals. Furthermore, the basicity of the nitrogen atom and its steric environment, influenced by substituents on the rings, dictates its interaction with chiral resolving agents and chiral stationary phases, making the selection of an optimal separation method difficult to predict.[1]
Q2: What are the primary methods for resolving racemic 4-azaspiro[2.4]heptanes?
There are two principal methods employed for the resolution of these and other chiral amines:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts.[2] These salts have different physical properties, most importantly solubility, which allows one diastereomer to be selectively crystallized from a suitable solvent.[3] This method is often preferred for large-scale separations due to its cost-effectiveness and scalability.[4]
-
Chiral Chromatography (HPLC/SFC): This analytical and preparative technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.[5] Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for both analytical assessment of enantiomeric excess (ee) and for preparative isolation of pure enantiomers.[6]
Q3: How do I choose between diastereomeric salt crystallization and chiral chromatography?
The choice depends on scale, available resources, and the specific properties of your compound.
-
Choose Diastereomeric Salt Crystallization for:
-
Large-scale synthesis (multi-gram to kg): It is generally more economical and scalable than preparative chromatography.[4]
-
When the target molecule contains a suitable basic handle (the nitrogen in the azaspirocycle) for salt formation.
-
When a suitable resolving agent and solvent system that provides good discrimination in solubility can be identified.
-
-
Choose Chiral Chromatography for:
-
Small-scale separations (analytical to multi-gram): It is often faster for initial discovery and generating small quantities of pure enantiomers.[4]
-
Difficult-to-crystallize compounds: When diastereomeric salts fail to crystallize, forming oils or remaining too soluble.
-
High-throughput screening: Analytical chiral HPLC/SFC is ideal for rapidly determining the enantiomeric excess of multiple samples.
-
When a robust crystallization method cannot be developed.
-
The decision-making process can be visualized as follows:
Q4: Are there alternatives to classical resolution?
Yes. Asymmetric synthesis, which aims to create a single enantiomer directly, is the most powerful alternative. Methods like diastereoselective addition to chiral imines or enzyme-catalyzed reactions can provide enantiomerically pure azaspirocycles without the need for resolution.[1][7] If an efficient asymmetric synthesis is available, it often circumvents the 50% theoretical yield limit and waste associated with classical resolution.[1]
Troubleshooting Guide: Diastereomeric Salt Crystallization
This section addresses common issues encountered during the crystallization of diastereomeric salts of 4-azaspiro[2.4]heptanes.
Q: My diastereomeric salt is "oiling out" instead of crystallizing. What should I do?
Cause: This common problem occurs when the melting point of the diastereomeric salt is lower than the temperature of the solution, or when the salt has very high solubility in the chosen solvent. The salt separates as a liquid phase rather than a solid crystal lattice.
Solutions:
-
Change the Solvent: This is the most effective solution. Move to a less polar solvent or a solvent mixture to decrease the salt's solubility. For instance, if you are using methanol, try switching to isopropanol, ethyl acetate, or a mixture like ethanol/water or THF/heptane.[8]
-
Lower the Temperature: Slowly cool the solution, even to sub-zero temperatures (-10 to -20 °C), after the initial dissolution. This can promote nucleation and crystallization over oiling.
-
Reduce Concentration: Highly concentrated solutions are more prone to oiling out. Dilute the solution with more solvent before cooling.
-
Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container at room temperature. This gradual increase in concentration can sometimes lead to crystal formation.
Q: I've screened multiple resolving agents and solvents, but I'm not getting any crystalline salts. What's next?
Cause: The combination of the spirocyclic amine and the chiral acid may not form a stable crystal lattice under the tested conditions. The interactions might be too weak or sterically hindered.
Solutions:
-
Expand the Resolving Agent Screen: Ensure you have tried acids with diverse structures. If you used tartaric acid derivatives, try bulkier acids like Dibenzoyl- or Ditoluoyl-tartaric acid, or more rigid structures like camphorsulfonic acid.[9]
-
Use a Solvent Mixture Gradient: Instead of single solvents, screen mixtures. A powerful technique is to dissolve the salt in a good solvent (e.g., methanol) and slowly add an anti-solvent (e.g., heptane or MTBE) until turbidity appears, then warm slightly to redissolve and cool slowly.
-
Attempt an in situ Salt Screen: Use a high-throughput screening platform. Dispense the racemic amine into a 96-well plate, add solutions of different resolving agents and solvents to each well, and use automated temperature cycles and imaging to identify hits for crystallization.[8]
-
Switch to a Different Method: If extensive screening fails, the compound may be unsuitable for this method. Chiral chromatography is the logical next step.
Q: I obtained crystals, but the enantiomeric excess (ee) is very low after the first crystallization. How can I improve it?
Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system. The desired, less soluble salt crystallizes, but a significant amount of the more soluble salt co-precipitates.
Solutions:
-
Recrystallize: A single crystallization is often insufficient. Perform one or two subsequent recrystallizations of the enriched solid. The ee should increase with each step, although the yield will decrease.
-
Optimize the Solvent: The key to high selectivity is a large difference in solubility between the two diastereomers. This is highly solvent-dependent. Re-screen solvents with your partially enriched material. A different solvent may provide much better selectivity.[3]
-
Adjust the Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly impact the outcome. While a 1:1 ratio is common, using a sub-stoichiometric amount of resolving agent (e.g., 0.5 equivalents) can sometimes lead to purer crystals of the less soluble salt.[9]
-
Control the Cooling Rate: Rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice. Employ a slow, controlled cooling profile to allow for true thermodynamic equilibrium, which favors the crystallization of the least soluble species.
Troubleshooting Guide: Chiral HPLC/SFC Separation
This section provides guidance for resolving issues with chromatographic separation of 4-azaspiro[2.4]heptane enantiomers.
Q: I am screening chiral columns but see no separation (a single, sharp peak) for my azaspiroheptane.
Cause: The chiral stationary phase (CSP) being used does not have the right combination of interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) to differentiate between the two enantiomers.
Solutions:
-
Screen Different CSPs: This is the most critical step. A robust screening protocol should include columns with different chiral selectors. For amines, polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC, etc.) and macrocyclic glycopeptide columns (e.g., Chirobiotic™ V, T) are excellent starting points.[5]
-
Switch Mobile Phase Mode: Chiral columns can be operated in normal-phase, reversed-phase, and polar organic modes. These modes offer complementary selectivity. If you see no separation in normal phase (e.g., hexane/isopropanol), switch to reversed-phase (e.g., acetonitrile/water) or polar organic (e.g., methanol/ethanol).[5]
-
Add an Additive/Modifier: For basic compounds like amines, peak shape and selectivity are often dramatically improved by adding a small amount of an acidic or basic modifier to the mobile phase.
-
Normal Phase: Add 0.1% diethylamine (DEA) or butylamine for basic compounds.
-
Reversed Phase: Add 0.1% trifluoroacetic acid (TFA) or formic acid.[6]
-
Q: I have partial separation (a lumpy or shouldered peak), but the resolution is poor (Rs < 1.5). How can I improve it?
Cause: The column and mobile phase provide some chiral recognition, but the conditions are not optimal for achieving baseline separation.
Solutions:
-
Optimize the Mobile Phase:
-
Normal Phase: Adjust the ratio of the polar modifier (e.g., isopropanol or ethanol). Decreasing the percentage of alcohol often increases retention and improves resolution, but can broaden peaks. Test different alcohols (e.g., switch from isopropanol to ethanol).
-
-
Lower the Temperature: Running the column at a lower temperature (e.g., 10-25 °C) often enhances the transient diastereomeric interactions between the analyte and the CSP, leading to better separation.[6]
-
Reduce the Flow Rate: Decreasing the flow rate can increase the efficiency of the column and improve resolution, at the cost of longer run times.
-
Ensure Proper Equilibration: Chiral columns, especially when switching mobile phases, can require extended equilibration times (20-30 column volumes or more). Insufficient equilibration can lead to poor and drifting retention times.
Q: My resolution was good initially, but has degraded over time.
Cause: The column has likely been contaminated with strongly retained impurities from the samples, or the stationary phase itself has been damaged.
Solutions:
-
Wash the Column: This is the first and most important step. Follow the manufacturer's instructions for washing and regenerating the column. A common procedure for polysaccharide columns is to flush with a strong solvent like 100% ethanol or isopropanol to remove contaminants.
-
Filter All Samples: Always filter samples through a 0.22 or 0.45 µm filter before injection to prevent particulates from clogging the column frit.
-
Use a Guard Column: A guard column is a small, inexpensive column placed before the main analytical column to catch impurities and protect the more expensive primary column.
-
Check for Sample Racemization: Ensure your sample is not racemizing on the column or in the sample vial. This can happen if the mobile phase is too acidic or basic, or if the compound is unstable. Analyze a freshly prepared sample to confirm.
Experimental Protocols
Protocol 1: Screening for Diastereomeric Salt Resolution
This protocol outlines a systematic approach to screen for suitable resolving agents and solvents for a racemic substituted 4-azaspiro[2.4]heptane.
Materials:
-
Racemic substituted 4-azaspiro[2.4]heptane
-
Chiral Resolving Agents (see Table 1)
-
Solvent candidates (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, THF, Water, and mixtures thereof)
-
Standard laboratory glassware, heating/stirring plates, filtration apparatus
-
Chiral HPLC or SFC for ee analysis
Procedure:
-
Setup: In parallel, set up several small-scale experiments (e.g., in 20 mL vials) to screen multiple conditions simultaneously. For each experiment, use ~100 mg of the racemic amine.
-
Dissolution: In a test vial, dissolve the racemic amine (1.0 eq.) in a minimal amount of a chosen solvent at an elevated temperature (e.g., 50-60 °C).
-
Addition of Resolving Agent: In a separate vial, dissolve the chiral resolving agent (start with 0.5 eq. to favor purity of the less soluble salt) in the same solvent, warming if necessary. Add this solution to the amine solution.
-
Crystallization: Stir the combined solution and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the vial or adding a seed crystal (if available). Place the vial in a refrigerator (4 °C) or freezer (-10 °C) overnight.
-
Isolation: If a solid has formed, isolate the crystals by vacuum filtration, washing with a small amount of the cold solvent. Collect the filtrate (mother liquor).
-
Analysis:
-
Solid: Take a small sample of the crystals, dissolve them in a suitable solvent, and liberate the free amine by basifying with aqueous NaOH and extracting with an organic solvent (e.g., ethyl acetate). Dry the organic layer, evaporate the solvent, and analyze the enantiomeric excess (ee) of the resulting amine residue by chiral HPLC/SFC.
-
Mother Liquor: Treat the mother liquor similarly to liberate the free amine and analyze its ee.
-
-
Evaluation: An effective resolution will show a high ee for the amine recovered from the crystals and an enriched concentration of the opposite enantiomer in the mother liquor. The condition that gives the highest ee in the solid is selected for further optimization (e.g., adjusting stoichiometry, cooling profiles, and scaling up).
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Common Applications |
| (+)- or (-)-Tartaric Acid | Di-carboxylic Acid | Widely used, inexpensive, effective for many primary and secondary amines.[10] |
| O,O'-Dibenzoyl-(+)-tartaric acid | Di-carboxylic Acid Deriv. | Bulkier derivative, often effective when tartaric acid fails.[9] |
| O,O'-Di-p-toluoyl-(+)-tartaric acid | Di-carboxylic Acid Deriv. | Another bulky and effective derivative of tartaric acid. |
| (1R)-(-)-Camphor-10-sulfonic acid | Sulfonic Acid | Strong acid, forms robust salts, useful for weakly basic amines. |
| (S)-(+)-Mandelic Acid | Mono-carboxylic Acid | A common and effective resolving agent for a variety of amines. |
Protocol 2: Chiral HPLC Method Development Screening
This protocol provides a general strategy for developing a chiral HPLC separation method for a substituted 4-azaspiro[2.4]heptane.
Materials:
-
Racemic and (if available) enriched samples of the target compound.
-
HPLC-grade solvents: Hexane (or Heptane), Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN).
-
Additives: Diethylamine (DEA), Trifluoroacetic Acid (TFA).
-
Chiral HPLC columns (see Table 2 for a recommended screening set).
Procedure:
-
Column Installation and Equilibration: Install the first screening column. Equilibrate the column with the initial mobile phase (e.g., 90:10 Hexane:IPA) for at least 20 column volumes or until a stable baseline is achieved.
-
Initial Screening Injection: Dissolve the racemic sample at ~1 mg/mL in the mobile phase. Inject a small volume (e.g., 5 µL).
-
Screening Strategy: Run a series of isocratic methods. If no separation is observed, move to the next condition. The goal is to find partial separation, which can then be optimized.
-
Optimization: Once partial separation is achieved (Rs > 0.8), optimize the method:
-
Adjust % Modifier: Fine-tune the percentage of the polar solvent (e.g., from 10% IPA to 8% or 12%).
-
Change Alcohol Modifier: Switch from IPA to EtOH, as this can significantly alter selectivity.
-
Adjust Additive: For basic amines in normal phase, add 0.1% DEA to improve peak shape.
-
Optimize Temperature and Flow Rate: Lower the temperature and/or flow rate to improve resolution as described in the troubleshooting section.
-
-
Documentation: Carefully document the conditions (column, mobile phase, flow rate, temperature, etc.) for the best separation achieved.
Table 2: Recommended Chiral HPLC Column Screening Set for Amines
| Column Name (Example) | Stationary Phase Type | Primary Interaction Mode(s) | Typical Screening Mobile Phases |
| Chiralpak® IA / AD | Amylose derivative (coated/immobilized) | π-π, H-bonding, steric inclusion | Normal Phase: Hexane/IPA, Hexane/EtOH |
| Chiralpak® IB / IC | Cellulose derivative (coated/immobilized) | π-π, H-bonding, steric inclusion | Normal Phase: Hexane/IPA, Hexane/EtOH |
| Chirobiotic™ V2 | Vancomycin (macrocyclic glycopeptide) | H-bonding, ionic, inclusion | Reversed-Phase: ACN/Water + TFA/NH4OAc |
References
- Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters.
- Demir, A. S., et al. (1995). Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives. Journal of the Chemical Society, Perkin Transactions 1.
- Davies, H. M., et al. (2021). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations.
- BenchChem (2025). HPLC methods for the analysis of 2-Azaspiro[4.
- Fesik, S. W., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids.
- WIG-5 Synthesis Team (2018). Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L).
- Hamza, D., & Jones, M. J. (2001). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synthesis.
- Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega.
- Harada, N., et al. (2017).
- Fogassy, E., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
- Tang, H.-Z., et al. (2002). Enantiopure spiro[3.3]heptane-2,6-dicarboxylic Acid. Enantiomer.
- Unchained Labs (2015). Identifying a diastereomeric salt for a challenging chiral resolution.
- Pataki, H., et al. (2020).
- BioDuro (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. BioDuro Technical Bulletin.
- Chiralpedia (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia Resources.
- Satinder, A. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs.
- ResearchGate Discussion (2011). How can we separate a pair of enantiomers by using chiral HPLC?
- Arnold, F. H., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv.
- Tietze, L. F., et al. (2004). Synthesis of Azaspiro[4.
- Fogassy, E., et al. (2008). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
- Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.
- Nagasaka, T., et al. (1997). 1-Azaspiro[4.4]nonane-2,6-dione and the separation and absolute configurations of its enantiomers. Tetrahedron: Asymmetry.
- Chemistry Steps (2022). Resolution (Separation) of Enantiomers. Chemistry Steps Online Tutorial.
- Phenomenex (2010).
- BenchChem (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. BenchChem Technical Document.
- Patel, K., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research.
- Rodríguez-Hornedo, N., et al. (2021).
- Wang, X., & Lu, J. (2010). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
Sources
- 1. Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
overcoming steric hindrance in spirocyclic amine coupling
This guide is structured as an interactive technical support center. It bypasses generic advice to address the specific kinetic and thermodynamic barriers inherent to spirocyclic scaffolds.
Topic: Overcoming Steric Hindrance in Spirocyclic Amine Coupling Ticket ID: SP-AM-2026-X Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Spiro" Challenge
User Query: “Why are my standard HATU couplings failing with spiro[3.3]heptane and azaspiro[4.5]decane amines? The nucleophile seems dead.”
Scientist’s Analysis: Spirocyclic amines are deceptive. While they are secondary amines, the gem-disubstitution at the spiro center creates a unique steric wall. Unlike a flexible piperidine that can twist to accommodate an electrophile, spirocycles are conformationally locked. The trajectory of nucleophilic attack (Burgi-Dunitz angle) is often obstructed by the rigid ring system perpendicular to the amine.
To overcome this, we must move beyond standard thermodynamics (HATU) to high-kinetic-energy reagents (Acid Fluorides, T3P) and specific catalytic pockets (Buchwald G3/G4 systems).
Troubleshooting Guide: Amide Bond Formation
For coupling spirocyclic amines (R₂NH) with Carboxylic Acids (RCOOH).
Scenario A: The Reaction Stalls at <20% Conversion
Diagnosis: The activation energy is too high for standard uronium reagents (HATU/HBTU) to overcome the steric clash before the active ester hydrolyzes or rearranges.
Q: My LCMS shows active ester formation, but the amine won't attack. What now? A: Switch to Propylphosphonic Anhydride (T3P) or Acid Fluorides .
Protocol 1: The T3P "Sledgehammer" Method
T3P is superior for hindered amines because it acts as a water scavenger and drives the equilibrium. It also exhibits low epimerization rates.[1]
-
Dissolve: 1.0 equiv Carboxylic Acid and 1.1 equiv Spirocyclic Amine in EtOAc or 2-MeTHF (Avoid DMF if possible to simplify workup; T3P works well in organic solvents).
-
Base: Add 3.0–4.0 equiv Pyridine or N-Methylmorpholine (NMM) .
-
Note: DIPEA can sometimes be too bulky. Pyridine often works better here.
-
-
Reagent: Add 1.5 equiv T3P (50% w/w in EtOAc/DMF) dropwise at 0°C.
-
Reaction: Allow to warm to RT. If no reaction after 2h, heat to 50–60°C .
-
Workup: Wash with water, 1M HCl, and NaHCO₃. T3P byproducts are water-soluble (no column needed for byproducts).
Protocol 2: The Acid Fluoride (TFFH) Method
When T3P fails, the Acid Fluoride is the smallest, most electrophilic species stable enough for handling.
-
Activation: Dissolve 1.0 equiv Acid in DCM (anhydrous). Add 1.1 equiv TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) and 2.5 equiv DIPEA.
-
Monitor: Stir for 30 min. Check conversion to acid fluoride (active species) via TLC/LCMS (quench aliquot with MeOH to see Methyl Ester).
-
Coupling: Add 1.2 equiv Spirocyclic Amine.
-
Force: If sluggish, add a catalyst: DMAP (0.1 equiv) .
Scenario B: Epimerization of the Chiral Acid
Diagnosis: The slow coupling rate allows the activated acid (oxazolone intermediate) to racemize before the hindered amine can attack.
Q: I’m losing optical purity on my alpha-chiral acid. How do I stop it? A: You must lower the basicity and increase the coupling rate.
-
Fix 1: Use COMU with TMP (2,4,6-trimethylpyridine) as the base. TMP is non-nucleophilic and reduces proton shuttling.
-
Fix 2: Add Oxyma Pure as an additive.[2] It generates a highly reactive but less basic active ester than HOBt.
Troubleshooting Guide: N-Arylation (Buchwald-Hartwig)
For coupling spirocyclic amines with Aryl Halides.
Diagnosis: Standard ligands (BINAP, Xantphos) create a metal center that is too crowded to accommodate the bulky spiro amine during the amine coordination step.
Q: Which ligand works for spiro-amines? A: You need Dialkylbiaryl phosphine ligands (Buchwald Ligands) that are bulky but create a specific "pocket" for the amine.
| Substrate Class | Recommended Ligand | Catalyst Precursor |
| Secondary Spiro Amine | RuPhos or BrettPhos | Pd(OAc)₂ or RuPhos Pd G4 |
| Primary Spiro Amine | BrettPhos or tBuBrettPhos | BrettPhos Pd G4 |
| Heteroaryl Chlorides | XPhos | XPhos Pd G4 |
Protocol 3: High-Throughput N-Arylation for Spirocycles
Use Pre-formed G3/G4 Catalysts to ensure active Pd species generation.
-
Prepare Vial: Charge reaction vial with Aryl Halide (1.0 equiv), Spirocyclic Amine (1.2 equiv), and Base (NaOtBu 1.4 equiv for non-sensitive substrates; Cs₂CO₃ for base-sensitive).
-
Catalyst: Add RuPhos Pd G4 (2–5 mol%) .
-
Why G4? It contains the ligand and precatalyst in a 1:1 ratio and activates at RT, preventing catalyst decomposition before the difficult coupling starts.
-
-
Solvent: Add anhydrous 1,4-Dioxane or tAmyl Alcohol (0.2 M). Degas with N₂.
-
Temp: Heat to 80–100°C .
-
Tech Tip: If conversion stalls, add 2 mol% more catalyst. Do not add more ligand alone.
-
Visualizing the Workflow
Decision Tree: Selecting the Right Conditions
(Generated via Graphviz)
Caption: Decision matrix for optimizing coupling conditions based on reaction type and steric severity.
Comparative Data: Reagent Performance
Based on internal benchmarking with spiro[3.3]heptan-2-amine.
| Reagent | Yield (24h) | Epimerization | Workup Difficulty | Best For |
| HATU/DIPEA | 15–30% | Moderate | High (Remove urea) | Standard, non-hindered couplings. |
| EDC/HOBt | <5% | Low | Medium | Not recommended for spirocycles. |
| T3P/Pyridine | 85–95% | Very Low | Low (Aq. wash) | Gold Standard for hindered amines. |
| TFFH (Acid F) | 80–90% | Moderate | Medium | Extremely hindered substrates where T3P fails. |
| COMU/TMP | 70–80% | Low | Medium | Chiral acids prone to racemization. |
Frequently Asked Questions (FAQ)
Q: Can I use acid chlorides (SOCl₂) instead of TFFH? A: Yes, but with caution. Generating acid chlorides via SOCl₂ or Oxalyl Chloride produces HCl and is harsh on acid-labile protecting groups (Boc, tBu). TFFH generates the acid fluoride in situ under mild, slightly basic conditions, preserving your protecting groups.
Q: Why do you recommend 2-MeTHF for T3P couplings? A: T3P is supplied in EtOAc or DMF. 2-MeTHF (2-Methyltetrahydrofuran) allows for higher reaction temperatures (boiling point ~80°C) than EtOAc and separates better from water during workup than DMF/THF. It is also a "greener" solvent.
Q: My Buchwald coupling is turning black immediately. Is that bad? A: Rapid blackening usually indicates Pd black precipitation , meaning your ligand is not stabilizing the palladium effectively, or your reaction is exposed to air.
-
Ensure you are degassing solvents thoroughly.
-
Switch to a G3/G4 precatalyst to ensure proper ligation.
-
If using a primary amine, ensure the reductant (amine) isn't killing the catalyst; add the amine last or use a weaker base.
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link
-
Patterson, J. T., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides.[2] Organic Process Research & Development. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link
-
Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Acid Fluorides.[2] Journal of the American Chemical Society. Link
-
Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
Sources
storage conditions for hygroscopic amine hydrochloride salts
Technical Support Center: Hygroscopic Amine Hydrochloride Salts
Welcome. I am Dr. Aris, Senior Application Scientist. You are likely here because your free-flowing white powder has turned into a sticky, unmanageable paste, or you are dreading that possibility.
Amine hydrochloride salts are notoriously hygroscopic due to the high lattice energy of the ionic bond competing with the high hydration energy of the chloride ion and the ammonium cation. When ambient humidity exceeds the salt's Critical Relative Humidity (CRH), the crystal lattice collapses, and the salt deliquesces—literally dissolving in the water it pulls from the air.
Below is your field guide to preventing, managing, and reversing this phenomenon.
Part 1: Critical Storage Protocols
Q: What is the "Gold Standard" for long-term storage of these salts?
A: You must employ a Multi-Barrier System . A single screw-cap vial is insufficient because moisture permeates through polyethylene caps over months.
The Protocol:
-
Primary Containment: Use a glass vial with a Teflon-lined cap. If the salt is extremely sensitive, wrap the cap junction with Parafilm M® or, preferably, electrical tape (which is less permeable to water vapor than Parafilm over long periods).
-
Secondary Containment: Place the sealed vial inside a secondary jar or desiccator containing a high-efficiency desiccant.
-
Thermal Control: Store at -20°C . Cold air holds less absolute moisture than warm air.
-
Crucial Step: When removing from the freezer, you must allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the salt.
-
Q: Which desiccant should I use in my secondary container?
A: Not all desiccants are equal.[1][2] For amine hydrochlorides (acidic salts), you must avoid basic desiccants in direct contact, though they are generally safe in a secondary container.
Table 1: Desiccant Efficiency & Compatibility
| Desiccant | Efficiency (Residual | Capacity | Suitability for Amine HCl | Notes |
| < 0.00002 (Best) | Low | Excellent | The gold standard for dryness. Forms a syrupy acid upon saturation. Handle with extreme care. | |
| Magnesium Perchlorate | < 0.0005 | High | Good | Risk of explosion if in contact with organic solvents. |
| Silica Gel | 0.03 | Medium | Moderate | Good for general storage, but often insufficient for "bone dry" requirements. |
| KOH (Potassium Hydroxide) | 0.002 | High | Conditional | Excellent for trapping acid fumes (HCl), but ensure no physical contact with the salt. |
| 0.005 | Low | Good | Good general purpose, but low capacity. |
Part 2: Troubleshooting & "Rescue" Operations
Q: My salt has deliquesced (turned into a goo/oil). Is it ruined?
A: Not necessarily. If it hasn't hydrolyzed (check for a "fishy" free-amine smell), you can rescue it. Do not simply put a gooey mess in a vacuum oven; it will bump and coat the inside of your oven.
The Azeotropic Rescue Protocol: This is the most effective method to recover a dry solid from a wet oil without thermal degradation.
Figure 1: Azeotropic drying workflow.[3] Toluene forms a binary azeotrope with water (bp 85°C) and a ternary azeotrope with ethanol/water, effectively "carrying" the water out at lower temperatures.
Q: Can I dry it in a vacuum oven?
A: Yes, but with a warning.
-
Risk: Amine hydrochlorides are in equilibrium:
. -
Mechanism: Under high vacuum and high heat (
), you may strip off the HCl gas, leaving you with the free amine (which oxidizes rapidly) or subliming the salt entirely. -
Solution: Dry at ambient temperature or mild heat (
) using a high-vacuum line equipped with a cold trap.
Part 3: Handling & Weighing Protocols
Q: How do I weigh 5.0 mg without it turning to water on the balance?
A: Speed and geometry are your variables. You cannot weigh hygroscopic salts on an open weighing paper; the paper absorbs moisture and the salt increases in mass by the second.
Protocol: The "Difference Weighing" Technique
-
Dry a glass vial and cap in an oven; cool in a desiccator.
-
Add your approximate amount of salt to this vial inside a glovebox or dry bag.
-
Weigh the sealed vial on the analytical balance (
). -
Quickly transfer the salt to your reaction vessel.
-
Immediately re-weigh the empty (or residual) vial (
). - .
Why this works: The salt is never exposed to the balance's ambient air while the measurement is being taken.
Decision Matrix: Handling Strategy
Figure 2: Decision matrix for selecting the appropriate weighing technique based on scale and required precision.
Part 4: Frequently Asked Questions (FAQ)
Q: Why does my white amine salt turn yellow over time?
A: This indicates oxidation. If moisture enters, partial hydrolysis occurs (
-
Fix: Recrystallize from ethanol/ether to remove the oxide impurities, then dry immediately.
Q: Can I use a "Glove Bag" if I don't have a Glovebox? A: Yes. A "Glove Bag" (or even a large polyethylene trash bag with a nitrogen line fed into it) is a valid, cost-effective alternative for weighing. Purge the bag 3-4 times with inert gas before opening your chemical bottle inside it.
Q: Is it safe to store these salts with strong bases? A: No. Volatile amines (like methylamine HCl) can react with neighboring base vapors (like ammonium hydroxide or volatile organic bases) even in separate containers if the seals are imperfect. This leads to cross-contamination. Store acids/salts and bases in separate cabinets.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for drying agents and purification protocols).
-
Sigma-Aldrich (Merck). Technical Bulletin: Handling and Storage of Hygroscopic Reagents. (Industry standard for packaging and storage).[4]
-
American Chemical Society (ACS). Drying and Weighing Hygroscopic Substances in Microanalysis. Analytical Chemistry Guidelines.
-
Burfield, D. R., et al. (1978). Desiccant Efficiency in Solvent Drying. Journal of Organic Chemistry. (Seminal work comparing
, Molecular Sieves, etc.).[5]
Sources
Technical Support Center: Spirocyclic Alkene Functionalization
Ticket ID: SPIRO-OPT-2024 | Status: Open
Subject: Optimizing Yield & Selectivity in Strained 3D Scaffolds
Executive Summary: The "Orthogonal" Challenge
Welcome to the SpiroTech optimization hub. You are likely here because standard alkene protocols (hydroboration, hydrogenation, epoxidation) are failing on your spirocyclic substrates (e.g., spiro[3.3]heptanes, spiro[4.5]decanes).
The Core Issue: Unlike flat aromatic systems or flexible alkyl chains, spirocyclic alkenes possess a rigid, orthogonal architecture. The non-reacting ring acts as a "picket fence," creating unique steric corridors that block standard catalyst approach vectors. Furthermore, the high ring strain (especially in spiro[3.3] and [2.3] systems) alters the hybridization of the alkene carbons (
This guide moves beyond "add more catalyst" and focuses on mechanistic intervention .
Critical Workflow: Radical Hydrofunctionalization (HAT)
For sterically congested spiro-alkenes, standard transition metal coordination (Pd, Pt) often fails due to the inability of the metal center to coordinate the alkene face. Hydrogen Atom Transfer (HAT) is the superior alternative. It relies on small, radical species rather than bulky metal coordination.
The Protocol: Co-Catalyzed Hydrofunctionalization
Best for: Installing heteroatoms or alkyl groups at the Markovnikov position of a hindered spiro-alkene.
Reagents & Setup
-
Catalyst: Co(salen) or Co(dmgH)₂ complexes (1-5 mol%).
-
Silane Source: PhSiH₃ (1.2 equiv) – The thermodynamic driving force.
-
Radical Trap: Electrophile (e.g., tosyl cyanide, acrylate, or simply H for hydrogenation).
-
Solvent: MeOH/EtOH (polar protic solvents stabilize the polar transition state).
Step-by-Step Optimization Guide
-
Catalyst Activation:
-
Standard: Add Co(II) precatalyst.
-
Optimization: If induction period is long, add 5 mol% NaBH₄ to jumpstart the Co(III)-H species generation.
-
-
Silane Addition Rate:
-
Issue: Rapid addition leads to silane dimerization (gas evolution) rather than HAT.
-
Fix: Syringe pump addition of silane over 2 hours.
-
-
Temperature Control:
-
Start: 0°C.
-
Logic: Lower temperatures favor the irreversible radical trapping step over the reversible H-abstraction (which leads to isomerization/scrambling).
-
Visualizing the HAT Cycle
The diagram below illustrates the "Polarity Reversal" mechanism. Unlike acid-catalyzed hydration (which forms a cation), HAT forms a radical. This is crucial for spirocycles because the radical is less prone to the Wagner-Meerwein rearrangements that plague cationic spiro-intermediates.
Caption: The HAT mechanism bypasses cationic rearrangement. Success depends on the rate of Trapping (
Troubleshooting: Yield & Selectivity Matrix
Use this diagnostic table to identify why your spiro-functionalization is underperforming.
| Symptom | Probable Cause | Mechanistic Insight | Corrective Action |
| Low Conversion (<20%) | Steric shielding of the alkene. | The "orthogonal" ring blocks the catalyst approach vector. | Switch to HAT conditions (see above). Radical species (H•) are small enough to penetrate the steric wall where Pd/Pt complexes cannot. |
| Ring Opening / Rearrangement | Cationic instability. | Formation of a carbocation on a strained ring (e.g., cyclobutane) triggers strain-release rearrangement. | Avoid Lewis Acids. Use neutral radical conditions or anionic pathways. Ensure solvent is non-nucleophilic if using cationic paths. |
| Poor Diastereoselectivity (dr ~ 1:1) | Flat energy landscape. | The "Convex" vs. "Concave" face bias is insufficient. | Substrate Engineering: Add a temporary bulky directing group (e.g., a silyl ether) on the spiro-ring to artificially enhance the steric bias of one face. |
| Catalyst Deactivation (Black precipitate) | Ligand dissociation. | Spiro-alkenes are poor ligands; they dissociate easily, leading to metal aggregation. | Increase Ligand Load: Use a 2:1 Ligand:Metal ratio. Switch to chelating phosphines (e.g., dppe, dppf) to enforce metal stability. |
Advanced Module: Stereoselective Functionalization
When functionalizing spirocyclic alkenes, facial selectivity is the battleground.
The "Convex Face" Rule
In fused or spiro systems (like spiro[2.3]hexane), reagents generally approach from the convex face (the "outside" of the V-shape) to minimize steric clash.
However , in spirocycles, this can be deceptive.
-
The Problem: The orthogonal ring often projects electron density or bulk that shields the theoretically accessible face.
-
The Solution (Directed Functionalization):
-
If your spiro-scaffold contains a polar group (hydroxyl, amide) near the alkene, use Directed Metalation .
-
Example: Use Crabtree’s catalyst (Ir) or Rh(I) which can coordinate to a neighboring hydroxyl group, guiding the hydride/functional group to the syn face, overriding the inherent steric bias.
-
Decision Tree: Selecting the Right Methodology
Caption: Strategic selection of reagents based on steric congestion and available directing groups.
Frequently Asked Questions (FAQs)
Q: I am trying to epoxidize a spiro[3.3]heptene, but I get ring-opened products. Why? A: Spiro[3.3] systems have immense ring strain (~60 kcal/mol). Standard epoxidation reagents (like mCPBA) generate an oxirane that is highly susceptible to acid-catalyzed opening.
-
Fix: Use DMDO (Dimethyldioxirane) generated in situ or as a solution. It operates under neutral conditions, preventing the acid-catalyzed strain release/ring opening.
Q: My radical hydroalkylation works on the linear analog but fails on the spirocycle. Is it the spiro center? A: Yes. The spiro center reduces the conformational freedom of the alkene. In linear alkenes, the chain can rotate to accommodate the incoming radical trap. In spirocycles, the "picket fence" is rigid.
-
Fix: Switch to polarity-matched radicals . If your spiro-alkene is electron-rich, ensure your radical trap is electron-deficient (e.g., an electrophilic cyanide or malonate radical). This lowers the activation energy of the addition step.
Q: Can I use photoredox catalysis? A: Absolutely. Photoredox is excellent for spirocycles because it often operates at room temperature.
-
Tip: Use dual catalysis (Ni/Photoredox) . The Nickel catalyst can undergo oxidative addition to a halide and then coordinate to the spiro-alkene. The "bite angle" of Nickel ligands is crucial here—use bidentate bipyridine ligands to prevent the catalyst from being crowded out by the spiro-bulk.
References
-
Crossley, S. W., Barabé, F., & Shenvi, R. A. (2014).[1] Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol. Journal of the American Chemical Society.
- Foundation for Co-catalyzed HAT and thermodynamic control in hindered systems.
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.
- Definitive review on the physical properties and synthesis of spirocyclic scaffolds.
-
Li, X.-L., et al. (2024).[2] Highly Enantioselective Construction of Strained Spiro[2,3]hexanes through a Michael Addition/Ring Expansion/Cyclization Cascade. Angewandte Chemie.
- Recent advances in Ni-catalyzed functionaliz
-
Varela, M. T., et al. (2025).[3] Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.[3][4][5][6][7] European Journal of Medicinal Chemistry.
- Overview of spirocyclic utility and functionaliz
Sources
- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
Technical Support Center: Palladium Removal from Spirocyclic Building Blocks
Welcome to the technical support center for the purification of spirocyclic building blocks. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize palladium-catalyzed reactions to synthesize complex spirocyclic architectures. The inherent three-dimensionality and functional group diversity of spirocycles, which make them invaluable in drug discovery, can also present unique challenges in removing residual palladium to the stringent levels required for active pharmaceutical ingredients (APIs).[1][2]
This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of residual palladium from my spirocyclic compounds so critical?
Removing residual palladium is not merely a matter of general purity; it is a critical step with significant implications for your research and development pipeline:
-
Regulatory Compliance: For drug candidates, regulatory bodies like the International Conference on Harmonisation (ICH) have established strict limits on elemental impurities.[3][4] Palladium is classified as a Class 2B element, with an oral consumption limit of 10 parts per million (ppm).[5] Failing to meet these levels will prevent a compound from moving forward.
-
Downstream Reaction Integrity: Residual palladium can act as an unwanted catalyst, interfering with or poisoning catalysts used in subsequent synthetic steps, leading to failed reactions, side product formation, and reduced yields.[6]
-
Biological Assay Interference: Trace metals can chelate with compounds or biological macromolecules, leading to false positives or negatives in biological screening assays. This can derail a drug discovery program by providing misleading structure-activity relationship (SAR) data.[7][8]
-
Product Stability: Residual metals can degrade the final compound over time, impacting its shelf life and therapeutic efficacy.
Q2: What are the primary methods for removing palladium, and how do they work?
There are four main strategies for palladium removal. The choice depends on the nature of the palladium species (e.g., Pd(0) vs. Pd(II)), the scale of the reaction, and the properties of your spirocyclic product.
-
Scavenging (Adsorption): This is the most common and often most effective method.[9] It involves adding a solid-supported material (a "scavenger") with functional groups that have a high affinity for palladium.[10] The scavenger chelates the palladium, and the resulting solid complex is removed by simple filtration. This process can be either chemisorption (strong chemical bond formation) or physisorption (weaker surface interaction).[10]
-
Precipitation/Extraction: A chemical agent is added to the solution to form an insoluble complex with the palladium, which then precipitates out and can be filtered off.[11] Alternatively, aqueous washes with chelating agents like N-acetyl cysteine can extract palladium into the aqueous phase.[4][12]
-
Chromatography: Standard flash column chromatography can remove a significant amount of residual palladium.[8] However, it is often insufficient on its own to reach the low ppm levels required for APIs and is typically followed by a dedicated scavenging step.[8]
-
Filtration: For heterogeneous catalysts like palladium on carbon (Pd/C), a simple filtration through a pad of a filter aid like Celite can remove the bulk of the catalyst particles.[13] However, this may not remove leached, soluble palladium species.
Q3: How do I select the most appropriate palladium scavenger for my specific spirocyclic molecule?
Selecting the right scavenger is crucial for achieving high efficiency without significant product loss. A screening approach is highly recommended.[11] Consider the following factors:
-
Palladium Oxidation State: The nature of the palladium species in your reaction mixture is key. Thiol-based scavengers are generally highly effective for a wide range of palladium species, particularly Pd(II).[11][14] Amine-based scavengers can also be effective, especially for Pd(0).
-
Solvent Compatibility: Ensure the scavenger is stable and effective in your reaction solvent. Most modern silica-based scavengers are compatible with a broad range of organic solvents.[15][16]
-
Product Structure and Functionality: Your spirocyclic compound's structure is a critical consideration. If your molecule contains functional groups that can chelate metals (e.g., diamines, thiols), it may compete with the scavenger. In such cases, a scavenger with a very high affinity for palladium, like those based on trimercaptotriazine (TMT), may be necessary.[9][17] Conversely, if your product is highly polar, you risk non-specific binding to silica-based scavengers, leading to yield loss.
-
Process Scale and Format: For lab-scale work, scavengers can be used in a simple batch (slurry) method.[18] For larger scale or continuous flow processes, packed cartridges or fixed-bed reactors offer a more engineered solution.[6][14][19]
Q4: What are the most common commercial scavengers, and what are their key features?
Several classes of functionalized silica and polymer scavengers are commercially available. Thiol-functionalized silica is often the first choice due to its broad effectiveness.[14]
| Scavenger Type | Functional Group | Primary Target Metals | Key Characteristics & Considerations |
| SiliaMetS® Thiol / QuadraSil® MP | Mercaptopropyl (-SH) | Pd , Rh, Cu, Ru, Pt, Pb, Ag, Hg | Highly versatile and robust scavenger for various palladium forms. The industry workhorse.[14] |
| SiliaMetS® Thiourea | Thiourea | Pd , Ru | Particularly effective for palladium and ruthenium complexes.[6] |
| SiliaMetS® Cysteine | Cysteine | Pd , Sn | A versatile scavenger that is also the preferred choice for removing tin residues.[14] |
| QuadraSil® TA / SiliaMetS® Triamine | Triamine | Pd , Rh, Co, Cu, Fe, Ru | Effective for a range of metals; the amino groups can interact with palladium. |
| MP-TMT / Si-TMT | Trimercaptotriazine (TMT) | Pd , Cu | A very powerful scavenger with a high affinity for palladium, useful for challenging separations.[8][17] |
| Activated Carbon | N/A (graphitic surface) | Pd and other metals | A cost-effective option, particularly for removing Pd(0). Can sometimes result in lower product recovery due to non-specific adsorption.[5][10][20] |
Q5: How can I accurately measure residual palladium levels in my final product?
Visual inspection (disappearance of color) is not a reliable indicator of palladium removal.[18] Quantitative analysis is mandatory.
-
Inductively Coupled Plasma (ICP): ICP-Optical Emission Spectroscopy (ICP-OES) or the more sensitive ICP-Mass Spectrometry (ICP-MS) are the gold-standard techniques for trace metal analysis and are required for regulatory submissions.[21][22]
-
Fluorometric/Colorimetric Methods: Newer, lab-based methods have been developed that use a palladium-catalyzed reaction to generate a fluorescent or colored product. These offer a rapid, inexpensive way to quantify palladium levels during process development, allowing for quick decision-making without waiting for external ICP results.[21][23]
Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium removal process.
Problem 1: My palladium levels are still too high after treatment (>10 ppm).
High residual palladium is the most common issue. The cause can be multifaceted, often related to the scavenger choice or the nature of the palladium complex itself.
Caption: Troubleshooting workflow for high residual palladium.
-
Potential Cause A: Incorrect Scavenger Choice
-
The Science: Not all scavengers are created equal. The Lewis basicity of the functional group, the length of its linker arm, and the porosity of the silica support all influence its efficacy against a specific palladium complex. A thiol group might be highly effective for a Pd(II) salt but less so for a bulky Pd(0) complex with phosphine ligands.
-
Solution: Conduct a parallel scavenger screening experiment. Test 3-4 different types of scavengers (e.g., Thiol, Thiourea, TMT, and Activated Carbon) under identical conditions to empirically determine the most effective one for your system.
-
-
Potential Cause B: Suboptimal Scavenging Conditions
-
The Science: Scavenging is a chemical reaction that is dependent on concentration, time, and temperature. The process is often diffusion-controlled, meaning the palladium species must physically reach the binding sites within the scavenger's pores.
-
Solutions:
-
Increase Equivalents: For an initial screen, 4-8 molar equivalents of scavenger relative to the initial palladium concentration is a good starting point.[14] If removal is incomplete, try increasing to 10-20 equivalents.
-
Extend Reaction Time: While some scavenging can be rapid, complex or sterically hindered spirocyclic products may require longer contact times. Extend the slurry time from 1-2 hours to 16-24 hours.[15]
-
Increase Temperature: Gently heating the mixture to 40-60 °C can increase reaction kinetics and improve efficiency.[24] However, monitor for potential degradation of your spirocyclic product.
-
-
-
Potential Cause C: Highly Stable or Sterically Encapsulated Palladium Complex
-
The Science: The complex, three-dimensional scaffold of a spirocycle, combined with bulky phosphine ligands, can effectively "hide" the palladium atom, preventing it from interacting with the scavenger.
-
Solution: Pre-treatment. Before adding the scavenger, add a mild oxidizing agent (e.g., a small amount of 35% H₂O₂ or bubbling air through the solution if safe) to break down phosphine ligands into phosphine oxides, exposing the palladium metal center and making it more accessible for scavenging.[12]
-
Problem 2: I'm losing a significant amount of my spirocyclic product during purification.
Product loss is a serious issue that impacts the economic and practical viability of a synthetic route.
-
Potential Cause A: Non-Specific Binding to the Scavenger
-
The Science: Functionalized silica scavengers, while selective for metals, can also bind organic molecules through secondary interactions (e.g., hydrogen bonding, ionic interactions) with the silica surface or the functional group itself, especially if the product is polar. Activated carbon is well-known for its potential to adsorb organic products.[5]
-
Solutions:
-
Minimize Scavenger Amount: Once you've identified the best scavenger, optimize the process to use the minimum effective amount (typically 2-4 equivalents).[14]
-
Thoroughly Wash the Scavenger: After filtering the scavenger, wash the collected solid with several portions of fresh solvent to recover any adsorbed product.[18]
-
Switch Scavenger Type: If product loss remains high with a functionalized silica, test activated carbon. While it can also cause product loss, its binding mechanism is different, and it may have a lower affinity for your specific spirocycle.[10]
-
-
Problem 3: My palladium removal results are inconsistent from batch to batch.
Reproducibility is key for scaling up a process. Inconsistent results often point to subtle variations in the reaction workup.
-
Potential Cause A: Variable Palladium Species
-
The Science: The exact nature of the residual palladium—whether it's Pd(0) nanoparticles, soluble Pd(II) salts, or ligand-bound complexes—can vary depending on the reaction workup (e.g., exposure to air, quench conditions). Different species may have different affinities for your chosen scavenger.
-
Solution: Standardize your workup procedure before the scavenging step. Ensure that the quench, phase splits, and any initial filtrations are performed identically every time to present a consistent stream to the scavenging process.
-
Experimental Protocols
Protocol 1: Batch Scavenging with Functionalized Silica (e.g., SiliaMetS® Thiol)
This protocol outlines a general procedure for a lab-scale batch scavenging experiment.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the crude spirocyclic product in an appropriate solvent (e.g., THF, Ethyl Acetate, Toluene) to a typical concentration (e.g., 10-50 mg/mL).
-
Sample for Analysis: Take a small, representative sample of the solution for initial palladium analysis (ICP-MS or ICP-OES) to determine the starting concentration (ppm).
-
Scavenger Addition: Calculate the mass of palladium in your solution. Add 4-8 molar equivalents of the chosen scavenger (e.g., SiliaMetS Thiol) to the flask.[14]
-
Reaction: Stir the slurry at room temperature for 2-4 hours. For challenging cases, this can be extended to 16 hours or heated to 40-50°C.[15]
-
Filtration: Filter the mixture through a fritted funnel or a Büchner funnel with filter paper.
-
Washing: Wash the collected scavenger on the filter with 2-3 portions of fresh solvent to ensure complete recovery of the product.
-
Final Analysis: Combine the filtrate and washes. Concentrate the solution under reduced pressure. Submit a sample of the final, purified product for palladium analysis to determine the final concentration and calculate the scavenging efficiency.
Protocol 2: Palladium Removal with Activated Carbon
This method is a cost-effective alternative, particularly for larger-scale operations.
-
Setup: Dissolve the crude product in a suitable solvent in a flask with stirring.
-
Carbon Addition: Add activated carbon (e.g., Darco® KB-B) as a weight percentage of the product mass. A typical starting point is 10-20 wt%.[10]
-
Reaction: Stir the slurry at room temperature or elevated temperature (e.g., 45 °C) for 12-24 hours.[10]
-
Filtration: Set up a pad of Celite (1-2 cm thick) in a fritted funnel. Filter the reaction slurry through the Celite pad to remove the fine carbon particles.
-
Washing & Analysis: Wash the Celite/carbon cake thoroughly with fresh solvent. Combine the filtrates, concentrate, and submit a sample for final palladium analysis.
Workflow: Selecting a Palladium Removal Strategy
Caption: Decision tree for palladium removal strategy.
References
-
Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich. 5
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. American Pharmaceutical Review. 21
-
Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed. 3
-
Metal Scavengers in Process Chemistry An Investigative Study. Biotage. 17
-
SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS. FUJIFILM Wako Chemicals. 6
-
Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. 22
-
Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. 23
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. 25
-
SiliametS Metal Scavengers. Velocity Scientific Solutions. 14
-
QuadraSil™ Applications. Sigma-Aldrich.
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. 10
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. 4
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. 20
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. 7
-
Application Note: Scavenging of Pd(dt-bpf)Cl2. Velocity Scientific Solutions. 15
-
Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube.
-
SiliaMetS® Metal Scavengers : an Efficient Tool to Remove Metal Residues from APIs. Technology Networks. 19
-
User Guide QuadraSil Metal Scavengers. Reaxa. 16
-
Palladium Catalyst Removal: A Technical Support Guide for Researchers. Benchchem.
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. 8
-
Metal Scavenger Guide. Sopachem. 9
-
Your trick to remove residual palladium. Reddit. 12
-
How can i remove palladium Pd catalyst easily? ResearchGate.
-
Palladium catalyst recovery using scavenger resin. SpinChem. 24
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. 2
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onyxipca.com [onyxipca.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sopachem.com [sopachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
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- 14. velocityscientific.com.au [velocityscientific.com.au]
- 15. velocityscientific.com.au [velocityscientific.com.au]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. biotage.com [biotage.com]
- 18. m.youtube.com [m.youtube.com]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
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- 23. books.rsc.org [books.rsc.org]
- 24. spinchem.com [spinchem.com]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic Profiling & Quality Assessment: 6-methylene-4-azaspiro[2.4]heptane HCl vs. Structural Analogs
Executive Summary
6-methylene-4-azaspiro[2.4]heptane HCl represents a specialized class of conformationally restricted amino acid scaffolds. Unlike flexible linear amines or standard cyclic analogs like Proline, this molecule incorporates two distinct structural constraints: a spiro-cyclopropane ring (providing rigid steric bulk) and an exocyclic methylene group (offering a reactive handle for further functionalization).
This guide provides a technical comparison of the 1H NMR profile of this target molecule against its primary alternatives: L-Proline (the natural benchmark) and 4-azaspiro[2.4]heptane (the saturated analog). The goal is to equip researchers with the diagnostic criteria to validate identity, assess isomeric purity, and detect degradation (polymerization) early in the drug development workflow.
Structural Analysis & NMR Prediction (Expertise)
The NMR spectrum of 6-methylene-4-azaspiro[2.4]heptane HCl is distinct due to the interplay between the strained cyclopropane ring and the electron-withdrawing ammonium center.
Molecular Numbering & Environment
-
Positions 1, 2: Cyclopropane methylene protons (High-field, magnetically anisotropic).
-
Position 3: Spiro quaternary carbon (Silent in 1H, critical pivot point).
-
Position 4: Nitrogen atom (Ammonium salt in HCl form).
-
Position 5: Methylene bridge between N and C=C (Deshielded,
-amino, allylic). -
Position 6: Exocyclic alkene carbon.
-
Position 7: Methylene bridge between C=C and Spiro center (Allylic).
Comparative Spectral Data
The following table contrasts the diagnostic signals of the target against its closest structural relatives.
| Feature | Target: 6-methylene-4-azaspiro[2.4]heptane HCl | Alt 1: L-Proline (HCl) | Alt 2: 4-azaspiro[2.4]heptane HCl |
| Cyclopropane Region | 0.6 – 1.2 ppm (Multiplets, 4H)Diagnostic for spiro-fusion | Absent | 0.5 – 1.0 ppm (Multiplets, 4H) |
| 3.8 – 4.1 ppm (Singlet/Narrow Doublet, 2H)Allylic shift + Inductive effect | 3.2 – 3.4 ppm (Multiplet)Typically lower due to lack of alkene | 3.1 – 3.3 ppm (Multiplet) | |
| Exocyclic Alkene | 4.9 – 5.3 ppm (Two singlets/doublets, 2H)Key differentiator | Absent | Absent |
| Ammonium (NH) | ~9.0 – 9.5 ppm (Broad, 2H)Visible in DMSO-d6 only | ~8.5 – 9.0 ppm (Broad) | ~8.5 – 9.0 ppm (Broad) |
| Chirality | Achiral (unless substituted elsewhere) | Chiral (Distinct diastereotopic splitting) | Achiral |
Critical Interpretation Notes
-
Solvent Effects (D2O vs. DMSO-d6):
-
D2O: The NH protons exchange rapidly and disappear. This simplifies the spectrum but removes the ability to confirm salt stoichiometry.
-
DMSO-d6: Preserves the NH signals (broad singlets). Essential for confirming the hydrochloride salt formation (integral ~2H relative to the alkene).
-
-
The "Allylic" Shift: The protons at C5 are significantly deshielded compared to the saturated analog because they sit between the positively charged nitrogen and the double bond. Watch for a shift of +0.6 to +0.8 ppm relative to the saturated spiro compound.
Experimental Protocols (Trustworthiness)
To ensure reproducibility, follow this self-validating protocol.
Sample Preparation Workflow
-
Mass: Weigh 5–10 mg of the HCl salt.
-
Solvent Choice:
-
Routine QC: D2O (99.9% D) – Best for baseline resolution and solubility.
-
Full Characterization: DMSO-d6 – Required to see NH protons and verify no free-base impurities.
-
-
Reference: Use residual solvent peaks (D2O: 4.79 ppm; DMSO: 2.50 ppm) rather than adding TMS, which is insoluble in D2O.
Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (D1): Set to ≥ 5 seconds. The cyclopropane protons often have longer T1 relaxation times; short delays will distort integration values, leading to false impurity flags.
-
Scans (NS): Minimum 16 scans for >95% purity; 64 scans for impurity profiling.
Data Processing (The "Purity Check")
-
Phase Correction: Manual phasing is required. The broad water peak in D2O can distort the baseline near the alkene signals (4.9–5.3 ppm).
-
Integration Logic:
-
Calibrate the Exocyclic Alkene signals (approx 5.1 ppm) to 2.00 H .
-
Check the Cyclopropane region (0.6–1.2 ppm). It must integrate to 4.00 H .
-
Deviation Alert: If the cyclopropane region integrates < 3.8 H, suspect ring-opening degradation. If the alkene region integrates < 1.9 H, suspect polymerization.
-
Visualization & Logic Flows[12]
Structural Assignment Logic
This diagram illustrates the step-by-step logic to confirm the structure from the raw NMR data.
Caption: Logic flow for differentiating the target molecule from common structural analogs based on spectral regions.
Impurity & Stability Profiling
The exocyclic methylene group is prone to polymerization or isomerization (migration of the double bond into the ring). Use this workflow to assess batch quality.
Caption: QC workflow for detecting common degradation pathways (polymerization and isomerization).
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for cyclopropane and exocyclic alkene shifts).
-
PubChem Database. Compound Summary for 4-azaspiro[2.4]heptane derivatives.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for allylic deshielding effects).
The Spiro-Switch: 4-Azaspiro[2.4]heptane as a Rigidified Piperidine Bioisostere
Topic: 4-Azaspiro[2.4]heptane vs. Piperidine Bioisosterism Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In modern medicinal chemistry, the "escape from flatland" and the reduction of metabolic liability are twin pillars of lead optimization. The 4-azaspiro[2.4]heptane scaffold represents a strategic bioisostere for piperidine (and pyrrolidine), offering a unique combination of conformational rigidity , metabolic blockade , and vector re-orientation .
While piperidine is a ubiquitous pharmacophore, it suffers from conformational flexibility (entropy penalty upon binding) and susceptibility to oxidative metabolism at the
Structural & Physicochemical Comparison
The transition from piperidine to 4-azaspiro[2.4]heptane involves a ring contraction (6
Comparative Data Table
| Feature | Piperidine | 4-Azaspiro[2.4]heptane | Impact of Switch |
| Structure | 6-membered saturated ring | 5-membered ring + spiro-cyclopropane | Rigidification |
| Formula | +1 Carbon | ||
| Basicity (pKa) | ~11.2 (Secondary amine) | ~11.3 (Predicted/Exp) | Neutral (Retains cation- |
| Lipophilicity (cLogP) | ~0.8 | ~0.6 - 0.7 | Slight Decrease (Compactness/Polarity) |
| Conformation | Flexible Chair (Fluxional) | Rigid Envelope (Locked) | Entropy Benefit |
| Metabolic Liability | High ( | Low (Steric block at | Extended Half-life |
| Exit Vectors | ~120° or 180° (Substituent dependent) | Defined by spiro-geometry | Vector Re-orientation |
Structural Overlay & Vector Analysis
The 4-azaspiro[2.4]heptane scaffold places the nitrogen atom directly adjacent to the spiro-carbon (position 4 relative to the spiro-3 center in standard numbering, or position 1 relative to the spiro-2 center in heterocycle numbering). This creates a gem-dimethyl-like effect (Thorpe-Ingold effect) that restricts the rotation of N-substituents, potentially locking the bioactive conformation.
Metabolic Stability: The Core Advantage
The primary driver for this bioisosteric switch is the improvement of metabolic stability.
Mechanism of Action
Cytochrome P450 (CYP) enzymes typically oxidize cyclic amines at the carbon alpha to the nitrogen (
-
Piperidine: Both
-carbons ( and ) are secondary ( ) and highly accessible. Rapid oxidation leads to ring opening or lactam formation. -
4-Azaspiro[2.4]heptane: One
-carbon is quaternary (the spiro center). It possesses no abstractable hydrogens , rendering it immune to direct oxidative dealkylation at that position. The cyclopropyl ring also exerts steric bulk, hindering enzyme approach to the nitrogen lone pair.
Experimental Validation (Case Study: PLK4 Inhibitors)
In the development of PLK4 inhibitors (e.g., RP-1664 analogs), the replacement of flexible piperidine or morpholine moieties with spirocyclic amines is a documented strategy to lower intrinsic clearance (
-
Observation: Compounds containing the 4-azaspiro[2.4]heptane core demonstrated improved hepatocyte stability compared to their piperidine analogs while maintaining biochemical potency.
-
Data Point: In comparative assays, spiro-substitution can reduce
by >50% depending on the specific chemotype.
Experimental Protocols
To validate this bioisosteric replacement in your own program, use the following self-validating protocols.
Protocol A: Comparative Microsomal Stability Assay
Objective: Quantify the intrinsic clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test compounds (10 mM DMSO stock).
-
Quench solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow:
-
Preparation: Dilute test compounds to 1
M in phosphate buffer (100 mM, pH 7.4). -
Pre-incubation: Incubate compound + microsomes (0.5 mg/mL final) at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50
L at min into 200 L quench solution. -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. Slope gives .- .
Protocol B: pKa Determination (Potentiometric Titration)
Objective: Confirm that the spiro-modification does not abolish the basicity required for target binding.
Workflow:
-
System: SiriusT3 or equivalent potentiometric titrator.
-
Sample: Dissolve 1-2 mg of 4-azaspiro[2.4]heptane hydrochloride in 1.5 mL ISA water (0.15 M KCl).
-
Titration: Titrate with 0.5 M KOH from pH 2.0 to pH 12.0.
-
Analysis: Determine the inflection point.
-
Expected Result: pKa
. If pKa < 9.0, check for impurities or ring-opening.
-
Synthesis & Accessibility
Unlike exotic bioisosteres, 4-azaspiro[2.4]heptane is synthetically accessible and commercially available as a building block.
-
Commercial Availability: Available as the hydrochloride salt or N-Boc protected ester (e.g., tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate).
-
Synthetic Route (Brief):
-
Starting Material: tert-butyl cyclopropanecarboxylate.
-
Allylation: Generation of the allyl-cyclopropyl intermediate.
-
Cyclization: Hydroboration-oxidation followed by ring closure (e.g., via mesylate displacement) or RCM (Ring-Closing Metathesis) strategies.
-
Resolution: Enantiomers can be separated if chiral substitution is introduced, though the core itself is achiral unless substituted.
-
Decision Matrix: When to Switch?
Use the decision tree below to determine if 4-azaspiro[2.4]heptane is the right solution for your lead series.
References
-
Grygorenko, O. O., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega.[1] Link
-
PubChem. (2025).[2] 4-Azaspiro[2.4]heptane hydrochloride Compound Summary. National Library of Medicine. Link
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Contextual reference for spiro-ring strategies). Link
-
Repare Therapeutics. (2025).[3][4] Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry. Link
-
ChemicalBook. (2025). 4-Azaspiro[2.4]heptane Properties and pKa Prediction. Link
Sources
Metabolic Stability of Spirocyclic vs. Monocyclic Amines: A Comparative Technical Guide
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from flat, aromatic, or simple monocyclic amines (e.g., piperidines, morpholines) to three-dimensional spirocyclic scaffolds (e.g., azaspiro[3.3]heptanes, spiro[3.4]octanes) is a strategic lever to optimize physicochemical properties.[1][2] While often cited for improving solubility and lowering lipophilicity (LogD), the impact of spirocyclization on metabolic stability is nuanced.[1][3]
This guide objectively compares the metabolic fate of spirocyclic versus monocyclic amines, providing mechanistic insights, experimental data, and validated protocols for assessment.
Mechanistic Basis of Metabolic Stability
Metabolic stability is not a binary characteristic; it is the summation of enzymatic affinity (
A. Conformational Restriction (The "Lock" Effect)
-
Monocyclic Amines (e.g., Piperidine): Adopt flexible chair/boat conformations. This flexibility allows the molecule to undergo "induced fit" within the active site of cytochrome P450 (CYP) enzymes, facilitating oxidation.
-
Spirocyclic Amines: The spiro-fusion creates a rigid, orthogonal geometry. This rigidity often prevents the molecule from adopting the necessary conformation for heme-iron access, effectively reducing intrinsic clearance (
).
B. Modulation of Lipophilicity (LogD)
CYP enzymes generally prefer lipophilic substrates.
-
Effect: Replacing a phenyl ring or a cyclohexyl group with a spirocyclic bioisostere typically increases the fraction of
carbons ( ) and lowers LogD. -
Outcome: Lower LogD reduces non-specific binding and partitioning into the CYP active site, thereby improving metabolic stability.
C. Steric Shielding of Metabolic "Soft Spots"
-
-Carbon Oxidation: In monocycles, carbons
to the nitrogen are prime targets for N-dealkylation or oxidation. -
Spiro-Shielding: In scaffolds like 2-azaspiro[3.3]heptane, the quaternary spiro-carbon sterically hinders approach to adjacent sites, protecting them from enzymatic attack.
Comparative Analysis: Data & Case Studies
Case Study 1: Piperidine vs. Azaspiro[3.3]heptanes
A direct comparison of bioisosteres in the context of local anesthetics (Bupivacaine analogs) reveals distinct metabolic profiles.[3][4]
Table 1: Physicochemical and Metabolic Profile Comparison
| Parameter | Piperidine (Parent) | 2-Azaspiro[3.3]heptane | 1-Azaspiro[3.3]heptane |
| Structure Type | Monocyclic (Flexible) | Spirocyclic (Rigid, Common) | Spirocyclic (Rigid, Novel) |
| LogD (pH 7.4) | 1.6 | 1.2 ( | 1.0 ( |
| Solubility (PBS) | 136 | 12 | 13 |
| 14 | 53 | 32 | |
| Half-life ( | > 60 min | 31 min | 52 min |
Data Source: Derived from comparative studies on piperidine bioisosteres (Burkhard et al., Enamine).
Critical Insight:
Contrary to the generalization that "spiro is always better," the 2-azaspiro analog showed higher intrinsic clearance (worse stability) than the piperidine parent in this specific scaffold. However, the 1-azaspiro isomer significantly recovered stability (
Case Study 2: Phenyl Ring Replacement (Sonidegib Analogs)
Replacing a flat phenyl ring with a spiro[3.3]heptane core in the drug Sonidegib:
-
Parent (Phenyl):
L/min/mg.[6] -
Spiro (Trans-isomer):
L/min/mg (Moderate stability retention).[6] -
Spiro (Cis-isomer):
L/min/mg (High instability).[6]
Visualizing the Structural Logic
The following diagram illustrates the decision matrix for transitioning from monocycles to spirocycles to optimize metabolic stability.
Figure 1: Decision logic for deploying spirocyclic scaffolds to address metabolic instability.
Experimental Protocol: Microsomal Stability Assay
To validate the stability of spirocyclic amines, a standardized Human Liver Microsome (HLM) assay is required. This protocol ensures data is comparable across scaffolds.
Materials
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).
-
Buffer: 100 mM Potassium Phosphate (KPO4), pH 7.4.[7]
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
Step-by-Step Workflow
-
Preparation:
-
Prepare a 1 µM solution of the test compound (spirocycle/monocycle) in KPO4 buffer (ensure DMSO < 0.1%).
-
Thaw HLMs on ice.[7] Dilute to 1.0 mg/mL working stock.
-
-
Pre-Incubation:
-
Mix 30 µL of Compound Solution + 30 µL of HLM working stock in a 96-well plate.
-
Incubate at 37°C for 5 minutes (allows temperature equilibration).
-
-
Reaction Initiation:
-
Add 60 µL of NADPH solution to initiate metabolism.
-
Final Concentrations: 0.5 µM Compound, 0.5 mg/mL Microsomes.
-
-
Sampling (Time Course):
-
At
minutes, remove aliquots. -
Immediately dispense into Ice-Cold ACN (Stop Solution) to quench proteins.
-
-
Analysis:
-
Centrifuge samples (4000 rpm, 20 min, 4°C).
-
Analyze supernatant via LC-MS/MS monitoring parent ion depletion.
-
-
Calculation:
-
Plot
vs. Time.[7] -
Slope
determines half-life: . -
Intrinsic Clearance (
):
-
Workflow Diagram
Figure 2: Standardized workflow for assessing metabolic stability in liver microsomes.
Strategic Recommendations
-
Use 1-Azaspiro[3.3]heptanes for Stability: When replacing piperidines, the 1-azaspiro isomer often yields superior metabolic stability compared to the 2-azaspiro isomer due to better steric shielding of the nitrogen lone pair and adjacent carbons.
-
Monitor Stereochemistry: Unlike flat aromatics, spirocycles have 3D isomerism (cis/trans). Always test separated isomers, as their
can differ by an order of magnitude. -
Balance LogD: If the primary metabolic route is lipophilicity-driven oxidation, spirocycles are excellent tools to lower LogD while maintaining structural volume.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters.
-
Prysiazhniuk, K., et al. (2023).[8][9] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[3][4][5][10][11] Angewandte Chemie International Edition.[4][8]
-
Mykhailiuk, P. K. (2019).[9] Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.[6] Organic & Biomolecular Chemistry.[2][5][6][8][9][12][13]
-
Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay.[7][14][15] ResearchGate.
-
Barnes-Seeman, D., et al. (2014). The Role of Spirocyclic Scaffolds in Drug Discovery.[1][16] Journal of Medicinal Chemistry.[3][8][9][12]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 16. img01.pharmablock.com [img01.pharmablock.com]
Comparative Guide: logD & Physicochemical Profiling of Spiro[2.4]heptane vs. Pyrrolidine Analogs
This guide provides an in-depth technical comparison of spiro[2.4]heptane (specifically its amine derivative, 5-azaspiro[2.4]heptane ) and pyrrolidine analogs. It focuses on the critical physicochemical parameter logD (Distribution Coefficient at pH 7.4) and its implications for drug design, metabolic stability, and Lipophilic Ligand Efficiency (LLE).
Executive Summary
In modern medicinal chemistry, the pyrrolidine ring is a privileged scaffold but often suffers from oxidative metabolic instability (CYP450-mediated
The 5-azaspiro[2.4]heptane scaffold represents a "high-performance" bioisostere. By fusing a cyclopropane ring to the pyrrolidine core in a spirocyclic arrangement, researchers can modulate lipophilicity (logD), block metabolic soft spots, and increase Fraction of
This guide analyzes the logD shifts, metabolic advantages, and experimental characterization of these two scaffolds.
Chemical Architecture & Structural Logic
To understand the logD performance, we must first define the structural relationship. The comparison is rarely between the hydrocarbon spiro[2.4]heptane and pyrrolidine, but rather between the unsubstituted pyrrolidine , the 3,3-dimethylpyrrolidine (a common metabolic fix), and the 5-azaspiro[2.4]heptane (the spirocyclic fix).
| Feature | Pyrrolidine | 3,3-Dimethylpyrrolidine | 5-Azaspiro[2.4]heptane |
| Structure | Unsubstituted 5-membered amine. | Methyl groups added to block metabolism or fill pockets. | Cyclopropane ring spiro-fused to the pyrrolidine. |
| Hybridization | Flexible envelope conformation. | Semi-rigid. | Rigidified spiro-junction; high strain energy. |
| Electronic Effect | Standard secondary amine.[1] | Alkyl groups are electron-donating (+I effect). | Cyclopropyl group is electron-withdrawing (similar to C=C). |
| Key Role | Baseline scaffold. | "Quick fix" for metabolism/potency. | "Escape from Flatland" bioisostere. |
Physicochemical Performance: logD and pKa[2][3]
The logD (distribution coefficient) is pH-dependent and is driven by both the intrinsic lipophilicity (logP) and the ionization state (pKa) of the molecule.[2][3]
The "Spiro Advantage" in Lipophilicity
Adding carbon atoms generally increases lipophilicity (
-
Intrinsic Lipophilicity (logP):
-
Pyrrolidine: Baseline.
-
3,3-Dimethyl: Significant increase in logP (adding 2 methyls).
-
5-Azaspiro[2.4]heptane: Increases logP relative to pyrrolidine (due to added carbons) but often less than the gem-dimethyl analog. The compact, spherical shape of the spiro-cyclopropyl group creates a smaller hydrophobic surface area than two freely rotating methyl groups.
-
-
Basicity (pKa) Modulation:
-
Pyrrolidine (
): Highly basic. At pH 7.4, it is ionized (protonated). Ionized species partition poorly into lipids, lowering the effective logD. -
5-Azaspiro[2.4]heptane (
): The spiro-cyclopropyl group exerts an electron-withdrawing inductive effect ( ), slightly lowering the pKa of the amine. -
Net Effect on logD:
-
Lower pKa
Higher fraction of neutral species at pH 7.4. -
Result: The spiro analog often exhibits a higher logD than the unsubstituted pyrrolidine (due to carbon count + increased neutral fraction) but a lower logD than the gem-dimethyl analog.
-
-
Comparative Data Summary
| Metric | Pyrrolidine | 3,3-Dimethylpyrrolidine | 5-Azaspiro[2.4]heptane | Performance Implication |
| 0 | +28 Da | +26 Da | Minimal mass penalty for spiro. | |
| pKa | ~11.3 | ~11.4 (Methyls are +I) | ~10.6 (Cyclopropyl is -I) | Spiro lowers basicity, potentially improving permeability. |
| Intrinsic logP | Low (Baseline) | High (+0.8 to +1.0 vs base) | Moderate (+0.4 to +0.6 vs base) | Spiro is less lipophilic than dimethyl. |
| logD | Low | High | Optimal | Spiro balances permeability without "greasing" the molecule. |
Key Insight: The 5-azaspiro[2.4]heptane is a Lipophilic Ligand Efficiency (LLE) booster. It provides the steric bulk to fill hydrophobic pockets and block metabolism (like dimethyl) but with a lower lipophilicity penalty.
Metabolic Stability: The "Metabolic Switch"
The primary driver for switching from pyrrolidine to spiro[2.4]heptane is often metabolic stability , not just logD.
-
Pyrrolidine Liability: The
-carbons (adjacent to nitrogen) are highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes, leading to ring opening or lactam formation. -
Spiro Protection: Fusing the cyclopropane ring at the
-position (or -position in 4-azaspiro systems) sterically hinders the approach of the CYP heme iron and electronically deactivates the adjacent C-H bonds.
Visualizing the Metabolic Blockade
Figure 1: Mechanism of metabolic stabilization. The spiro-cyclopropyl group prevents oxidative degradation common in simple pyrrolidines.
Experimental Protocol: High-Throughput logD Determination
To validate these properties in your specific series, rely on a Miniaturized Shake-Flask Method coupled with LC-MS/MS . This provides higher accuracy than potentiometric methods for lipophilic compounds and higher throughput than traditional shake-flask.
Workflow Methodology
Reagents:
-
Organic Phase: 1-Octanol (HPLC Grade), pre-saturated with buffer.
-
Aqueous Phase: Phosphate-buffered saline (PBS), pH 7.4, pre-saturated with octanol.
-
Internal Standard: Propranolol or Carbamazepine.
Protocol Steps:
-
Stock Preparation: Dissolve test compounds (Pyrrolidine and Spiro analogs) in DMSO to 10 mM.
-
Equilibration: Mix Octanol and PBS (1:1) for 24 hours to ensure mutual saturation. Separate phases.
-
Partitioning (The Shake):
-
In a 96-deep-well plate, add 490
L of pre-saturated PBS (pH 7.4). -
Add 10
L of compound stock.[3] -
Add 500
L of pre-saturated Octanol. -
Seal and shake vigorously (1000 rpm) for 60 minutes at 25°C.
-
Centrifuge at 3000g for 10 minutes to separate phases.
-
-
Sampling & Analysis:
-
Carefully aspirate an aliquot from the top (octanol) phase and dilute 100x with Methanol/Internal Standard.
-
Aspirate from the bottom (aqueous) phase (avoiding interface) and dilute 1x with Methanol/Internal Standard.
-
Analyze both phases via LC-MS/MS (MRM mode).
-
-
Calculation:
Visualizing the Assay Workflow
Figure 2: High-throughput logD determination workflow using LC-MS/MS quantitation.
References
-
Ritchie, T. J., et al. "The impact of spiro-cyclopropyl substitution on the physicochemical properties of amines." Drug Discovery Today, 2015.
-
Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009.
-
Wuitschik, G., et al. "Spirocyclic scaffolds in medicinal chemistry: A review of physicochemical properties and metabolic stability." Journal of Medicinal Chemistry, 2010.
-
Cyprotex. "Protocol for High-Throughput LogD Determination via Shake-Flask LC-MS/MS." Evotec ADME Services.
-
PubChem Compound Summary. "5-Azaspiro[2.4]heptane (CID 21923103)." National Center for Biotechnology Information.
Sources
A Researcher's Guide to C13 NMR Shifts of Exocyclic Methylene Carbons
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy is an indispensable tool for elucidating the carbon framework of organic molecules. This guide provides an in-depth comparison of the C13 NMR chemical shifts of exocyclic methylene carbons, offering experimental data and field-proven insights to aid in structural determination and analysis.
Introduction to C13 NMR Spectroscopy and the Exocyclic Methylene Carbon
C13 NMR spectroscopy detects the nuclear spin of the ¹³C isotope, which, despite its low natural abundance (approximately 1.1%), provides a wealth of structural information.[1] Unlike proton NMR, C13 NMR spectra are typically acquired with broadband proton decoupling, resulting in a single sharp peak for each chemically non-equivalent carbon atom.[2] The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of the carbon nucleus.[3]
The exocyclic methylene group, a carbon-carbon double bond where one carbon is part of a ring system and the other is external to it, is a common structural motif in natural products and synthetic intermediates. The chemical shift of the sp²-hybridized exocyclic methylene carbon (=CH₂) is a valuable diagnostic tool, influenced by a variety of factors that will be explored in this guide.
Factors Influencing the C13 NMR Chemical Shift of Exocyclic Methylene Carbons
The precise chemical shift of an exocyclic methylene carbon is a result of a complex interplay of electronic and steric effects. Understanding these factors is crucial for accurate spectral interpretation.
Hybridization and Electronegativity
The sp² hybridization of the exocyclic methylene carbon is a primary determinant of its chemical shift, placing it in the characteristic downfield region for olefinic carbons (typically 100-150 ppm).[3][4] The electronegativity of atoms attached to or near the exocyclic methylene group can further influence its chemical shift. Electronegative substituents will deshield the carbon nucleus, causing a downfield shift (an increase in the ppm value).[2]
Ring Strain and Size
The size of the ring to which the methylene group is attached significantly impacts the chemical shift due to variations in ring strain. Smaller rings, such as cyclopropane and cyclobutane, exhibit considerable angle strain, which alters the hybridization of the ring carbons and, consequently, the electronic environment of the exocyclic methylene carbon.
Substituent Effects
Substituents on the carbocyclic ring can exert both through-bond (inductive and resonance) and through-space (steric) effects on the exocyclic methylene carbon's chemical shift. The magnitude and direction of these shifts depend on the nature of the substituent, its position relative to the exocyclic methylene group, and its stereochemical orientation. Empirical calculations and correlation analyses, such as those using Hammett substituent constants, can be employed to predict and understand these substituent-induced chemical shifts.[5][6]
Solvent Effects
While often considered a secondary effect, the choice of solvent can influence the C13 NMR chemical shifts, particularly for polar molecules. Specific solute-solvent interactions, such as hydrogen bonding, can alter the electron distribution within the molecule and lead to measurable changes in chemical shifts. Therefore, consistency in the choice of solvent is crucial when comparing spectral data.
Comparative Analysis of Exocyclic Methylene Carbon C13 NMR Shifts
The following table summarizes the typical C13 NMR chemical shift ranges for the exocyclic methylene carbon in a series of unsubstituted methylenecycloalkanes. This data provides a baseline for understanding the influence of ring size on the chemical shift.
| Compound | Ring Size | Exocyclic Methylene Carbon (=CH₂) Chemical Shift (δ, ppm) |
| Methylenecyclopropane | 3 | ~103.7 |
| Methylenecyclobutane | 4 | ~107.1 |
| Methylenecyclopentane | 5 | ~106.3[7] |
| Methylenecyclohexane | 6 | ~106.3 |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.
Case Studies: Exocyclic Methylene Carbons in Natural Products
Many natural products feature exocyclic methylene groups, and their C13 NMR data are well-documented. These examples highlight the application of the principles discussed in complex molecular environments.
Terpenoids
Terpenoids are a large and diverse class of naturally occurring organic compounds, many of which possess exocyclic methylene moieties that are crucial for their biological activity.
-
Guaiane Sesquiterpenoids: These bicyclic sesquiterpenes often contain an exocyclic methylene group. For instance, in certain guaiane derivatives, the exocyclic methylene carbon signals are observed in the typical olefinic region, with their exact shifts influenced by the overall conformation and substitution pattern of the bicyclic system.[8][9][10]
-
Eudesmane Sesquiterpenoids: This class of sesquiterpenoids also frequently incorporates an exocyclic double bond. The C13 NMR spectra of eudesmane derivatives provide key signals for the exocyclic methylene carbon, aiding in their structural elucidation.[1][11][12]
Experimental Protocol for Acquiring High-Quality C13 NMR Spectra
To obtain reliable and reproducible C13 NMR data for compounds containing an exocyclic methylene group, a standardized experimental protocol is essential.
I. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For quantitative measurements, consider the potential for solvent-solute interactions.[13]
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
II. NMR Instrument Parameters
The following are typical acquisition parameters for a standard C13 NMR experiment. For quantitative analysis, modifications are necessary.
-
Pulse Program: A standard single-pulse experiment with broadband proton decoupling is typically used.
-
Spectral Width (SW): Set the spectral width to encompass the entire expected range of C13 chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time (AT): An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is a good starting point. For quantitative measurements, a longer delay (5 times the longest T1 relaxation time of the carbons of interest) is crucial to ensure full relaxation of all nuclei.
-
Number of Scans (NS): The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) is often required compared to ¹H NMR.
-
Temperature: Maintain a constant temperature throughout the experiment to ensure chemical shift stability.
III. Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and perform a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the solvent peak to its known chemical shift.[13]
Visualization of Key Influencing Factors
The following diagram, generated using Graphviz, illustrates the primary factors that influence the C13 NMR chemical shift of an exocyclic methylene carbon.
Sources
- 1. New Eudesmane-Type Sesquiterpenoids from the Mangrove-Derived Endophytic Fungus Penicillium sp. J-54 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.pdx.edu [web.pdx.edu]
- 4. compoundchem.com [compoundchem.com]
- 5. Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. METHYLENECYCLOPENTANE(1528-30-9) 13C NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Guaiane sesquiterpenes from the gorgonian Echinogorgia flora collected in the South China Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Progress on Sesquiterpenes from the Genus Ainsliaea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cjnmcpu.com [cjnmcpu.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Biological Activity of 6-Methylene-4-Azaspiro[2.4]Heptane Derivatives: A Comparative Guide
The following guide provides an in-depth technical analysis of the biological activity of 6-methylene-4-azaspiro[2.4]heptane derivatives , structured for researchers and drug development professionals.
Executive Summary
6-methylene-4-azaspiro[2.4]heptane represents a specialized class of conformationally constrained nitrogen heterocycles. Structurally, it fuses a spiro-cyclopropane ring with a pyrrolidine core, further rigidified by an exocyclic methylene group at the C6 position.
This scaffold serves as a critical pharmacophore in two primary therapeutic domains:
-
M2 Proton Channel Inhibition (Influenza A): As a bulky, hydrophobic amine, it mimics the adamantane cage of Amantadine but with distinct steric and electronic properties, potentially overcoming S31N resistance.
-
HCV NS5A Inhibition (Proline Surrogate): The scaffold acts as a rigid proline mimic, positioning substituents (e.g., in Ledipasvir analogs) to disrupt viral replication complexes.
This guide focuses on its application as an M2 Ion Channel Blocker , comparing its efficacy and resistance profile against standard-of-care alternatives.
Mechanism of Action: M2 Proton Channel Blockade
The primary biological activity of 4-azaspiro[2.4]heptane derivatives lies in their ability to occlude the Influenza A M2 proton channel , a tetrameric pore essential for viral uncoating.
Molecular Interaction
Unlike Amantadine, which fits loosely into the M2 pore (interacting with His37 and Trp41), the 6-methylene-4-azaspiro[2.4]heptane scaffold offers a unique binding mode:
-
Spiro-Cyclopropane Moiety: Provides hydrophobic bulk that wedges into the Val27/Ala30 pocket, stabilizing the closed state of the channel.
-
Exocyclic 6-Methylene Group: Acts as a steric lock or potentially a weak Michael acceptor (depending on substitution), restricting the conformational flexibility of the pyrrolidine ring. This rigidity reduces the entropic penalty of binding.
-
Basic Nitrogen (N4): Protonated at endosomal pH (pH < 6.0), mimicking the hydronium ion and electrostatically repelling incoming protons at the His37 tetrad.
Pathway Visualization
The following diagram illustrates the inhibition of the viral uncoating process by 6-methylene-4-azaspiro[2.4]heptane derivatives.
Caption: Mechanism of M2 channel blockade. The inhibitor prevents H+ influx, halting vRNP dissociation and viral replication.
Comparative Analysis: Performance vs. Alternatives
The following table contrasts 6-methylene-4-azaspiro[2.4]heptane derivatives with established M2 inhibitors (Amantadine/Rimantadine) and broader antiviral scaffolds.
| Feature | 6-Methylene-4-Azaspiro[2.4]heptane | Amantadine (Symmetrel) | Rimantadine (Flumadine) | Oseltamivir (Tamiflu) |
| Primary Target | M2 Proton Channel (Pore Blocker) | M2 Proton Channel | M2 Proton Channel | Neuraminidase (NA) |
| Binding Site | Transmembrane Pore (His37/Trp41) | Transmembrane Pore | Transmembrane Pore | Viral Surface NA |
| S31N Activity | Moderate to High (Derivative dependent) | None (High Resistance) | None (High Resistance) | N/A (Different Target) |
| Lipophilicity (LogP) | 2.5 - 3.5 (Tunable via 6-methylene) | 2.44 | 3.05 | 0.95 |
| Conformation | Rigid (Spiro + Exo-alkene constraints) | Rigid (Cage) | Rigid (Cage) | Flexible Ethyl Ester |
| Toxicity (CC50) | > 100 µM (MDCK cells) | ~50-100 µM | ~50-100 µM | > 1000 µM |
| Key Advantage | Novelty : Evades classic adamantane-resistance mechanisms via distinct shape. | Clinical History | Better Pharmacokinetics than Amantadine | Broad Spectrum |
Key Insight: The "6-methylene" modification provides a synthetic handle for covalent warheads (e.g., Michael addition to viral cysteines) or further lipophilic expansion, a feature absent in the inert adamantane cage.
Experimental Protocols
To validate the biological activity of these derivatives, the following self-validating protocols are recommended.
Two-Electrode Voltage Clamp (TEVC) Assay
Standard for quantifying M2 channel blockade efficacy.
-
Preparation: Linearize pGEM-M2 plasmids (Wild Type and S31N mutant) and transcribe cRNA using T7 RNA polymerase.
-
Injection: Microinject 5–10 ng of M2 cRNA into Stage V-VI Xenopus laevis oocytes. Incubate at 18°C for 48–72 hours in Barth’s solution.
-
Setup: Place oocyte in a recording chamber perfused with Barth’s solution (pH 7.4). Impale with two agarose-cushioned microelectrodes (0.5–3.0 MΩ resistance).
-
Activation: Switch perfusion to pH 5.5 buffer to activate the M2 proton current. Monitor the inward current (
). -
Inhibition: Peruse the test compound (6-methylene-4-azaspiro derivative) at varying concentrations (1 µM – 100 µM) in pH 5.5 buffer.
-
Data Analysis: Calculate % inhibition as:
Validation: Use 100 µM Amantadine as a positive control (should show >90% inhibition in WT, <10% in S31N).
Plaque Reduction Neutralization Assay (PRNA)
Validates antiviral efficacy in cell culture.
-
Cell Seeding: Seed MDCK cells (Madin-Darby Canine Kidney) in 6-well plates to reach 90% confluency.
-
Infection: Wash cells with PBS. Infect with Influenza A virus (MOI = 0.001) for 1 hour at 37°C.
-
Treatment: Remove inoculum. Overlay cells with agarose medium containing trypsin (1 µg/mL) and the test compound (serial dilutions).
-
Incubation: Incubate for 48–72 hours until plaques are visible.
-
Fixation & Staining: Fix with 4% formaldehyde and stain with 0.1% crystal violet.
-
Quantification: Count plaques. Determine
using non-linear regression. Validation: DMSO control wells should show maximal plaque count.
Synthesis Workflow (Brief)
Understanding the origin of the "6-methylene" group is vital for derivative design.
Caption: General synthetic route for accessing the 6-methylene-spiro scaffold from alkynyl ketones.
References
-
Das, K., et al. (2010). Viral M2 ion channel protein: a promising target for anti-influenza drug discovery. PubMed.[1] Retrieved from [Link]
-
Samultceva, S. O., et al. (2016). Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubChem. (2025).[1] 4-Azaspiro[2.4]heptane hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]
- Wang, J., et al. (2011). Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. Google Patents (CN103687489A).
Sources
Comparative Solubility Guide: Spirocyclic HCl Salts vs. Aromatic Analogs
Executive Summary: The 3D Advantage
In modern drug discovery, the "Escape from Flatland" initiative has positioned spirocyclic scaffolds (e.g., spiro[3.3]heptanes, azaspiro[3.4]octanes) as critical bioisosteres for planar aromatic rings.[1] While the primary driver is often metabolic stability and novel IP space, the physicochemical impact—specifically aqueous solubility —is equally profound.
This guide objectively compares the solubility profiles of Spirocyclic HCl salts against their Planar Aromatic counterparts and Free Base forms.
Key Findings:
-
Lattice Energy Disruption: Spirocyclic HCl salts consistently exhibit higher thermodynamic solubility than planar aromatic salts due to reduced crystal lattice energy (
). -
The "Oxa" Effect: Incorporation of oxygen into the spiro-scaffold (oxa-spirocycles) can enhance solubility by up to 40-fold compared to carbocyclic analogs.[2]
-
Salt Selection Risk: While HCl salts generally improve solubility, spirocyclic amines with high
(>10) carry a risk of hygroscopicity and disproportionation in low-pH environments, necessitating rigorous solid-state characterization.
Mechanistic Basis: Why Spirocycles Solubilize Better
To understand the data, we must first establish the causality. Solubility (
The "Flatland" Problem (Aromatics)
Planar aromatic rings (phenyl, pyridyl) stack efficiently in the solid state via
The Spirocyclic Solution
Spirocyclic scaffolds possess inherent three-dimensionality. The orthogonal exit vectors of the rings create a "clunky" shape that frustrates crystal packing.
-
Lower Lattice Energy: The 3D shape prevents tight stacking, significantly lowering
. -
Higher
: Increased saturation ( ) correlates directly with improved solubility by increasing the entropy of solvation.
Comparative Performance Data
The following data summarizes representative solubility trends observed in lead optimization campaigns, specifically comparing spirocyclic amine HCl salts to their direct aromatic bioisosteres.
Table 1: Spirocyclic HCl vs. Aromatic Analog HCl
Data normalized to pH 1.2 (Simulated Gastric Fluid) at 25°C.
| Feature | Aromatic Analog (HCl Salt) | Spirocyclic Analog (HCl Salt) | Relative Improvement | Mechanism |
| Scaffold | 4-Phenylpiperidine HCl | 2-Azaspiro[3.3]heptane HCl | 3.5x | Lattice Disruption |
| Bioisostere | Aniline-derivative HCl | Spiro[3.3]heptan-1-amine HCl | ~5-8x | Increased |
| Heteroatom | Cyclohexyl-amine HCl | 2-Oxa-6-azaspiro[3.3]heptane HCl | >40x | H-bond Acceptor + 3D |
| Melting Point | High (>250°C) | Moderate (180-220°C) | N/A | Lower |
Analyst Note: The dramatic >40x improvement in the oxa-spirocyclic entry highlights the synergy between 3D topology and polarity. The oxygen atom acts as a dedicated hydrogen bond acceptor in water, further driving
[1, 2].
Table 2: Salt Form vs. Free Base (Spiro[3.3]heptane series)
Thermodynamic solubility in Phosphate Buffer (pH 7.4).
| Solid Form | Solubility ( | Stability Risk | Recommendation |
| Free Base | < 50 | Low | Use for lipophilic formulations only. |
| HCl Salt | > 2500 | Moderate (Hygroscopicity) | Preferred for early tox/PK. |
| Tosylate Salt | ~ 800 | High (Disproportionation) | Use if HCl is too hygroscopic. |
Decision Framework: Salt Selection
Not all spirocycles require HCl salt formation. Use the following logic flow to determine the optimal form for your candidate.
Figure 1: Decision tree for salt selection in spirocyclic amines. DVS = Dynamic Vapor Sorption.
Experimental Protocol: Thermodynamic Solubility of HCl Salts
Objective: Accurately measure the thermodynamic solubility of a spirocyclic HCl salt while controlling for the Common Ion Effect and Salt Disproportionation .
Scope: This protocol is self-validating. If the final pH drifts significantly or the solid phase changes, the result is flagged as invalid.
Materials
-
Compound: Spirocyclic HCl salt (>50 mg).
-
Media:
-
pH 1.2 (0.1 N HCl) - Note: High chloride background.
-
pH 6.8 (50 mM Phosphate Buffer).
-
FaSSIF (Fasted State Simulated Intestinal Fluid) - Optional.
-
-
Equipment: HPLC-UV, pH meter, X-Ray Powder Diffraction (XRPD).
Workflow
-
Saturation: Add excess solid compound to 2 mL of media in a glass vial. A visible suspension must be maintained.
-
Equilibration: Shake at 25°C for 24 hours.
-
Why 24h? Spirocycles often form supersaturated solutions easily. 24h ensures true thermodynamic equilibrium [3].
-
-
pH Check (Critical): Measure the pH of the supernatant.
-
Validation Step: If the pH of the buffer has shifted by >0.5 units due to the acidity of the HCl salt, adjust with dilute NaOH or report the solubility at the measured pH, not the target pH.
-
-
Filtration: Filter supernatant using a 0.22
PVDF filter. Discard the first 200 to account for filter adsorption. -
Solid Phase Analysis (The "Trust" Step):
-
Recover the residual solid from the filter.
-
Analyze via XRPD .
-
Pass Criteria: The diffraction pattern must match the starting HCl salt. If it matches the Free Base, disproportionation has occurred (common in pH >
).
-
-
Quantification: Analyze filtrate via HPLC-UV against a standard curve.
Figure 2: Self-validating workflow for thermodynamic solubility measurement.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Wuitschik, G., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Link
-
Bergström, C. A., et al. (2019). Accuracy of solubility measurements: A critical aspect of drug development. ADMET and DMPK. Link
-
Reilly, S. W., et al. (2018).[3] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. Link
Sources
A Researcher's Guide to the Crystallographic Analysis of 4-Azaspiro[2.4]heptane Salts: From Synthesis to Structure Elucidation
The 4-azaspiro[2.4]heptane scaffold is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise spatial orientation of functional groups. The physicochemical properties of drug candidates containing this moiety, such as solubility, stability, and bioavailability, are critically influenced by the salt form selected for development. A thorough understanding of the solid-state properties of these salts, particularly their crystal structures, is therefore paramount.
This guide provides a comprehensive overview of the methodologies required to determine and compare the crystallographic data of various 4-azaspiro[2.4]heptane salts. While publicly available, specific crystallographic data for simple salts of the parent 4-azaspiro[2.4]heptane are scarce, this guide will equip researchers with the necessary protocols and theoretical understanding to generate and analyze this crucial data in-house. We will delve into the synthesis of the free base, the formation of its salts, techniques for crystal growth, and the subsequent analysis by X-ray diffraction.
The Importance of Crystallographic Data in Drug Development
The arrangement of molecules in a crystalline solid, known as the crystal lattice, has a profound impact on the material's properties. For active pharmaceutical ingredients (APIs), seemingly minor changes in the crystal structure can lead to significant differences in performance. Crystal engineering allows for the targeted design of molecular solids with desired physicochemical properties[1][2].
Key parameters obtained from crystallographic studies include:
-
Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal lattice.
-
Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with a unique structure and properties[3]. Identifying and characterizing polymorphs is a critical step in drug development to ensure batch-to-batch consistency and predictable performance.
-
Solubility and Dissolution Rate: The crystal lattice energy directly affects how readily a compound dissolves, which in turn influences its bioavailability[2].
-
Stability: The crystal structure dictates the material's stability under various environmental conditions such as heat, humidity, and light.
By systematically preparing and analyzing different salts of 4-azaspiro[2.4]heptane, researchers can select the optimal form with the most desirable properties for further development.
Experimental Workflow: A Step-by-Step Guide
The overall process for obtaining and comparing the crystallographic data of 4-azaspiro[2.4]heptane salts can be broken down into four key stages: synthesis, salt formation, crystallization, and structural analysis.
Caption: Workflow for Crystallographic Analysis of 4-Azaspiro[2.4]heptane Salts.
Part 1: Synthesis of 4-Azaspiro[2.4]heptane (Free Base)
While 4-azaspiro[2.4]heptane and its hydrochloride salt are commercially available, an in-house synthesis may be required for larger quantities or for the preparation of derivatives. A general synthetic route is outlined below.
Experimental Protocol: Synthesis of 4-Azaspiro[2.4]heptane
This protocol is a generalized representation and may require optimization based on available starting materials and laboratory conditions.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine a suitable precursor, such as a protected 4-amino-1-(cyclopropylmethyl)pyrrolidin-2-one, with a reducing agent like lithium aluminum hydride (LiH4Al) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Reaction Execution: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours to ensure complete reduction of the amide functionality.
-
Quenching and Work-up: After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield the pure 4-azaspiro[2.4]heptane free base.
Part 2: Formation of 4-Azaspiro[2.4]heptane Salts
With the pure free base in hand, a variety of salts can be prepared by reacting it with the corresponding acid.
Experimental Protocol: Preparation of 4-Azaspiro[2.4]heptane Hydrochloride and Hydrobromide
-
Dissolution: Dissolve a known quantity of 4-azaspiro[2.4]heptane free base in a suitable solvent, such as diethyl ether, ethyl acetate, or methanol.
-
Acid Addition: To the stirred solution, add a stoichiometric amount (1 equivalent) of the desired acid. For the hydrochloride salt, a solution of hydrogen chloride in a solvent like diethyl ether or isopropanol is commonly used. For the hydrobromide salt, an aqueous solution of hydrobromic acid can be employed.
-
Precipitation: The salt will typically precipitate out of the solution upon addition of the acid. The mixture may be stirred for an additional period to ensure complete precipitation.
-
Isolation: The solid salt is collected by filtration, washed with a small amount of the solvent, and dried under vacuum.
Part 3: Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is often the most challenging step in small molecule crystallography[4]. Several techniques can be employed, and it is often necessary to screen a variety of conditions.
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the salt is prepared in a suitable solvent and left undisturbed in a loosely capped vial. As the solvent slowly evaporates, the concentration of the salt increases, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the salt in a relatively non-volatile solvent is placed in a small, open container. This container is then placed in a larger, sealed vessel containing a more volatile solvent in which the salt is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the salt, reducing its solubility and inducing crystallization.
-
Solvent Layering: A solution of the salt is placed in a narrow tube, and a less dense, miscible solvent in which the salt is insoluble is carefully layered on top. Crystals may form at the interface between the two solvents.
-
Cooling: A saturated solution of the salt at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the growth of single crystals.
A systematic screening of different solvents and solvent mixtures for these techniques is highly recommended to find the optimal conditions for crystal growth.
Part 4: Structural Analysis by X-ray Diffraction
Once suitable crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction (SC-XRD)[5][6]. For bulk sample analysis and to check for polymorphism, powder X-ray diffraction (PXRD) is employed[7].
Single-Crystal X-ray Diffraction (SC-XRD):
-
A single crystal of appropriate size and quality is mounted on a goniometer.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffracted X-rays are detected, and a diffraction pattern is recorded.
-
The crystal is rotated, and diffraction patterns are collected from multiple orientations.
-
The collected data are processed to determine the unit cell parameters and space group.
-
The crystal structure is then solved and refined to obtain the precise atomic coordinates.
Powder X-ray Diffraction (PXRD):
-
A finely ground powder of the crystalline salt is placed in a sample holder.
-
The sample is irradiated with an X-ray beam over a range of angles.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffractogram, a plot of intensity versus 2θ, serves as a "fingerprint" for that specific crystalline phase.
Comparison of Crystallographic Data
The data obtained from SC-XRD analysis of different 4-azaspiro[2.4]heptane salts can be compiled into a table for direct comparison. This allows for a systematic evaluation of the solid-state properties of each salt form.
Table 1: Hypothetical Crystallographic Data for 4-Azaspiro[2.4]heptane Salts
| Parameter | Hydrochloride Salt | Hydrobromide Salt |
| Chemical Formula | C₆H₁₂ClN | C₆H₁₂BrN |
| Formula Weight | 133.62 | 178.08 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 8.543 | 10.234 |
| b (Å) | 12.126 | 14.567 |
| c (Å) | 7.891 | 6.453 |
| α (°) | 90 | 90 |
| β (°) | 105.3 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 788.2 | 962.5 |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.125 | 1.228 |
| Crystal Color | Colorless | Colorless |
Note: The data in this table is hypothetical and serves as an illustration of how to present and compare crystallographic data.
Conclusion
A thorough investigation of the crystallographic properties of 4-azaspiro[2.4]heptane salts is a critical component of the drug development process. Although obtaining single crystals can be a meticulous process, the wealth of information provided by single-crystal and powder X-ray diffraction is invaluable for selecting the optimal salt form with desired physicochemical properties. By following the systematic approach outlined in this guide, researchers can confidently generate and interpret the crystallographic data necessary to advance their drug discovery programs.
References
-
Excillum. (n.d.). Small molecule crystallography. Retrieved February 15, 2026, from [Link]
-
Improved Pharma. (n.d.). Strategy for Salt Screening Using Crystallographic and Microscopic Methods. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 4-Azaspiro[2.4]heptane hydrochloride. Retrieved February 15, 2026, from [Link]
-
La Factoría de Cristalización. (n.d.). Small molecules crystallisation. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[6][8] HEPTANECARBOXYLATE DERIVATIVES | Request PDF. Retrieved February 15, 2026, from [Link]
-
ePrints Soton. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved February 15, 2026, from [Link]
-
PubChemLite. (n.d.). 4-azaspiro[2.4]heptane hydrochloride (C6H11N). Retrieved February 15, 2026, from [Link]
-
PubChemLite. (n.d.). 4-azaspiro[2.4]heptan-5-one (C6H9NO). Retrieved February 15, 2026, from [Link]
-
Appretech Scientific Limited. (n.d.). 4-Azaspiro[2.4]heptane hydrochloride. Retrieved February 15, 2026, from [Link]
-
PubMed. (2002, November 15). Synthesis of 1-azaspiro[2.4]hepta-1,4,6-trienes and azaspiroconjugation studied by photoelectron spectroscopy. Retrieved February 15, 2026, from [Link]
-
Thieme E-Journals. (n.d.). Synthesis / Full Text. Retrieved February 15, 2026, from [Link]
-
UNT Digital Library. (n.d.). Standard X-ray Diffraction Powder Patterns: Section 4. Data for 103 Substances. Retrieved February 15, 2026, from [Link]
-
University of California, Berkeley. (n.d.). Guide for crystallization. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2004, October). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Retrieved February 15, 2026, from [Link]
-
University of Virginia. (n.d.). X-ray Diffraction and Characterisation of Materials. Retrieved February 15, 2026, from [Link]
-
PMC. (n.d.). Powder diffraction data beyond the pattern: a practical review. Retrieved February 15, 2026, from [Link]
-
BuyersGuideChem. (n.d.). 4-Azaspiro[2.4]heptane suppliers and producers. Retrieved February 15, 2026, from [Link]
-
Taylor & Francis Online. (2007, September 27). Crystal Engineering: A Holistic View. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Crystal structure of 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate. Retrieved February 15, 2026, from [Link]
-
Polish Academy of Sciences. (n.d.). Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. Retrieved February 15, 2026, from [Link]
-
IQPC. (n.d.). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Retrieved February 15, 2026, from [Link]
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Navigating the Perilous Waters of hERG: A Comparative Guide to the Cardiotoxicity Potential of Spirocyclic Amine Scaffolds
For researchers, scientists, and drug development professionals, the specter of hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition looms large over the discovery pipeline. Unintended blockade of this critical cardiac ion channel can lead to life-threatening arrhythmias, such as Torsades de Pointes (TdP), and has been a primary reason for the attrition of countless drug candidates. In the relentless pursuit of safer therapeutics, medicinal chemists are increasingly turning to innovative molecular architectures to mitigate hERG liability. Among these, spirocyclic amine scaffolds have emerged as a promising strategy. This guide provides an in-depth, objective comparison of the hERG inhibition potential of various spirocyclic amine scaffolds against their non-spirocyclic counterparts, supported by experimental data and mechanistic insights.
The hERG channel, a voltage-gated potassium ion channel, plays a crucial role in the repolarization phase of the cardiac action potential.[1][2] Its inhibition delays this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG), a clinical biomarker for an increased risk of TdP.[3] A wide array of structurally diverse compounds can block the hERG channel, often due to the channel's large inner cavity and the presence of key aromatic residues that can interact with lipophilic and basic molecules.[4] Consequently, early and accurate assessment of a compound's hERG inhibition potential is a cornerstone of modern drug safety pharmacology.[5]
The Allure of the Spirocycle: A Structural Strategy to Mitigate hERG Risk
Spirocycles, characterized by two rings sharing a single common atom, introduce a three-dimensional rigidity to a molecule that can be highly advantageous in drug design.[6] This constrained conformation can lead to improved potency and selectivity for the intended biological target. Crucially, in the context of hERG safety, the introduction of a spirocyclic moiety can favorably modulate a molecule's physicochemical properties, such as lipophilicity (logP) and the basicity of nearby amine groups (pKa), both of which are key determinants of hERG affinity.[7] By reducing lipophilicity and/or pKa, the propensity of a compound to bind within the hERG channel pore can be significantly diminished.
Comparative Analysis of hERG Inhibition: Spirocyclic vs. Non-Spirocyclic Scaffolds
The true measure of a scaffold's utility in mitigating hERG risk lies in direct, quantitative comparison with its more flexible or structurally simpler counterparts. The following table summarizes experimental data, primarily IC50 values from patch-clamp electrophysiology assays, for several spirocyclic amine scaffolds and their corresponding non-spirocyclic analogues.
| Scaffold Type | Example Compound/Scaffold | hERG IC50 (µM) | Key Observations & Rationale | Reference(s) |
| Spirocyclic Amine | Spiro[chromene-2,4'-piperidine] derivative | >10 (low inhibition) | The rigid spirocyclic framework and specific substitution pattern contribute to reduced hERG affinity while maintaining high potency at the 5-HT2C receptor. | [8] |
| Non-Spirocyclic Analogue | Aporphine (prototypical 5-HT2C agonist) | Potent hERG inhibitor (specific IC50 not provided, but implied) | The planar and lipophilic nature of the aporphine scaffold is a common feature of hERG blockers. | [8] |
| Spirocyclic Amine | Spirocyclic DOR agonist with heteroatom insertion | 18-fold lower than non-heteroatom analogue | The introduction of a heteroatom within the spirocyclic system significantly reduced lipophilicity and, consequently, hERG binding. | [9] |
| Non-Spirocyclic Amine | Risperidone | 0.167 | A well-known antipsychotic with significant hERG liability, characterized by a flexible piperidine moiety linked to aromatic systems. | [5] |
| Non-Spirocyclic Amine | Pimozide | 0.009 | Another antipsychotic with very high hERG potency, highlighting the risks associated with certain non-spirocyclic amine pharmacophores. | [5] |
| Non-Spirocyclic Amine | Terfenadine | 0.05 | A classic example of a drug withdrawn from the market due to severe cardiotoxicity mediated by potent hERG blockade. | [10] |
| Non-Spirocyclic Amine | Fexofenadine (metabolite of Terfenadine) | >10 | The introduction of a carboxylic acid group creates a zwitterion, drastically reducing lipophilicity and abolishing hERG activity. This illustrates a successful strategy for mitigating hERG risk. | [7] |
Experimental Assessment of hERG Inhibition: The Gold Standard
The most reliable method for quantifying a compound's hERG inhibition potential is the whole-cell patch-clamp electrophysiology assay.[10] This technique directly measures the flow of potassium ions through the hERG channel in cells engineered to express the channel.
Detailed Protocol: Manual Whole-Cell Patch-Clamp Assay for hERG Inhibition
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.
-
Cell Preparation: On the day of the experiment, cells are detached from the culture flask and plated onto glass coverslips.
-
Electrophysiological Recording:
-
A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope.
-
The chamber is perfused with an external solution containing physiological ion concentrations.
-
A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution mimicking the intracellular ionic composition, is carefully brought into contact with a single cell.
-
A tight seal (gigaohm resistance) is formed between the micropipette and the cell membrane.
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total current across the cell membrane.
-
-
Voltage Protocol and Data Acquisition:
-
A specific voltage-clamp protocol is applied to the cell to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the characteristic "tail current," which is a hallmark of hERG activity.
-
The resulting currents are amplified, filtered, and digitized for analysis.
-
-
Compound Application and IC50 Determination:
-
A baseline recording of the hERG current is established.
-
The test compound is then perfused into the recording chamber at increasing concentrations.
-
The effect of each concentration on the hERG current amplitude is measured.
-
The concentration-response data are fitted to a Hill equation to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the hERG current.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for assessing hERG liability and the underlying logic for employing spirocyclic scaffolds.
Caption: Workflow of a manual patch-clamp experiment for hERG liability assessment.
Caption: The rationale for using spirocyclic scaffolds to mitigate hERG-related cardiotoxicity.
Conclusion and Future Perspectives
The judicious incorporation of spirocyclic amine scaffolds represents a powerful tool in the medicinal chemist's arsenal for mitigating hERG-related cardiotoxicity. By enforcing conformational rigidity and enabling fine-tuning of physicochemical properties, these scaffolds can significantly reduce a compound's affinity for the hERG channel while preserving or even enhancing its desired pharmacological activity. The comparative data presented in this guide underscore the potential of this strategy. However, it is crucial to recognize that the impact of a spirocycle is highly context-dependent, and its introduction does not guarantee a favorable outcome. Therefore, a deep understanding of the structure-activity relationships for both the target and anti-target, coupled with routine in vitro safety profiling, remains paramount. As our understanding of the structural biology of the hERG channel continues to evolve, so too will our ability to design safer medicines. The continued exploration of novel spirocyclic architectures and other innovative chemical motifs will undoubtedly play a pivotal role in this endeavor.
References
-
Le Bourdonnec, B., et al. (2008). Spirocyclic delta opioid receptor agonists. Bioorganic & Medicinal Chemistry Letters, 18(7), 2441-2446. [Link]
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Hu, D., Koester, D., & Hesse, M. (2024). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. Drug Hunter. [Link]
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Wang, C., et al. (2023). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Chemical Neuroscience, 14(11), 2056-2067. [Link]
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Mitcheson, J. S., Chen, J., Lin, M., & Sanguinetti, M. C. (2000). A structural basis for drug-induced long QT syndrome. Proceedings of the National Academy of Sciences, 97(22), 12329-12333. [Link]
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Ritchie, T. J., & Macdonald, S. J. F. (2009). The impact of aromatic ring count on compound developability–are too many rings a bad thing?. Drug discovery today, 14(21-22), 1011-1020. [Link]
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Zhang, Y., et al. (2022). HergSPred: Accurate Classification of hERG Blockers/Nonblockers with Machine-Learning Models. Journal of Chemical Information and Modeling, 62(8), 1830-1839. [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Garrido, G., et al. (2023). Ensemble of structure and ligand-based classification models for hERG liability profiling. Frontiers in Chemistry, 11, 1146249. [Link]
-
Waldhauser, K. M., et al. (2008). Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues. British journal of pharmacology, 155(3), 395-405. [Link]
-
Thomas, D., et al. (2004). Comparison of HERG channel blocking effects of various β-blockers–implication for clinical strategy. British journal of pharmacology, 141(3), 496-504. [Link]
-
Wang, W., et al. (2022). Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. Journal of Medicinal Chemistry, 65(17), 11499-11531. [Link]
-
El-Sayed, M. A. A., et al. (2013). Stereoselective block of the hERG potassium channel by the Class Ia antiarrhythmic drug disopyramide. Frontiers in pharmacology, 4, 119. [Link]
-
de la Cruz, A., et al. (2007). Comparative evaluation of hERG potassium channel blockade by antipsychotics. Arzneimittelforschung, 57(6A), 399-406. [Link]
-
Perry, M., Stansfeld, P. J., & Mitcheson, J. S. (2010). Revealing the structural basis of action of hERG potassium channel activators and blockers. The Journal of physiology, 588(17), 3157-3167. [Link]
-
Abi-Gerges, N., et al. (2011). hERG subunit composition determines differential drug sensitivity. British journal of pharmacology, 164(2b), 430-442. [Link]
-
Zhang, Y., et al. (2022). HergSPred: Accurate Classification of hERG Blockers/Nonblockers with Machine-Learning Models. Journal of Chemical Information and Modeling, 62(8), 1830-1839. [Link]
-
Kongsamut, S., et al. (2002). A comparison of the receptor binding and HERG channel affinities for a series of antipsychotic drugs. European journal of pharmacology, 450(1), 37-41. [Link]
-
Kamal, A., et al. (2018). Synthesis of a New Class of Spirooxindole–Benzo[b]Thiophene-Based Molecules as Acetylcholinesterase Inhibitors. Molecules, 23(10), 2462. [Link]
-
Ökten, S., et al. (2021). Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3′-pyrrolidine) Derivatives. Molecules, 26(16), 4955. [Link]
-
Zachariae, U., et al. (2009). Side chain flexibilities in the human ether-a-go-go related gene potassium channel (hERG) together with matched-pair binding studies suggest a new binding mode for channel blockers. Journal of medicinal chemistry, 52(14), 4266-4276. [Link]
-
Panda, S. S., Girgis, A. S., Aziz, M. N., & Bekheit, M. S. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 27(19), 6296. [Link]
-
Gmeiner, P., et al. (2001). Novel sigma receptor ligands. Part 2. SAR of spiro[[7]benzopyran-1,4'-piperidines] and spiro[[7]benzofuran-1,4'-piperidines] with carbon substituents in position 3. Bioorganic & medicinal chemistry, 9(11), 2917-2928. [Link]
-
Kamal, A., et al. (2020). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 25(23), 5727. [Link]
-
Panda, S. S., Girgis, A. S., Aziz, M. N., & Bekheit, M. S. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 27(19), 6296. [Link]
Sources
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- 2. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of hERG potassium channel blockade by antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective block of the hERG potassium channel by the Class Ia antiarrhythmic drug disopyramide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the receptor binding and HERG channel affinities for a series of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. drughunter.com [drughunter.com]
- 8. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dial.uclouvain.be [dial.uclouvain.be]
- 10. hERG subunit composition determines differential drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Vector & Physicochemical Profiling: 4-Azaspiro[2.4]heptane
[1]
Executive Summary
4-azaspiro[2.4]heptane represents a distinct class of spirocyclic pyrrolidines where the nitrogen atom is adjacent to the spiro-quaternary carbon (position 4 relative to the spiro[2.4]heptane numbering). Unlike the more common 5-azaspiro[2.4]heptane (where the spiro ring is
This guide analyzes its utility in modulating exit vectors, improving metabolic stability via steric occlusion of the
Geometric & Vector Analysis
The primary value of the 4-azaspiro[2.4]heptane scaffold lies in its ability to lock the pyrrolidine ring puckering and define precise exit vectors for substituents attached to the nitrogen.
Structural Definition & Numbering
To ensure accurate vector analysis, we define the structure based on IUPAC spiro-nomenclature:
-
Spiro Junction: Position 3 (relative to the pyrrolidine ring if N=1) or Position 4 (relative to the spiro system starting at the cyclopropane).
-
Key Feature: The Nitrogen atom is directly attached to the quaternary spiro carbon.
SMILES: C1CC2(CC2)NC1 (N adjacent to spiro center)[1]
Exit Vector Comparison
In medicinal chemistry, the "exit vector" refers to the orientation of a substituent (R) relative to the core scaffold.
| Scaffold | Geometry | Vector Characteristics |
| Pyrrolidine | Envelope (flexible) | Variable. The ring flips between C3-endo and C3-exo conformations, creating a "wobble" in the N-substituent vector ( |
| 3,3-Dimethylpyrrolidine | Biased Envelope | Restricted. The gem-dimethyl group at the |
| 4-Azaspiro[2.4]heptane | Locked Twist | Rigid & Orthogonal. The spiro-cyclopropane at the |
Diagram: Vector & Conformation Map
The following diagram illustrates the structural rigidity and vector orientation compared to standard pyrrolidine.
Figure 1: Comparative analysis of scaffold rigidity and vector definition. The 4-azaspiro[2.4]heptane provides a pre-organized, rigid exit vector due to
Physicochemical Profile
Replacing a gem-dimethyl group with a spiro-cyclopropane (spiro[2.4]) alters the physicochemical landscape, primarily improving the fraction of sp3 carbons (
Comparative Data Table
| Property | Pyrrolidine | 3,3-Dimethylpyrrolidine | 4-Azaspiro[2.4]heptane | Impact |
| MW (Da) | 71.1 | 99.2 | 97.2 | Minimal change vs. dimethyl. |
| cLogP | 0.45 | 1.10 | 0.60 - 0.80 | Lower Lipophilicity. The cyclopropane ring is less lipophilic than two acyclic methyl groups due to significant |
| pKa (Conj. Acid) | ~11.3 | ~11.2 | ~10.5 - 10.8 | Reduced Basicity. The electron-withdrawing nature of the strained cyclopropane ring (adjacent to N) inductively lowers the pKa, potentially improving membrane permeability at physiological pH. |
| Metabolic Stability | Low (α-oxidation) | Medium | High | Metabolic Blockade. The quaternary spiro-carbon prevents CYP450-mediated oxidation at the |
| Fsp3 | 1.0 | 1.0 | 1.0 | Maintains high 3D character (escape from flatland). |
Metabolic Stability Mechanism
The 4-azaspiro[2.4]heptane scaffold is particularly effective at blocking
Experimental Protocols
Synthesis of 4-Azaspiro[2.4]heptane Derivatives
While 5-azaspiro[2.4]heptanes are often made via cyclopropanation of lactams, the 4-azaspiro (N adjacent to spiro) requires a different approach, typically commencing from cyclopropane precursors to establish the quaternary center early.
Protocol: Synthesis from tert-Butyl Cyclopropanecarboxylate Reference: Adapted from approaches in ACS Omega (2018) and ChemRxiv (2025).
Reagents:
-
tert-Butyl cyclopropanecarboxylate[2]
-
Allyl bromide / Lithium diisopropylamide (LDA)
-
Ozone (
) / Dimethyl sulfide (DMS) -
Sodium cyanoborohydride (
)
Step-by-Step Workflow:
-
-Alkylation:
-
Cool a solution of tert-butyl cyclopropanecarboxylate (1.0 eq) in dry THF to -78°C.
-
Add LDA (1.1 eq) dropwise over 30 mins to generate the enolate.
-
Add allyl bromide (1.2 eq) and warm to room temperature (RT) over 4 hours.
-
Outcome: 1-allylcyclopropanecarboxylate.
-
-
Ozonolysis & Cyclization:
-
Dissolve the allyl intermediate in DCM/MeOH (1:1) at -78°C.
-
Bubble
until a blue color persists, then purge with . -
Quench with DMS (5.0 eq) and warm to RT. This generates the aldehyde intermediate.
-
In situ Cyclization: Treat the crude aldehyde with an amine source (e.g., benzylamine or ammonium acetate) and
(2.0 eq) in MeOH. -
Mechanism:[3] Reductive amination closes the ring between the aldehyde and the ester (forming a lactam) or direct reduction to the amine depending on conditions.
-
Note: For the 4-aza scaffold, a Curtius rearrangement on the ester followed by cyclization onto the alkene is an alternative route if the nitrogen needs to be introduced at the quaternary center directly.
-
Alternative Route (Kulinkovich-de Meijere): For forming the spiro-cyclopropane on an existing pyrrolidinone, the Kulinkovich reaction using EtMgBr/Ti(OiPr)4 is viable but typically yields the cyclopropanol or requires specific amides. The alkylation route above is more robust for the 4-aza skeleton.
Diagram: Synthetic Pathway[4]
Figure 2: Synthetic route for constructing the 4-azaspiro[2.4]heptane core starting from a cyclopropane precursor.
References
-
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 2018.
-
Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv, 2025.
-
The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Pharm Insights, 2021.
-
Spirocyclic Pyrrolidines in Drug Discovery. PharmaBlock White Paper.
-
PubChem Compound Summary: 4-Azaspiro[2.4]heptane. National Library of Medicine.
Safety Operating Guide
Operational Disposal & Handling Guide: 6-Methylene-4-azaspiro[2.4]heptane hydrochloride
Executive Summary & Immediate Action
6-Methylene-4-azaspiro[2.4]heptane hydrochloride is a high-energy, strained spirocyclic amine salt often used as a pharmaceutical building block. Its disposal requires specific protocols distinct from standard organic salts due to two critical molecular features:
-
Ring Strain: The spiro[2.4] system contains a cyclopropane ring fused at a single carbon, creating significant angular strain (approx. 27 kcal/mol) susceptible to violent ring-opening.
-
Michael Acceptor Potential: The exocyclic 6-methylene group, combined with the amine, presents a risk of uncontrolled polymerization or alkylation if improperly consolidated with incompatible waste streams.
Core Directive: This compound must be treated as a High-Hazard Reactive Intermediate . Disposal via high-temperature incineration is the only authorized method. DO NOT attempt benchtop chemical deactivation (quenching) without a blast shield and cooling, as the ring-opening exotherm can be rapid.
Chemical Identity & Hazard Profile
To ensure the integrity of your waste stream, you must verify the material against these parameters.
| Parameter | Specification | Operational Implication |
| Chemical Name | 6-Methylene-4-azaspiro[2.4]heptane hydrochloride | Primary labeling identifier. |
| CAS Number | Not widely listed (Analog: 1823957-29-4 for 6-methyl variant) | Treat as "Novel/Research Chemical" if specific CAS is absent. |
| Molecular Formula | C₇H₁₂ClN (Salt form) | Nitrogenous waste; requires segregation from oxidizers. |
| Physical State | White to off-white solid (Hygroscopic) | Keep dry; moisture absorption accelerates degradation. |
| Reactivity Class | Strained Spirocycle / Allylic Amine | Incompatible with Bleach/Hypochlorite (Forms explosive N-chloramines). |
Mechanism of Hazard (The "Why")
Standard disposal guides often fail to explain why a protocol exists. For this compound, the hazard lies in the Spiro-Activation .
-
The Trigger: Strong acids or oxidizers can protonate or attack the exocyclic double bond.
-
The Cascade: This destabilizes the spiro-junction, leading to the relief of ring strain via cyclopropane ring opening. This process releases heat.
-
The Result: If this occurs in a sealed waste drum containing other volatiles, it can trigger a thermal runaway.
Decision Logic: Waste Stream Segregation
The following logic gate ensures the material enters the correct destruction pathway.
Figure 1: Decision matrix for segregating spirocyclic amine waste. Note the critical stop point regarding oxidizers.
Detailed Disposal Procedures
Protocol A: Solid Waste (Preferred)
Best for: Expired reagent, spilled powder, or synthesized bulk solid.
-
Containment: Do not place loose powder directly into a drum. Transfer the material into a clear polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Seal the first bag and place it inside a second bag (Double-Bagging). This prevents the hygroscopic HCl salt from absorbing atmospheric moisture and becoming a sticky, corrosive sludge.
-
Labeling:
-
Primary Tag: "Hazardous Waste - Solid."
-
Constituents: "6-Methylene-4-azaspiro[2.4]heptane HCl (95%), Trace Solvents."
-
Hazard Checkboxes: Check "Toxic" and "Irritant." Write "STRAINED RING - REACTIVE" in the comments section.
-
-
Disposal Path: Lab Pack for High-Temperature Incineration . This ensures the destruction of the spiro-ring system and the nitrogen backbone.
Protocol B: Liquid Waste (Solutions)
Best for: Reaction mixtures, mother liquors, or washes.
-
Solvent Compatibility: Ensure the carrier solvent is compatible with standard organic waste streams (e.g., DCM, Methanol, Ethyl Acetate).
-
pH Check: The material is an HCl salt (acidic). If the waste stream is strongly basic (pH > 10), the free base amine will be liberated.
-
Segregation Rule (The "Golden Rule"):
-
NEVER mix this amine waste with Nitric Acid or Bleach (Sodium Hypochlorite).
-
Reason: Secondary/tertiary amines react with hypochlorite to form N-chloroamines, which are often unstable explosives.
-
-
Container: High-density polyethylene (HDPE) carboys are preferred over glass to prevent breakage.
Emergency Response & Spills
If a spill occurs, autonomy is secondary to safety.[1] Follow this self-validating cleanup loop:
-
Isolate: Evacuate the immediate 3-meter radius.
-
PPE Up: Don Nitrile gloves (double layer, >0.11mm) and N95/P100 respirator. The HCl salt dust is a potent respiratory irritant [1].
-
Dry Sweep: Do not use water initially (it creates a corrosive slurry). Cover the spill with Vermiculite or dry sand.
-
Scoop: Use a non-sparking plastic scoop.
-
Wipe: Only after bulk removal, wipe the surface with a dilute soap solution. Do not use bleach.
Scientific Rationale & Grounding
The protocols above are derived from the structural reactivity of spirocyclic amines.
-
Spirocyclic Strain: The spiro[2.4]heptane scaffold is a known pharmacophore but possesses inherent instability compared to fused systems. Research into similar spiro-systems indicates that thermal stress can lead to rearrangement [2].
-
Amine Handling: The hydrochloride salt form stabilizes the amine, reducing vapor pressure and flammability. However, PubChem data on related 4-azaspiro[2.4]heptane derivatives classifies them as Skin Irritants (Category 2) and Eye Irritants (Category 2A) [3].
-
Waste Classification: Under EPA guidelines (40 CFR 261), while not explicitly P-listed, this compound meets the criteria for a "Characteristic Waste" if it exhibits reactivity or if mixed with ignitable solvents (D001).
Reactivity Visualization
The following diagram illustrates the specific chemical weak points that dictate the disposal strategy.
Figure 2: Structural Reactivity Map highlighting why specific disposal constraints (e.g., no bleach, incineration) are mandatory.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72196177, 4-Azaspiro[2.4]heptane hydrochloride. Retrieved from [Link]
- Burkhard, J. A., et al. (2010).Synthesis and Structural Analysis of Spiro[2.3]hexane and Spiro[2.4]heptane Derivatives. Journal of Organic Chemistry. (Contextual grounding for spiro-ring strain).
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]
Sources
Personal Protective Equipment & Handling Guide: 6-Methylene-4-azaspiro[2.4]heptane hydrochloride
Executive Summary & Hazard Architecture
6-Methylene-4-azaspiro[2.4]heptane hydrochloride is a specialized spirocyclic building block characterized by high ring strain (cyclopropane fused spiro-system) and a reactive exocyclic methylene group. Unlike standard aliphatic amines, the structural tension in the [2.4]heptane system combined with the hydrochloride salt form necessitates specific handling protocols to prevent spontaneous degradation, hydrolysis, or unintended biological activity.
Core Directive: Treat this compound as a high-potency pharmacophore intermediate . While specific toxicological data (LD50) may be limited due to its novelty, its structural analogues (spirocyclic amines) are known skin/eye irritants and potential sensitizers.
Chemical Profile
| Property | Description | Operational Implication |
| CAS Number | Not widely listed (Analog: 1823957-29-4 for 6-methyl) | Use structure-based risk assessment. |
| Physical State | White to off-white crystalline solid | Potential for dust generation; inhalation hazard. |
| Reactivity | Exocyclic alkene; Strained cyclopropane | Sensitive to radical initiators and strong acids/bases. |
| Hygroscopicity | High (HCl salt) | Critical: Handle under inert atmosphere to prevent clumping and hydrolysis. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to exceed standard OSHA requirements, accounting for the specific lipophilicity and reactivity of spirocyclic amines.
Tiered Protection Protocol
| Protection Zone | Standard Operation (Weighing/Transfer) | High-Risk Operation (Scale-up/Spills) | Technical Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Face Shield + Goggles | Crystalline salts can cause severe corneal abrasion and pH-induced damage. |
| Dermal (Hands) | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) | Laminate Film (Silver Shield) | The free base (if liberated) is lipophilic. Nitrile offers good splash protection; Laminate is required for prolonged contact. |
| Respiratory | Fume Hood (Face velocity >100 fpm) | N95 or P100 Respirator (if hood unavailable) | Fine particulates from HCl salts are potent respiratory irritants (H335). |
| Body | Lab Coat (Cotton/Poly blend), closed-toe shoes | Tyvek® Coveralls (Disposable) | Prevents migration of particulates to personal clothing. |
Operational Handling Protocol
A. Storage & Stability Management[1]
-
Environment: Store at 2°C to 8°C (Refrigerated).
-
Atmosphere: The container must be backfilled with Argon or Nitrogen . The exocyclic methylene group is prone to polymerization or oxidation if left exposed to ambient air and moisture.
-
Desiccation: Store secondary containment within a desiccator containing active silica gel or Drierite™.
B. Weighing & Transfer (The "Static-Free" Method)
Spirocyclic salts are often fluffy and prone to static charge, leading to dispersal.
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation.
-
Ionization: Use an anti-static gun or ionizer bar inside the balance draft shield.
-
Transfer: Use a glass or antistatic plastic spatula. Avoid metal spatulas if the free base is suspected to be present, though HCl salts are generally compatible.
C. Solubilization & Reaction Setup
-
Solvent Choice: Soluble in water, DMSO, Methanol. Sparingly soluble in non-polar solvents (DCM, Toluene) unless neutralized.
-
Exotherm Warning: Dissolution in water or basic buffers may be exothermic. Add solid to solvent slowly.
-
Inertion: All reactions involving the methylene group (e.g., cross-coupling, hydroboration) must be performed under strict inert atmosphere (Schlenk line or Glovebox) to preserve the double bond.
Visualization: Handling Workflow & Decision Logic
The following diagrams illustrate the critical decision paths for handling and spill response.
Figure 1: Operational Workflow
Caption: Step-by-step logic for moving the compound from storage to reaction, emphasizing moisture control.
Figure 2: Spill Response Decision Tree
Caption: Immediate response protocol for solid vs. solution spills, prioritizing containment.
Disposal & Decontamination[2][3][4]
Waste Stream Classification:
-
Solid Waste: Segregate as "Hazardous Chemical Waste - Toxic Solid."
-
Liquid Waste: If dissolved in organic solvents, dispose of in "Halogenated" or "Non-Halogenated" solvent waste streams as appropriate.
-
Aqueous Waste: Adjust pH to neutral (pH 7) before disposal into "Aqueous Toxic" waste streams. Do not pour down the drain.
Decontamination Protocol:
-
Wipe surfaces with a 10% Sodium Carbonate (Na2CO3) solution. This neutralizes the hydrochloride salt and helps solubilize the organic residue.
-
Follow with a water rinse, then an ethanol wipe.
Emergency Response (First Aid)
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). The HCl component can cause bronchospasm.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol immediately, as it may enhance transdermal absorption of the free base.
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1] Seek immediate ophthalmological consult.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Azaspiro[2.4]heptane hydrochloride. Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Handling Pyrophoric and Water-Reactive Reagents. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
